Iminobiotin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-iminopentanoic acid |
InChI |
InChI=1S/C10H15N3O3S/c11-5(9(14)15)2-1-3-7-8-6(4-17-7)12-10(16)13-8/h6-8,11H,1-4H2,(H,14,15)(H2,12,13,16)/t6-,7-,8-/m0/s1 |
InChI Key |
DEQPBRIACBATHE-FXQIFTODSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCC(=N)C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCC(=N)C(=O)O)NC(=O)N2 |
Synonyms |
iminobiotin |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Iminobiotin?
An In-depth Technical Guide to 2-Iminobiotin for Researchers and Drug Development Professionals
Introduction
2-Iminobiotin, also known as guanidinobiotin, is a cyclic guanidino analog of biotin (Vitamin B7). It serves as a valuable tool in various biochemical and therapeutic applications due to its unique binding properties and biological activities. Unlike the nearly irreversible interaction between biotin and avidin or streptavidin, 2-iminobiotin exhibits a pH-dependent reversible binding, making it particularly useful for affinity chromatography applications where mild elution conditions are required.[1][2] Furthermore, 2-iminobiotin is a selective inhibitor of nitric oxide synthases (NOS), presenting therapeutic potential in conditions associated with excessive nitric oxide production, such as ischemic brain injury.[3][4] This guide provides a comprehensive overview of the chemical structure, quantitative biochemical data, experimental protocols, and relevant biological pathways involving 2-iminobiotin.
Chemical Structure and Identification
2-Iminobiotin is structurally analogous to biotin, with the key difference being the substitution of the ureido carbonyl oxygen with an imino group, forming a guanidinium moiety. This modification is crucial for its pH-dependent binding characteristics and its ability to inhibit nitric oxide synthases.[1][3]
| Identifier | Value |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid[5] |
| Synonyms | 2-Iminobiotin, Guanidinobiotin[3][4] |
| CAS Number | 13395-35-2 (parent compound)[1][4][5] |
| 76985-52-9 (hydrobromide salt)[6] | |
| Molecular Formula | C₁₀H₁₇N₃O₂S[3][5] |
| Molecular Weight | 243.33 g/mol [3][5] |
| SMILES | C1[C@H]2--INVALID-LINK--CCCCC(=O)O">C@@HN=C(N2)N[5] |
| InChI | InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1[5] |
| InChIKey | WWVANQJRLPIHNS-ZKWXMUAHSA-N[5] |
Quantitative Data
Binding Affinity to Avidin and Streptavidin
The interaction of 2-iminobiotin with avidin and streptavidin is highly dependent on pH. At alkaline pH (above 9), the imino group is unprotonated, allowing for high-affinity binding. At acidic pH (below 6), the group becomes protonated, leading to a significant decrease in binding affinity and allowing for elution under mild conditions.[1][2] In contrast, the biotin-avidin/streptavidin interaction is one of the strongest non-covalent bonds known and requires harsh denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) to dissociate.[2][7]
| Ligand | Protein | Condition | Dissociation Constant (Kd) | Affinity Constant (Ka) | Reference |
| 2-Iminobiotin | Avidin | pH > 9.0 | < 1 x 10⁻¹¹ M | > 1 x 10¹¹ M⁻¹ | [1] |
| 2-Iminobiotin | Avidin | pH < 6.0 | > 1 x 10⁻³ M | < 1 x 10³ M⁻¹ | [1] |
| 2-Iminobiotin | Streptavidin | pH 7.0 - 10.7 (in solution) | ~ 1 x 10⁻⁵ M | ~ 1 x 10⁵ M⁻¹ | [6] |
| Biotin | Avidin | Neutral pH | ~ 1 x 10⁻¹⁵ M | ~ 1 x 10¹⁵ M⁻¹ | [7] |
| Biotin | Streptavidin | Neutral pH | ~ 1 x 10⁻¹⁴ M | ~ 1 x 10¹⁴ M⁻¹ | [8] |
Note: There is a reported discrepancy in the binding affinity of 2-iminobiotin to streptavidin in solution versus its effective use in affinity chromatography, with some studies showing a much weaker interaction in solution than what is functionally utilized on solid supports.[6]
Inhibition of Nitric Oxide Synthases (NOS)
2-Iminobiotin acts as a reversible and selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS).[3][4] This selectivity is attributed to the structural similarity of its guanidino group to the guanidino group of L-arginine, the natural substrate for NOS.[4]
| Enzyme | Species | Inhibition Constant (Ki) | IC₅₀ | Reference |
| iNOS | Murine | 21.8 µM | 96 µM | [3][4] |
| nNOS | Rat | 37.5 µM | 142 µM | [3][4] |
| eNOS | - | Not reported | 646 µM | [4] |
Experimental Protocols
Protocol 1: Affinity Purification Using Immobilized 2-Iminobiotin
This protocol describes the purification of avidin, streptavidin, or their fusion proteins using a 2-iminobiotin-agarose resin. The principle relies on binding the target protein at a high pH and eluting it at a low pH.[2][9]
Materials:
-
2-Iminobiotin-Agarose Resin
-
Binding/Wash Buffer: 50 mM sodium borate or ammonium carbonate, 0.5 M NaCl, pH 11.0.[2]
-
Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0.[2]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
-
Protein sample containing avidin or streptavidin.
-
Chromatography column.
Methodology:
-
Resin Preparation: Gently resuspend the 2-iminobiotin-agarose resin. Transfer the required amount of slurry to a chromatography column and allow the storage buffer to drain.
-
Equilibration: Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer until the pH of the flow-through matches the buffer pH.[2]
-
Sample Application: Adjust the protein sample to the pH and salt concentration of the Binding/Wash Buffer. Load the sample onto the equilibrated column at a flow rate that allows for sufficient interaction time (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein by applying 5-10 column volumes of Elution Buffer. Collect fractions of 0.5-1 column volume.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 9.0 per 1 mL of eluate) to preserve protein activity.[2]
-
Analysis: Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
Resin Regeneration: Regenerate the column by washing with several volumes of Elution Buffer followed by extensive washing with Binding/Wash Buffer. Store the resin in a neutral buffer with a preservative (e.g., 20% ethanol) at 4°C.
Protocol 2: Labeling of Proteins with NHS-Iminobiotin
This protocol outlines the general procedure for conjugating 2-iminobiotin to a protein via its primary amines (N-terminus and lysine side chains) using an N-hydroxysuccinimide (NHS) ester derivative of iminobiotin.[5]
Materials:
-
Protein of interest (must be in an amine-free buffer like PBS or bicarbonate buffer).
-
NHS-Iminobiotin.
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
Methodology:
-
Protein Preparation: Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from amine-containing substances like Tris or glycine.[10]
-
NHS-Iminobiotin Preparation: Immediately before use, dissolve the NHS-Iminobiotin in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Iminobiotin stock solution to the protein solution. The optimal ratio may need to be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted NHS-iminobiotin and by-products by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometric methods or mass spectrometry, if applicable. Store the labeled protein under appropriate conditions (typically -20°C or -80°C).
Diagrams of Pathways and Workflows
Inhibition of Nitric Oxide Synthase (NOS) Pathway
2-Iminobiotin competitively inhibits nNOS and iNOS, preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO). This action is the basis for its neuroprotective effects in ischemic models.
References
- 1. interchim.fr [interchim.fr]
- 2. genscript.com [genscript.com]
- 3. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-iminobiotin, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Streptavidin - Wikipedia [en.wikipedia.org]
- 9. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
The Reversible Embrace: A Technical Guide to the Iminobiotin-Avidin Binding Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of iminobiotin binding to avidin, a pivotal interaction in biotechnology and drug development. Offering a reversible alternative to the tenacious biotin-avidin bond, this interaction is fundamental to affinity chromatography and other applications requiring controlled binding and release. This document provides a comprehensive overview of the binding mechanism, quantitative binding data, detailed experimental protocols, and visual representations of the key processes.
The Core Mechanism: A pH-Dependent Interaction
The binding of this compound to avidin is a non-covalent interaction primarily governed by pH. This compound, a cyclic guanidino analog of biotin, possesses a guanidinium group that can be protonated or deprotonated depending on the pH of the surrounding environment. This property is the cornerstone of its reversible binding to avidin.
At an alkaline pH (typically 9.5 or higher), the guanidinium group of this compound is predominantly in its unprotonated, neutral form.[1][2] In this state, it readily binds to the biotin-binding site of avidin with high affinity. The binding is driven by a combination of hydrogen bonds and van der Waals interactions within the largely hydrophobic binding pocket of the avidin protein.
Conversely, at an acidic pH (around 4.0), the guanidinium group becomes protonated, acquiring a positive charge.[1][2] This charge introduces electrostatic repulsion within the binding pocket and disrupts the hydrogen bonding network necessary for stable binding. Consequently, the affinity of this compound for avidin is significantly reduced, leading to its dissociation from the protein. This pH-dependent binding and release mechanism is the key to its utility in applications such as affinity chromatography.[3]
The interaction between this compound and avidin exhibits a clear logarithmic dependence on pH.[4][5] In contrast, the binding of this compound to streptavidin shows significantly less pH dependence.[4][5]
Quantitative Binding and Thermodynamic Data
| Ligand | Protein | Technique | pH | Kd (M) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| This compound | Avidin | Fluorescence Spectroscopy | 7.0 | ~1 x 10-5 | Not Reported | Not Reported | Not Reported | [4][5] |
| This compound | Avidin | Fluorescence Spectroscopy | 8.0 | ~1 x 10-6 | Not Reported | Not Reported | Not Reported | [4][5] |
| This compound | Avidin | Fluorescence Spectroscopy | 9.0 | ~1 x 10-7 | Not Reported | Not Reported | Not Reported | [4][5] |
| This compound | Avidin | Fluorescence Spectroscopy | 10.0 | ~1 x 10-8 | Not Reported | Not Reported | Not Reported | [4][5] |
| This compound | Avidin | Fluorescence Spectroscopy | 10.7 | ~1 x 10-9 | Not Reported | Not Reported | Not Reported | [4][5] |
| Biotin | Avidin | Calorimetry | 7.0 | ~1 x 10-15 | -20.3 | +20.3 | -20.3 | [6] |
Visualizing the Interaction and Processes
The pH-Dependent Binding Mechanism
The following diagram illustrates the reversible binding of this compound to the avidin binding site, emphasizing the role of pH in modulating the interaction.
Caption: pH-dependent binding of this compound to avidin.
Experimental Workflow for Affinity Chromatography
This diagram outlines the major steps involved in purifying an avidin-conjugated molecule using an this compound-functionalized affinity column.
Caption: Workflow for this compound affinity chromatography.
Detailed Experimental Protocols
This compound-Avidin Affinity Chromatography
This protocol describes the purification of an avidin-fusion protein using a commercially available this compound-agarose resin.
Materials:
-
This compound-Agarose Resin
-
Binding/Wash Buffer: 50 mM sodium carbonate, 0.5 M NaCl, pH 11.0
-
Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Chromatography column
-
Peristaltic pump or gravity flow setup
-
UV spectrophotometer or fraction collector
Procedure:
-
Column Packing: Gently resuspend the this compound-agarose resin and transfer the desired volume to the chromatography column. Allow the resin to settle and the storage buffer to drain.
-
Equilibration: Wash the column with 5-10 column volumes of Binding/Wash Buffer to equilibrate the resin to a high pH.
-
Sample Loading: Load the crude protein sample containing the avidin-fusion protein onto the column. The sample should be pre-equilibrated in the Binding/Wash Buffer.
-
Binding: Allow the sample to flow through the column at a slow flow rate (e.g., 0.5-1.0 mL/min) to ensure efficient binding of the avidin-fusion protein to the this compound resin.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and other impurities. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound avidin-fusion protein by applying the Elution Buffer to the column. The acidic pH will protonate the this compound, causing the dissociation of the avidin-fusion protein.
-
Fraction Collection: Collect the eluted fractions.
-
Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer to restore a neutral pH and preserve the activity of the purified protein.
-
Analysis: Analyze the collected fractions for the presence of the purified avidin-fusion protein using SDS-PAGE, Western blotting, or an appropriate activity assay.
Fluorescence Spectroscopy to Determine Binding Affinity
This protocol outlines a method to determine the Kd of the this compound-avidin interaction by monitoring changes in the intrinsic tryptophan fluorescence of avidin upon ligand binding.
Materials:
-
Avidin solution (e.g., 1 µM in the desired buffer)
-
This compound stock solution (e.g., 1 mM in the same buffer)
-
A series of buffers with varying pH (e.g., pH 7.0, 8.0, 9.0, 10.0, 11.0)
-
Fluorometer with a thermostatted cuvette holder
-
Quartz cuvette
Procedure:
-
Instrument Setup: Set the excitation wavelength to 280 nm and the emission wavelength range to 300-400 nm. Set the temperature to 25°C.
-
Initial Measurement: Record the fluorescence spectrum of the avidin solution alone in the cuvette.
-
Titration: Add small aliquots of the this compound stock solution to the avidin solution in the cuvette. After each addition, gently mix and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Data Acquisition: Continue the titration until no further change in the fluorescence signal is observed, indicating saturation of the binding sites.
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects at each titration point.
-
Determine the change in fluorescence intensity (ΔF) at the emission maximum (typically around 340-350 nm for apo-avidin, which blue-shifts upon binding).
-
Plot ΔF as a function of the total this compound concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
-
-
Repeat for Different pH: Repeat the entire titration experiment for each of the different pH buffers to determine the pH-dependence of the Kd.
Isothermal Titration Calorimetry (ITC) - A General Framework
Materials:
-
Avidin solution (e.g., 10-50 µM in the desired buffer)
-
This compound solution (e.g., 100-500 µM in the same buffer)
-
Isothermal titration calorimeter
-
Degassing station
Procedure:
-
Sample Preparation: Prepare the avidin and this compound solutions in the exact same buffer to minimize heats of dilution. Degas both solutions immediately before the experiment.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other instrument parameters according to the manufacturer's instructions.
-
Loading: Load the avidin solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the avidin solution. The instrument will measure the heat change associated with each injection.
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to avidin.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Conclusion
The pH-dependent binding of this compound to avidin provides a powerful and versatile tool for researchers in various fields. By understanding the core mechanism of this interaction and utilizing the quantitative data and experimental protocols outlined in this guide, scientists and drug development professionals can effectively leverage this reversible binding system for applications ranging from affinity purification to the development of novel diagnostic and therapeutic agents. The ability to control binding and release with a simple change in pH offers a significant advantage over the nearly irreversible biotin-avidin interaction, opening up new possibilities for innovation in biotechnology.
References
- 1. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. This compound affinity columns and their application to retrieval of streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]
- 6. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances of Molecular Recognition: A Technical Guide to Iminobiotin and Biotin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinities of iminobiotin and biotin to avidin and streptavidin, two proteins central to numerous biotechnological applications. A comprehensive understanding of these interactions is critical for the design and optimization of affinity chromatography systems, immunoassays, and drug delivery platforms. This document provides a detailed comparison of their binding kinetics, thermodynamics, and the structural underpinnings of their distinct binding behaviors, supplemented with detailed experimental protocols and visual representations of key concepts.
Core Concepts: The (Strept)avidin-Biotin Interaction and its pH-Sensitive Analogue
The interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1][2] This extraordinarily high affinity forms the basis of many powerful bio-analytical tools.
This compound, a cyclic guanidino analog of biotin, presents a unique, pH-dependent binding profile. At alkaline pH, it binds strongly to avidin and streptavidin, while at acidic pH, its affinity is significantly reduced.[3] This characteristic allows for the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices, a significant advantage over the harsh, denaturing conditions often required to break the biotin-avidin/streptavidin bond.
Quantitative Comparison of Binding Affinities
The binding affinities of biotin and this compound to avidin and streptavidin have been extensively characterized using various biophysical techniques. The following table summarizes key quantitative data from the literature.
| Ligand | Protein | Dissociation Constant (Kd) | pH | Key Observations |
| Biotin | Avidin | ~10-15 M[1][2] | Neutral | Extremely high affinity, essentially irreversible binding. |
| Biotin | Streptavidin | ~10-14 - 10-15 M[1] | Neutral | Very high affinity, slightly lower than avidin. |
| This compound | Avidin | Logarithmically dependent on pH[4] | 7.0 - 10.7 | Strong binding at alkaline pH, weak binding at acidic pH.[3] |
| This compound | Streptavidin | ~10-5 M[4] | 7.0 - 10.7 | Significantly weaker binding than with avidin and shows little pH dependence in this range.[4] |
The Molecular Basis of Differential Binding
The remarkable affinity of the biotin-avidin/streptavidin interaction is a result of a highly complementary binding pocket, extensive hydrogen bonding, and van der Waals interactions. The ureido ring of biotin is a key contributor to this tight binding.
The pH-dependent binding of this compound to avidin is attributed to the protonation state of its guanidinium group. At alkaline pH (above its pKa), the guanidinium group is deprotonated and can participate in a network of hydrogen bonds within the binding pocket, mimicking the ureido group of biotin. As the pH decreases, the guanidinium group becomes protonated, leading to electrostatic repulsion and a disruption of the critical hydrogen bonds, thus weakening the interaction and facilitating dissociation.
The reason for the much weaker and less pH-dependent binding of this compound to streptavidin is less well understood but is thought to be due to subtle differences in the architecture and charge distribution of the binding pocket compared to avidin.
Visualizing the Interactions and Workflows
To better understand the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Comparison of Biotin and this compound Binding Mechanisms.
Caption: Generalized workflow for affinity chromatography.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinities of biotin and this compound.
Fluorescence Titration
This method relies on the change in fluorescence of either the protein (intrinsic tryptophan fluorescence) or a fluorescently labeled ligand upon binding.
Objective: To determine the dissociation constant (Kd) of a ligand binding to avidin or streptavidin.
Materials:
-
Avidin or streptavidin solution of known concentration (e.g., 1 µM in a suitable buffer).
-
Biotin or this compound solution of known concentration (stock solution, e.g., 100 µM).
-
Fluorescently labeled biotin (e.g., biotin-4-fluorescein) for competitive binding assays if the ligand itself is not fluorescent.
-
Buffer: Phosphate-buffered saline (PBS) or Tris-HCl at the desired pH. For this compound, a range of buffers with different pH values will be required (e.g., carbonate-bicarbonate buffer for alkaline pH, acetate buffer for acidic pH).
-
Fluorometer with temperature control.
-
Magnetic stirrer and micro-stir bar.
Procedure:
-
Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., for tryptophan, excitation at ~280-295 nm and emission scan from 300-400 nm). Set the temperature to 25°C.
-
Sample Preparation: Place a known volume and concentration of the avidin or streptavidin solution into a quartz cuvette. If using a fluorescently labeled ligand, it will be added to the cuvette at a concentration significantly below the expected Kd.
-
Titration:
-
Acquire a baseline fluorescence reading of the protein or protein-ligand solution.
-
Add small aliquots of the unlabeled biotin or this compound solution to the cuvette.
-
After each addition, allow the system to equilibrate (typically 1-2 minutes) with gentle stirring, and then record the fluorescence intensity.
-
Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.
-
Stopped-Flow Kinetics
This technique allows for the measurement of rapid binding events by quickly mixing the protein and ligand and monitoring the change in a spectroscopic signal (e.g., fluorescence) over a very short timescale.
Objective: To determine the association rate constant (kon) of biotin or this compound binding.
Materials:
-
Avidin or streptavidin solution (e.g., 200-800 nM).[4]
-
Dye-labeled biotin or this compound solution (e.g., 20 nM).[4]
-
Buffer: 10 mM Tris-HCl, 100 mM KCl, 2.5 mM MgCl2, 1 mM CaCl2 at the desired pH.[4]
-
Stopped-flow instrument coupled to a fluorescence detector.
Procedure:
-
Instrument Setup: Prime the stopped-flow instrument syringes with the protein and ligand solutions. Set the fluorescence detector to the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Rapid Mixing: The instrument rapidly mixes equal volumes of the protein and ligand solutions. The reaction is initiated upon mixing.
-
Data Acquisition: The change in fluorescence intensity is recorded as a function of time, typically over milliseconds to seconds. Multiple kinetic traces (shots) are usually acquired and averaged to improve the signal-to-noise ratio.
-
Data Analysis:
-
The observed rate constant (kobs) is determined by fitting the kinetic traces to a single or double exponential decay function.
-
To determine the association rate constant (kon), the experiment is repeated with varying concentrations of the protein (in excess of the ligand).
-
A plot of kobs versus the protein concentration will be linear, and the slope of this line is equal to the kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Avidin or streptavidin solution (e.g., 10-50 µM) in the sample cell.
-
Biotin or this compound solution (e.g., 100-500 µM) in the injection syringe.
-
Dialysis buffer: Both the protein and ligand solutions must be in the exact same buffer to minimize heats of dilution. A common buffer is PBS or Tris-HCl at the desired pH.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Dialyze both the protein and ligand solutions extensively against the same buffer. Degas the solutions immediately before the experiment to prevent air bubbles.
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
After each injection, the instrument measures the heat change until the thermal power returns to the baseline.
-
-
Data Analysis:
-
The raw data is a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.
-
Conclusion
The choice between biotin and this compound for a specific application hinges on the desired binding characteristics. The near-irreversible and pH-independent binding of biotin to avidin and streptavidin is ideal for applications requiring a highly stable and robust linkage. Conversely, the pH-sensitive binding of this compound to avidin provides a powerful tool for applications where reversible binding and gentle elution of the target molecule are paramount. A thorough understanding of their respective binding affinities and the experimental methods to characterize them is essential for the successful design and implementation of a wide range of biotechnological tools and platforms.
References
- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accurate titration of avidin and streptavidin with biotin-fluorophore conjugates in complex, colored biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
A Technical Guide to the pH-Dependent Binding of Iminobiotin to Streptavidin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced, pH-sensitive interaction between 2-iminobiotin and streptavidin. This unique binding characteristic is pivotal for the gentle elution of biotinylated molecules in affinity chromatography, offering a significant advantage over the near-irreversible bond of biotin and streptavidin. This document provides a comprehensive overview of the binding kinetics, underlying mechanisms, and detailed experimental protocols.
Core Concepts: A Reversible High-Affinity Interaction
Streptavidin, a tetrameric protein from Streptomyces avidinii, is renowned for its exceptionally high affinity for biotin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ M).[1] This robust interaction, however, necessitates harsh, denaturing conditions for elution, which can compromise the integrity of the purified molecules.[2]
2-iminobiotin, a cyclic guanidino analog of biotin, presents an elegant solution.[3] Its binding to streptavidin is strong yet reversible, dictated by the pH of the surrounding buffer. This pH dependency stems from the protonation state of its guanidinium group, which has a pKa in the range of 11-12.[2]
-
At Alkaline pH (≥ 9.5): The guanidinium group is unprotonated, allowing iminobiotin to bind to streptavidin with high affinity.[4][5][6][7]
-
At Acidic pH (≤ 4.0): The guanidinium group becomes protonated, leading to a significant decrease in binding affinity and facilitating the gentle elution of the bound molecules.[2][3][4][5][6][7][8]
Crystallographic studies have revealed that streptavidin preferentially binds the nonprotonated form of this compound.[2][3][9][10] Even at a pH of 4.0, where the protonated species is overwhelmingly abundant, the streptavidin binding pocket selectively captures the rare, unprotonated this compound molecule.[2][3][9][10]
Quantitative Binding Data
The dissociation constant (Kd) is a critical parameter for quantifying the strength of the this compound-streptavidin interaction. Below is a summary of reported Kd values at various pH levels. It is important to note a discrepancy in the literature between measurements taken in solution versus those on a solid phase (e.g., affinity resin). While solution-based studies have indicated a lower and less pH-sensitive affinity, the practical application in affinity chromatography consistently demonstrates strong, pH-dependent binding and release.[11][12]
| pH Range | Dissociation Constant (Kd) | Method/Condition | Reference |
| Alkaline (Base) | 3.5 x 10⁻¹¹ M | Immobilized on Agarose Resin | [2] |
| 7.0 - 10.7 | ~10⁻⁵ M | In Solution (Fluorescence Assay) | [11][12] |
| Acidic (3-4) | < 10⁻³ M | Immobilized on Agarose Resin | [2] |
Molecular Interaction Pathway
The pH-dependent binding and dissociation of this compound from streptavidin can be visualized as a shift in equilibrium. At alkaline pH, the unprotonated this compound dominates, favoring the formation of the high-affinity complex. As the pH decreases, the equilibrium shifts towards the protonated form of this compound, which has a significantly lower affinity for streptavidin, leading to the dissociation of the complex.
Caption: pH-dependent equilibrium of this compound binding to streptavidin.
Experimental Protocols
Affinity Chromatography Using this compound-Agarose
This protocol outlines the purification of a streptavidin-fusion protein using an this compound-agarose resin.
Materials:
-
This compound-Agarose Resin
-
Binding/Wash Buffer: 50 mM Ammonium Carbonate, 0.5 M NaCl, pH 10.0-11.0
-
Elution Buffer: 50 mM Ammonium Acetate, 0.5 M NaCl, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Chromatography Column
-
Protein sample containing the streptavidin-fusion protein
Procedure:
-
Resin Preparation:
-
Equilibrate the this compound-agarose resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Adjust the protein sample to the pH and salt concentration of the Binding/Wash Buffer.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound streptavidin-fusion protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer.
-
-
Regeneration:
-
Regenerate the column by washing with 10 column volumes of Binding/Wash Buffer, followed by storage in a neutral buffer with a bacteriostatic agent.
-
Caption: Workflow for affinity chromatography with this compound-agarose.
Determination of Binding Affinity using Fluorescence Spectroscopy
This method relies on the change in fluorescence of a labeled streptavidin or this compound analog upon binding. For instance, the fluorescence of certain streptavidin conjugates is enhanced upon binding to this compound.[11][12]
Principle: By titrating a fixed concentration of fluorescently labeled streptavidin with increasing concentrations of this compound at a constant pH, the change in fluorescence can be measured. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd). This experiment is repeated at different pH values to determine the pH dependence of the binding affinity.
General Protocol:
-
Prepare a series of buffers at the desired pH values.
-
Prepare a stock solution of fluorescently labeled streptavidin and a stock solution of this compound.
-
In a fluorometer cuvette, add a fixed concentration of the fluorescent streptavidin in the buffer of a specific pH.
-
incrementally add known concentrations of this compound to the cuvette, allowing the system to reach equilibrium after each addition.
-
Measure the fluorescence intensity after each addition.
-
Plot the change in fluorescence against the concentration of this compound.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the Kd.
-
Repeat steps 3-7 for each pH buffer.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[7][8][13][14][15]
Principle: A solution of this compound is titrated into a solution of streptavidin in a highly sensitive calorimeter. The heat changes associated with the binding interaction are measured after each injection.
General Protocol:
-
Prepare solutions of streptavidin and this compound in the same buffer at the desired pH.
-
Degas the solutions to avoid air bubbles.
-
Load the streptavidin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the streptavidin solution.
-
The heat change after each injection is measured and plotted against the molar ratio of this compound to streptavidin.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH).
-
The experiment is repeated at different pH values to characterize the pH dependence of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).[1][16][17]
Principle: Streptavidin is immobilized on a sensor chip. A solution of this compound is flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface.
General Protocol:
-
Immobilize streptavidin on a suitable SPR sensor chip.
-
Prepare a series of dilutions of this compound in a running buffer at a specific pH.
-
Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the binding in real-time (association phase).
-
Switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface to remove the bound this compound.
-
The resulting sensorgrams are fitted to kinetic models to determine kon and koff. The Kd is calculated as koff/kon.
-
Repeat the experiment with buffers at different pH values.
Conclusion
The pH-dependent binding of this compound to streptavidin provides a powerful tool for the reversible purification and analysis of biotinylated molecules. Understanding the quantitative aspects of this interaction and the appropriate experimental conditions is crucial for leveraging this technology effectively in research and development. This guide serves as a foundational resource for scientists and professionals working in this domain.
References
- 1. datapdf.com [datapdf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Crystallographic analysis of the pH‐dependent binding of this compound by streptavidin | Semantic Scholar [semanticscholar.org]
- 4. interchim.fr [interchim.fr]
- 5. Multifunctional streptavidin–biotin conjugates with precise stoichiometries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01589J [pubs.rsc.org]
- 6. genscript.com [genscript.com]
- 7. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 8. isothermal titration calorimetry: Topics by Science.gov [science.gov]
- 9. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]
- 13. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aimspress.com [aimspress.com]
- 16. Surface plasmon resonance spectroscopy and quartz crystal microbalance study of streptavidin film structure effects on biotinylated DNA assembly and target DNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biosensingusa.com [biosensingusa.com]
The Discovery and History of Iminobiotin: A Technical Guide for Researchers
An in-depth exploration of the synthesis, pH-dependent binding, and dual applications of 2-iminobiotin in affinity chromatography and as a nitric oxide synthase inhibitor.
Introduction
Iminobiotin, a cyclic guanidino analog of biotin, has carved a unique niche in the landscape of biochemical research.[1] Its discovery and subsequent characterization have led to the development of powerful protein purification techniques and opened avenues for therapeutic intervention in neurological disorders. This technical guide provides a comprehensive overview of the history, key experimental data, and detailed protocols related to the use of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Perspective
The journey of this compound began in the mid-20th century with the pioneering work of Klaus Hofmann and his colleagues. In 1950, Hofmann and Axelrod first synthesized 2-iminobiotin and reported on its biological activity, noting that this guanido analog of biotin did not support the growth of several biotin-requiring organisms.[2] However, the true potential of this compound in biochemical applications was not fully realized until three decades later.
In 1980, Hofmann and his team revisited this biotin analog, demonstrating its practical application in affinity chromatography for the retrieval of streptavidin from culture broth.[2] This work was built upon the fundamental observation by N. M. Green, who had earlier investigated the thermodynamics of this compound's binding to avidin and discovered its pH-dependent nature.[2]
A pivotal advancement in the application of this compound came in 1981 when G. A. Orr published a seminal paper detailing a general method for the selective retrieval of surface-labeled plasma membrane components using the 2-iminobiotin-avidin interaction.[3][4] This technique exploited the reversible, pH-dependent binding to overcome the harsh elution conditions required to dissociate the extremely strong biotin-avidin bond.[3]
Later, in 1994, a second major application for this compound emerged when Sup et al. identified it as a reversible inhibitor of nitric oxide synthases (NOS).[5] This discovery has since propelled this compound into the realm of drug development, with numerous studies investigating its neuroprotective effects in conditions such as ischemic stroke.[6][7]
Chemical Synthesis
The Principle of pH-Dependent Binding
The utility of this compound in affinity chromatography stems from its unique, pH-dependent interaction with avidin and streptavidin. The guanidino group of this compound has a pKa in the range of 11-12.[1]
-
At alkaline pH (≥ 9.5): The guanidino group is deprotonated, and this compound binds with high affinity to the biotin-binding sites of avidin and streptavidin.[1][3]
-
At acidic pH (≤ 4.0): The guanidino group becomes protonated, leading to a significant decrease in its affinity for avidin and streptavidin, allowing for the gentle elution of the bound molecules.[1][3]
This reversible binding mechanism is a significant advantage over the nearly irreversible biotin-avidin interaction, which requires harsh, denaturing conditions for dissociation.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and applications of this compound.
Table 1: this compound-Avidin/Streptavidin Interaction
| Parameter | Avidin | Streptavidin | Reference(s) |
| Optimal Binding pH | ≥ 9.5 | 11 | [2][3] |
| Elution pH | ~4.0 | ~4.0 | [2][9] |
| Dissociation Constant (Kd) at Alkaline pH | 3.5 x 10⁻¹¹ M | ~10⁻⁵ M (in solution) | [1][10] |
| Dissociation Constant (Kd) at Acidic pH | > 10⁻³ M | - | [1] |
Note: The Kd for streptavidin-iminobiotin interaction in solution shows less pH dependence than with avidin. However, immobilized streptavidin is still effectively used for pH-dependent affinity chromatography.[10]
Table 2: Binding Capacity of this compound Resins
| Resin Type | Binding Capacity (Avidin/Streptavidin per mL of resin) | Reference(s) |
| This compound Resin (4% beaded agarose) | > 12 mg Streptavidin | [9][11] |
| Immobilized this compound (6% crosslinked agarose) | > 2 mg Avidin | [12] |
| This compound-Agarose | 2-2.6 mg Avidin | [13] |
| 2-Iminobiotin Agarose (Sigma) | ≥ 4 mg Avidin | [8] |
Table 3: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by 2-Iminobiotin
| NOS Isoform | Inhibition Constant (Ki / IC50) | Species | Reference(s) |
| Inducible NOS (iNOS) | Ki = 21.8 µM | Murine | [14] |
| Neuronal NOS (nNOS) | Ki = 37.5 µM | Rat | [14] |
| Inducible NOS (iNOS) | IC50 = 96 µM | - | [6] |
| Neuronal NOS (nNOS) | IC50 = 142 µM | - | [6] |
| Endothelial NOS (eNOS) | IC50 = 646 µM | - | [6] |
Experimental Protocols
Protocol 1: Affinity Purification using this compound-Agarose
This protocol provides a general workflow for the purification of an avidin- or streptavidin-tagged protein using an this compound-agarose resin.
Materials:
-
This compound-Agarose resin
-
Binding/Wash Buffer: 50 mM sodium borate, 0.5 M NaCl, pH 11.0
-
Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Protein sample containing the avidin/streptavidin-tagged target
Procedure:
-
Column Preparation:
-
Gently resuspend the this compound-agarose resin.
-
Transfer the desired volume of resin slurry to an empty chromatography column.
-
Allow the storage buffer to drain.
-
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Application:
-
Adjust the pH and salt concentration of the protein sample to match the Binding/Wash Buffer.
-
Apply the sample to the equilibrated column at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein by applying 5-10 column volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the activity of the eluted protein.
-
-
Regeneration:
-
Regenerate the column by washing with 10 column volumes of Elution Buffer followed by 10 column volumes of Binding/Wash Buffer.
-
Store the resin in a suitable buffer containing a preservative at 4°C.
-
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of 2-iminobiotin on NOS activity.
Materials:
-
Recombinant nNOS, iNOS, or eNOS enzyme
-
L-[³H]arginine (or other suitable substrate)
-
NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM tetrahydrobiopterin, 1 mM NADPH, and 3 µM calmodulin for nNOS/eNOS)
-
2-Iminobiotin stock solution
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the NOS assay buffer, a specific concentration of the NOS enzyme, and varying concentrations of 2-iminobiotin.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding L-[³H]arginine.
-
Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and a cation exchange resin to bind unreacted L-[³H]arginine).
-
-
Quantification:
-
Separate the product, L-[³H]citrulline, from the unreacted substrate by centrifugation.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 2-iminobiotin compared to a control without the inhibitor.
-
Determine the IC50 or Ki value by plotting the inhibition data against the inhibitor concentration.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for affinity purification using this compound-agarose.
Caption: Proposed signaling pathway for the neuroprotective effect of 2-iminobiotin.
Applications in Drug Development
The discovery of this compound's inhibitory effect on nitric oxide synthases has opened up a new chapter in its research history.[5] Overproduction of nitric oxide by nNOS and iNOS is implicated in the pathophysiology of various neurological conditions, including stroke and neurodegenerative diseases.[6] this compound has been shown to be a selective inhibitor of nNOS and iNOS over eNOS, which is crucial for maintaining normal physiological functions like blood pressure regulation.[6]
This selective inhibition has made 2-iminobiotin a promising candidate for neuroprotective therapy. Numerous preclinical studies have demonstrated its efficacy in animal models of hypoxic-ischemic brain injury.[4] Subsequently, 2-iminobiotin has advanced into clinical trials to assess its safety, tolerability, and efficacy in patients with ischemic stroke and birth asphyxia.[6][7]
Conclusion
From its initial synthesis as a biologically inactive analog of biotin to its current status as a versatile tool in both basic research and clinical investigation, the story of this compound is a testament to the serendipitous nature of scientific discovery. Its unique pH-dependent binding to avidin and streptavidin has provided an invaluable method for the gentle purification of proteins, while its selective inhibition of nitric oxide synthases offers hope for the development of new therapies for devastating neurological disorders. As research continues, the full potential of this remarkable molecule is likely to be further unveiled, solidifying its place in the toolkit of biochemists, molecular biologists, and drug development professionals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]
- 4. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
- 8. JP5798621B2 - 2-Iminobiotin preparation and use thereof - Google Patents [patents.google.com]
- 9. UV resonance Raman study of streptavidin binding of biotin and 2-iminobiotin: comparison with avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallographic analysis of the pH‐dependent binding of this compound by streptavidin | Semantic Scholar [semanticscholar.org]
- 12. howarthgroup.org [howarthgroup.org]
- 13. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotin-Avidin System-Based Delivery Enhances the Therapeutic Performance of MSC-Derived Exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Iminobiotin as a Reversible Biotin Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and purification techniques, the biotin-avidin interaction is renowned for its high affinity and specificity, making it a cornerstone of many life science applications. However, the quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions for the elution of biotinylated molecules, which can compromise the integrity and function of the target protein or complex. 2-Iminobiotin, a cyclic guanidino analog of biotin, emerges as a powerful alternative, offering a reversible binding mechanism that is exquisitely sensitive to pH. This technical guide provides a comprehensive overview of iminobiotin, its unique binding properties, and its applications, with a focus on affinity chromatography.
Core Principle: pH-Dependent Reversible Binding
The utility of this compound lies in the pH-dependent nature of its interaction with avidin and streptavidin.[1] At an alkaline pH (typically ≥ 9.5), the guanidino group of this compound is largely unprotonated, allowing it to bind to the biotin-binding sites of avidin and streptavidin with high affinity.[1][2] As the pH is lowered to an acidic environment (around pH 4.0), the guanidino group becomes protonated. This introduction of a positive charge significantly weakens the binding affinity, facilitating the gentle and efficient elution of the iminobiotinylated molecule from the avidin or streptavidin matrix.[1][2] This reversible binding mechanism circumvents the need for harsh denaturing agents, such as 6-8 M guanidine-HCl at pH 1.5, which are typically required to dissociate the standard biotin-avidin complex, thereby preserving the native conformation and biological activity of the purified molecules.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of the this compound-avidin/streptavidin interaction, providing a basis for experimental design and comparison with the conventional biotin system.
| Parameter | Avidin System | Streptavidin System | Reference(s) |
| Optimal Binding pH | ≥ 9.5 | 10.0 - 11.0 | [2] |
| Elution pH | ~ 4.0 | ~ 4.0 | [2] |
Table 1: Binding and Elution pH for this compound Affinity Systems. This table outlines the recommended pH ranges for the efficient binding and subsequent elution of iminobiotinylated molecules from avidin and streptavidin matrices.
| Interaction | Condition | Dissociation Constant (Kd) | Binding Capacity | Reference(s) |
| Biotin-Avidin | - | ~10⁻¹⁵ M | - | [4][5] |
| Biotin-Streptavidin | - | ~10⁻¹⁴ M | - | [4] |
| This compound-Avidin | pH-dependent (logarithmic) | Not explicitly quantified in a single value | ≥ 1 mg of avidin/mL of settled resin | [6][7] |
| This compound-Streptavidin | pH 7.0 - 10.7 (in solution) | ~10⁻⁵ M | > 12 mg streptavidin/ml settled resin | [6][7][8] |
Table 2: Comparative Dissociation Constants (Kd) and Binding Capacities. This table provides a comparison of the binding affinities of biotin and this compound to avidin and streptavidin. It is important to note that the Kd for the this compound-avidin interaction is highly pH-dependent, while the streptavidin-iminobiotin interaction in solution shows less pH sensitivity.[6][8] Despite the higher Kd in solution for streptavidin, immobilized streptavidin is still effectively used for pH-dependent purification.[2]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound: labeling of a target protein and subsequent affinity purification.
Protocol 1: Labeling of Target Protein with NHS-Iminobiotin
This protocol describes the covalent attachment of this compound to primary amines on a target protein using an N-hydroxysuccinimide (NHS) ester derivative of this compound.
Materials:
-
Target protein
-
NHS-Iminobiotin
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be free of primary amines like Tris)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment
-
Storage buffer for the labeled protein (e.g., PBS)
Procedure:
-
Protein Preparation: Dissolve or dialyze the target protein into the Labeling Buffer. Ensure the protein concentration is appropriate for the labeling reaction.
-
NHS-Iminobiotin Solution Preparation: Immediately before use, dissolve NHS-Iminobiotin in DMSO or DMF to a suitable concentration.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]
-
Removal of Excess Label: Remove unreacted NHS-iminobiotin by passing the reaction mixture through a desalting column or by extensive dialysis against a suitable buffer (e.g., PBS).[2]
-
Storage: Store the iminobiotinylated protein in an appropriate buffer at 4°C or -20°C for long-term storage.
Protocol 2: Affinity Purification of an Iminobiotinylated Protein
This protocol details the capture and elution of an iminobiotinylated protein using an immobilized avidin or streptavidin resin.
Materials:
-
Iminobiotinylated protein sample
-
Immobilized Avidin or Streptavidin Resin (e.g., Agarose)
-
Chromatography column
-
Binding/Wash Buffer: 50 mM ammonium carbonate or sodium borate, 0.5 M NaCl, pH 11.0.[7][9]
-
Elution Buffer: 50 mM sodium acetate or ammonium acetate, 0.5 M NaCl, pH 4.0.[2][7]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.[2]
Procedure:
-
Resin Preparation:
-
Gently resuspend the avidin/streptavidin-agarose resin.
-
Transfer the desired amount of slurry to a chromatography column and allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[2]
-
-
Sample Application:
-
Adjust the pH and salt concentration of the iminobiotinylated protein sample to match the Binding/Wash Buffer.
-
Apply the sample to the equilibrated column at a controlled flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding.[7]
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound molecules.[7]
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein by applying 5-10 column volumes of Elution Buffer.
-
Collect fractions of a suitable volume (e.g., 1 mL).[7]
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a pre-determined volume of Neutralization Buffer (e.g., 100-200 µL per mL of eluate) to preserve the protein's structure and function.[7]
-
-
Analysis:
-
Analyze the eluted fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
-
Resin Regeneration:
-
To reuse the resin, wash the column with several volumes of Elution Buffer, followed by re-equilibration with Binding/Wash Buffer. For storage, equilibrate the resin in a neutral buffer containing a preservative and store at 4°C.
-
Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
Caption: Workflow for labeling a target protein with NHS-Iminobiotin.
Caption: Experimental workflow for this compound affinity chromatography.
Caption: pH-dependent binding and release mechanism of this compound.
Conclusion
This compound stands as a valuable tool for researchers requiring a reversible biotin-avidin/streptavidin interaction. Its pH-dependent binding allows for the gentle purification of proteins and other biomolecules, preserving their native structure and function. By understanding the principles of its interaction and following optimized protocols, scientists can effectively leverage this compound to overcome the limitations of the traditional biotin-avidin system, thereby advancing research in protein biochemistry, drug development, and beyond.
References
- 1. UV resonance Raman study of streptavidin binding of biotin and 2-iminobiotin: comparison with avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 6. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]
- 9. biocare.net [biocare.net]
Guanidinobiotin: A Reversible Affinity Purification System for Researchers and Drug Development
An In-depth Technical Guide to the Application of Guanidinobiotin in Affinity Chromatography
In the realm of protein purification and drug development, the high-affinity interaction between biotin and avidin or streptavidin has long been a cornerstone of affinity chromatography. However, the quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions for elution, potentially compromising the structure and function of the purified protein. The guanidino analog of biotin, 2-iminobiotin, offers a compelling solution, enabling a robust yet reversible binding that allows for the gentle elution of target molecules under mild acidic conditions. This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols for utilizing guanidinobiotin in affinity purification.
The Principle of pH-Dependent Binding
2-Iminobiotin, the cyclic guanidino analog of biotin, possesses a unique pH-dependent binding affinity for avidin and streptavidin.[1][2] At alkaline pH (typically pH 9.5 and above), the imino group of 2-iminobiotin is unprotonated, facilitating a strong and specific interaction with the biotin-binding sites of avidin and streptavidin.[1][2] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated. This change in charge significantly reduces its affinity for the binding pocket, allowing for the gentle elution of the 2-iminobiotinylated target protein.[1][2] This reversible binding mechanism is the key advantage over the conventional biotin-avidin system, which often requires extreme conditions like 6-8 M guanidine-HCl at pH 1.5 to break the interaction.[1]
The interaction between 2-iminobiotin and avidin demonstrates a distinct logarithmic dependence on pH.[3] In contrast, the streptavidin-iminobiotin interaction in solution shows less pH dependence, with a dissociation constant (Kd) consistently in the order of 10⁻⁵ M over a pH range of 7.0 to 10.7.[3] Despite this, immobilized streptavidin remains an effective tool for pH-dependent affinity purification with 2-iminobiotin.[1]
Quantitative Data: A Comparative Look at Binding Affinities
The following tables summarize the key quantitative parameters for the interaction of biotin and 2-iminobiotin with avidin and streptavidin, providing a clear comparison for researchers selecting an affinity purification strategy.
| Ligand | Protein | Dissociation Constant (Kd) | Optimal Binding pH | Elution pH | Reference |
| Biotin | Avidin | ~10⁻¹⁵ M | Neutral | ~1.5 (with 6-8 M Guanidine-HCl) | [4] |
| Streptavidin | ~10⁻¹⁴ M | Neutral | ~1.5 (with 6-8 M Guanidine-HCl) | [5] | |
| 2-Iminobiotin | Avidin | High Affinity (qualitative) | ≥ 9.5 | ~ 4.0 | [1][2] |
| Streptavidin | ~10⁻⁵ M (in solution, pH 7.0-10.7) | 10.0 - 11.0 | ~ 4.0 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in utilizing guanidinobiotin for affinity purification.
Synthesis of 2-Iminobiotin (Guanidinobiotin)
Labeling of Target Protein with NHS-Iminobiotin
This protocol describes the labeling of a target protein with a primary amine-reactive N-hydroxysuccinimide (NHS) ester of 2-iminobiotin.
Materials:
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0, free of primary amines like Tris)
-
NHS-Iminobiotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration and in a buffer that does not contain primary amines.
-
NHS-Iminobiotin Solution Preparation: Immediately before use, dissolve the NHS-Iminobiotin in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Removal of Excess Label: Remove the unreacted NHS-Iminobiotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Affinity Purification of Iminobiotinylated Protein
This protocol outlines the steps for capturing and eluting an iminobiotin-labeled protein using an immobilized avidin or streptavidin resin.
Materials:
-
This compound-labeled protein sample
-
Immobilized Avidin- or Streptavidin-Agarose resin
-
Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[6]
-
Elution Buffer: 50 mM sodium acetate, pH 4.0[6]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0
-
Chromatography column
Procedure:
-
Resin Preparation:
-
Gently resuspend the avidin/streptavidin-agarose resin.
-
Transfer the desired amount of slurry to a chromatography column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[1]
-
-
Sample Application:
-
Adjust the pH of the iminobiotinylated protein sample to match the Binding/Wash Buffer (pH ≥ 9.5).
-
Apply the sample to the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and contaminants.
-
-
Elution:
-
Elute the bound protein by applying 5-10 column volumes of Elution Buffer (pH 4.0).
-
Collect fractions of the eluted protein.
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a predetermined amount of Neutralization Buffer to restore a neutral pH and preserve protein activity.
-
-
Analysis:
-
Analyze the eluted fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
-
Resin Regeneration:
-
Regenerate the affinity resin by washing with several column volumes of the Binding/Wash Buffer, followed by equilibration in a neutral buffer for storage.[1]
-
Visualizing the Workflow and Principles
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes and logical relationships in guanidinobiotin-based affinity purification.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
- 6. genscript.com [genscript.com]
Iminobiotin as a Nitric Oxide Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-iminobiotin as a selective inhibitor of nitric oxide synthase (NOS). It details the mechanism of action, isoform selectivity, and quantitative inhibitory parameters of iminobiotin. Furthermore, this guide presents detailed experimental protocols for key assays used to characterize NOS inhibitors and visualizes the relevant biological pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential and scientific application of this compound.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The synthesis of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While basal NO production by nNOS and eNOS is crucial for homeostasis, excessive NO production, particularly by nNOS and iNOS, has been implicated in the pathogenesis of various disorders, including neurodegenerative diseases, inflammation, and septic shock. Consequently, the development of selective NOS inhibitors is a significant area of therapeutic research.
2-Iminobiotin, a cyclic guanidino analog of biotin, has emerged as a potent and selective inhibitor of nNOS and iNOS over eNOS. Its structural similarity to the endogenous NOS substrate, L-arginine, allows it to competitively bind to the active site of the enzyme, thereby blocking NO synthesis. This selective inhibition profile makes 2-iminobiotin a valuable pharmacological tool for studying the distinct roles of NOS isoforms and a promising candidate for therapeutic intervention in conditions associated with excessive NO production.
Mechanism of Action and Isoform Selectivity
2-Iminobiotin functions as a reversible and competitive inhibitor of nitric oxide synthase.[1] Its mechanism of action is predicated on its structural analogy to L-arginine, the natural substrate for NOS. The guanidino group of 2-iminobiotin is essential for its binding to the active site of the enzyme, where it competes with L-arginine.[2]
The selectivity of 2-iminobiotin for the different NOS isoforms is a key aspect of its pharmacological profile. It exhibits a significantly higher affinity for nNOS and iNOS compared to eNOS. This selectivity is attributed to subtle differences in the amino acid residues lining the active sites of the isoforms. Specifically, residues such as Asp597 in rat nNOS (equivalent to Asp602 in human nNOS) create a more electronegative environment in the active site of nNOS compared to the corresponding Asn366 in bovine eNOS, favoring the binding of certain inhibitors.[2] Another key residue, Met336 in rat nNOS, also contributes to inhibitor selectivity.
Quantitative Inhibitory Data
The inhibitory potency of 2-iminobiotin against the different NOS isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters used to describe the efficacy of an inhibitor. A lower value for both parameters indicates a more potent inhibitor.
| Inhibitor | NOS Isoform | Species | IC50 (µM) | Ki (µM) | Reference |
| 2-Iminobiotin | nNOS (neuronal) | Rat | 142 | 37.5 | [2][3] |
| iNOS (inducible) | Murine | 96 | 21.8 | [2][3] | |
| eNOS (endothelial) | Bovine | 646 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of 2-iminobiotin as a NOS inhibitor.
Nitric Oxide Synthase Activity Assay (Oxyhemoglobin Assay)
This spectrophotometric assay measures the oxidation of oxyhemoglobin to methemoglobin by NO, which results in a shift in the absorbance spectrum.
Materials:
-
Purified NOS enzyme (nNOS, iNOS, or eNOS)
-
L-arginine solution (substrate)
-
NADPH solution
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 solution (for nNOS and eNOS)
-
Oxyhemoglobin solution
-
2-Iminobiotin (or other inhibitor) solutions of varying concentrations
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Spectrophotometer capable of reading at 401 nm and 421 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, CaCl2, calmodulin (for nNOS/eNOS), and oxyhemoglobin in a cuvette.
-
Add the desired concentration of 2-iminobiotin or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified NOS enzyme.
-
Immediately monitor the change in absorbance at 401 nm over time.
-
Calculate the rate of NO production from the rate of change in absorbance using the extinction coefficient for the conversion of oxyhemoglobin to methemoglobin.
-
To determine the IC50 value, perform the assay with a range of 2-iminobiotin concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay
This assay measures the ability of an inhibitor to compete with a radiolabeled ligand for binding to the NOS enzyme.
Materials:
-
Purified NOS enzyme
-
[3H]-L-arginine or another suitable radioligand
-
2-Iminobiotin (or other unlabeled inhibitor) solutions of varying concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and a scintillation counter
Procedure:
-
Incubate the purified NOS enzyme with a fixed concentration of [3H]-L-arginine and varying concentrations of unlabeled 2-iminobiotin in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of radioligand binding against the logarithm of the 2-iminobiotin concentration.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Griess Assay for Nitrite Determination
This colorimetric assay is an indirect method to measure NO production by quantifying its stable breakdown product, nitrite.
Materials:
-
Cell lysate or purified NOS enzyme
-
L-arginine solution
-
NADPH solution
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Incubate the cell lysate or purified NOS enzyme with L-arginine and NADPH in the presence of varying concentrations of 2-iminobiotin.
-
After a defined incubation period, stop the reaction.
-
Add the Griess Reagent to each sample.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using the sodium nitrite standards.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the IC50 value by plotting the percentage of inhibition of nitrite production against the logarithm of the 2-iminobiotin concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of 2-iminobiotin as a NOS inhibitor.
Caption: Competitive inhibition of nNOS by 2-iminobiotin.
Caption: Neuronal nitric oxide signaling pathway and the point of inhibition by 2-iminobiotin.
Caption: Experimental workflow for determining the IC50 value of 2-iminobiotin.
Conclusion
2-Iminobiotin stands out as a valuable pharmacological agent for the selective inhibition of neuronal and inducible nitric oxide synthases. Its competitive mechanism of action at the L-arginine binding site, coupled with a favorable selectivity profile, makes it an indispensable tool for dissecting the intricate roles of different NOS isoforms in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of 2-iminobiotin and to design novel, even more selective NOS inhibitors for a range of clinical applications. The continued investigation into the molecular interactions and downstream effects of 2-iminobiotin will undoubtedly contribute to a deeper understanding of nitric oxide signaling and pave the way for innovative therapeutic strategies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proximal tryptophan in NO synthase controls activity by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of 2-Iminobiotin
Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025
Executive Summary
2-Iminobiotin (2-IB), a cyclic guanidino analog of biotin, has emerged as a promising therapeutic agent, primarily due to its function as a selective, reversible inhibitor of nitric oxide synthases (NOS). Extensive preclinical and clinical research has focused on its neuroprotective properties in the context of ischemic injury. By selectively inhibiting the neuronal (nNOS) and inducible (iNOS) isoforms of nitric oxide synthase over the endothelial (eNOS) isoform, 2-iminobiotin targets the key drivers of excitotoxicity and inflammation following hypoxic-ischemic events while sparing the vasculoprotective functions of eNOS. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, clinical development, and key experimental methodologies related to 2-iminobiotin, serving as a resource for professionals in the field of drug discovery and development.
Introduction
Nitric oxide (NO) is a critical signaling molecule with a dual role in physiology and pathology. While constitutively produced NO is vital for vasodilation and neurotransmission, excessive production, particularly following ischemic events, is profoundly neurotoxic. The overactivation of nNOS during excitotoxicity and the subsequent upregulation of iNOS during neuroinflammation contribute significantly to secondary brain injury after events like perinatal asphyxia, cardiac arrest, and stroke.[1][2][3]
2-Iminobiotin is a small molecule that acts as a competitive inhibitor at the L-arginine binding site of NOS.[4] Its therapeutic potential lies in its selectivity for nNOS and iNOS, allowing it to mitigate the detrimental effects of excessive NO production without significantly compromising the essential functions of eNOS, such as maintaining cerebral blood flow.[1][2] This selective inhibition profile makes 2-iminobiotin a compelling candidate for neuroprotection in acute care settings.[5]
Mechanism of Action
The therapeutic effect of 2-iminobiotin is rooted in its modulation of the L-arginine-nitric oxide pathway.
The Nitric Oxide Synthase Family
Three distinct isoforms of NOS are responsible for NO production:
-
Neuronal NOS (nNOS or NOS1): A calcium-dependent enzyme primarily found in neurons. Its overactivation following ischemic-induced glutamate excitotoxicity is an early event in neuronal damage.
-
Inducible NOS (iNOS or NOS2): A calcium-independent isoform expressed by glial cells and infiltrating inflammatory cells in response to pro-inflammatory stimuli. It produces large, sustained amounts of NO, contributing to oxidative stress and delayed cell death.[6]
-
Endothelial NOS (eNOS or NOS3): A calcium-dependent enzyme in the vascular endothelium responsible for producing NO that mediates vasodilation and maintains blood pressure. Inhibition of eNOS can be detrimental, particularly after an ischemic event.[1][2]
Selective Inhibition by 2-Iminobiotin
2-Iminobiotin functions as a reversible inhibitor of both nNOS and iNOS.[4][7][8] Studies have demonstrated that the guanidino group of 2-iminobiotin is essential for its binding to the enzyme's active site, mimicking the substrate L-arginine.[4] Radioligand binding assays and enzymatic activity studies have quantified its selectivity, showing significantly lower inhibitory constants (Ki) and IC50 values for nNOS and iNOS compared to eNOS.[1][2][4] This selectivity is crucial, as it allows for the targeted reduction of pathological NO production while preserving the physiological, protective functions of eNOS.[1][2]
Preclinical Evidence & Quantitative Data
The neuroprotective effects of 2-iminobiotin have been validated in both in vitro and in vivo models.
In Vitro Studies
In an in vitro model of hypoxia using human neuronal IMR-32 cells, 2-iminobiotin superimposed on hypothermia demonstrated protective effects.[6] Treatment with 2-iminobiotin at concentrations of 10 and 30 ng/mL significantly attenuated the hypoxia-induced release of lactate dehydrogenase (LDH), a marker of cell damage.[9] Furthermore, proteome profiler arrays revealed that 2-iminobiotin downregulated the expression of several stress- and apoptosis-related proteins, including Bax, cleaved Caspase-3, and HIF2α.[6]
In Vivo Animal Models
A widely used model to assess the efficacy of 2-iminobiotin is the four-vessel occlusion (4VO) rat model of global cerebral ischemia, which mimics cardiac arrest.[2][3] In this model, subcutaneous administration of 2-iminobiotin immediately upon reperfusion led to significant improvements in cognitive outcomes.[2] Memory and learning, assessed via the Morris Water Maze test, were significantly preserved in animals treated with 2-iminobiotin across a dose range of 1.1 to 30 mg/kg/dose compared to vehicle-treated controls.[1][2][3] The compound has also shown neuroprotective effects in piglet models of perinatal hypoxia-ischemia.[1][2]
Table 1: Summary of 2-Iminobiotin In Vitro Potency and In Vivo Efficacy
| Parameter | Species/Model | Value | Reference |
| Inhibition Constant (Ki) | Murine iNOS | 21.8 µM | [4][7][8][9] |
| Rat n-cNOS | 37.5 µM | [4][7][8][9] | |
| IC50 Value | Inducible NOS (iNOS) | 96 µM | [1][2][3] |
| Neuronal NOS (nNOS) | 142 µM | [1][2][3] | |
| Endothelial NOS (eNOS) | 646 µM | [1][2][3] | |
| In Vivo Efficacy | Rat 4VO Model (Memory Test) | Vehicle: 3.9 ± 1.0 sec | [1][2] |
| (Time in Target Quadrant) | 1.1 mg/kg 2-IB: 10.7 ± 1.1 sec | [1][2] | |
| 3.3 mg/kg 2-IB: 12.7 ± 1.8 sec | [1][2] | ||
| In Vivo Efficacy | Rat 4VO Model (Learning Test) | Vehicle: 349 ± 17 | [2] |
| (AUC of escape latency) | 1.1 mg/kg 2-IB: 276 ± 22 | [2] | |
| 3.3 mg/kg 2-IB: 267 ± 17 | [2] |
Clinical Development
2-Iminobiotin has been evaluated in several clinical trials, establishing its safety profile and pharmacokinetic parameters in human subjects, including vulnerable populations like neonates and critically ill adults.
Pharmacokinetics and Safety in Humans
A first-in-human, randomized, placebo-controlled study in healthy male subjects found that single and multiple intravenous doses of 2-iminobiotin were safe and well-tolerated.[10] The pharmacokinetic (PK) profile revealed it to be a high-clearance drug with a volume of distribution slightly larger than total body water and linear pharmacokinetics.[10]
Subsequent Phase IIa trials have been conducted in patients with neonatal hypoxic-ischemic encephalopathy (HIE), out-of-hospital cardiac arrest (OHCA), and large-vessel occlusion ischemic stroke.[5][11][12][13] Across these studies, 2-iminobiotin has been shown to be feasible to administer and well-tolerated, with no major safety concerns attributed to the drug.[5][11][12][13] A study in OHCA patients identified renal function as an important covariate for predicting drug exposure, allowing for more precise dosing.[5]
Table 2: Summary of Human Pharmacokinetic and Dosing Data
| Population | Study Phase | Dosing Regimen | Key PK/Safety Finding | Reference |
| Healthy Male Volunteers | Phase I | Single dose (0.6 mg/kg); multiple doses up to 6 mg/kg | Safe and well-tolerated; high-clearance drug with linear PK. | [10] |
| Asphyxiated Neonates (with Hypothermia) | Phase IIa | 0.08 mg/kg IV q6h (8 doses) | Achieved target exposure (AUC₀₋₄₈h of 4465 ng·h/mL); well tolerated. | [11] |
| Asphyxiated Neonates (Low-Income Setting) | Phase IIa | 0.16 mg/kg IV q4h (6 doses) | Dosing resulted in higher than targeted exposure (Median AUC₀₋₄h of 664 ng·h/mL); no adverse effects. | [12] |
| Ischemic Stroke Patients (with Thrombectomy) | Phase IIa | Continuous infusion for 24h | Safe and well tolerated; Median AUCavg_4h was 320 ng·h/mL. Lower mortality vs. placebo (15% vs 40%). | [13] |
| Out-of-Hospital Cardiac Arrest Patients | Phase IIa | Dose-escalation targeting various AUC₀₋₂₄h levels | Feasible and safe; PK well predicted with correction for renal function. | [5] |
Key Experimental Methodologies
Reproducible and validated experimental protocols are fundamental to the evaluation of 2-iminobiotin.
Nitric Oxide Synthase (NOS) Inhibition Assay
The primary method for quantifying NOS inhibition measures the enzymatic conversion of L-arginine to L-citrulline.
-
Objective: To determine the inhibitory activity (Ki or IC50) of 2-iminobiotin on different NOS isoforms.
-
Principle: NOS enzymes oxidize L-arginine to produce nitric oxide and L-citrulline stoichiometrically. The amount of L-citrulline produced is a direct measure of enzyme activity.
-
General Protocol:
-
Enzyme Source: Purified recombinant nNOS, iNOS, or eNOS, or tissue homogenates (e.g., rat cerebellar cytosol for nNOS).
-
Reaction Mixture: A buffered solution containing the NOS enzyme, essential cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin, and Ca²⁺ for nNOS/eNOS), and the substrate L-arginine. Often, a radiolabeled substrate like [³H]L-arginine is used for sensitivity.
-
Inhibition: Parallel reactions are set up with varying concentrations of the inhibitor (2-iminobiotin).
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
-
Termination: The reaction is stopped, typically by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
Separation: The resin binds the positively charged, unreacted [³H]L-arginine, while the neutral [³H]L-citrulline remains in the supernatant.
-
Quantification: The amount of [³H]L-citrulline in the supernatant is measured using a liquid scintillation counter. Non-radioactive methods may use HPLC to quantify citrulline after derivatization.
-
Analysis: The rate of citrulline formation is calculated and plotted against the inhibitor concentration to determine IC50 values.
-
Four-Vessel Occlusion (4VO) Rat Model of Global Ischemia
This surgical model induces transient global cerebral ischemia, which is highly relevant for studying conditions like cardiac arrest.
In Vitro Neuronal Hypoxia Model
This assay assesses the cytoprotective potential of a compound on neuronal cells following an oxygen-deprived insult.
-
Objective: To determine if 2-iminobiotin can protect neuronal cells from hypoxia-induced cell death.
-
Principle: Damage to the plasma membrane of cells results in the release of cytosolic enzymes, such as lactate dehydrogenase (LDH), into the culture medium. The amount of LDH in the medium is proportional to the degree of cytotoxicity.
-
General Protocol:
-
Cell Culture: Human neuroblastoma cells (e.g., IMR-32) are cultured in 96-well plates until they reach a suitable confluency.
-
Induction of Hypoxia: The culture medium is replaced, and the plates are placed in a hypoxic incubator (e.g., 1% O₂) for a specified duration (e.g., 7 hours) to induce cell stress and injury. Control plates are kept in normoxic conditions (21% O₂).
-
Treatment: Following the hypoxic period, the cells are treated. In the cited study, cells were subjected to therapeutic hypothermia (33.5°C) and incubated with either vehicle or varying concentrations of 2-iminobiotin (e.g., 10-300 ng/mL).[6]
-
Sample Collection: After the treatment period (e.g., 25 hours), an aliquot of the cell culture supernatant is carefully collected from each well.
-
LDH Assay:
-
The collected supernatant is transferred to a new 96-well assay plate.
-
A reaction mixture containing lactate, NAD⁺, and a tetrazolium salt is added to each well.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.
-
A diaphorase enzyme then uses NADH to reduce the tetrazolium salt into a colored formazan product.
-
The reaction is stopped, and the absorbance is read on a plate reader (e.g., at 490 nm).
-
-
Controls: Wells for "spontaneous LDH release" (untreated, normoxic cells) and "maximum LDH release" (cells lysed with a detergent) are included to normalize the data.
-
Analysis: The percentage of cytotoxicity is calculated based on the LDH release in treated samples relative to the controls.
-
Conclusion and Future Directions
2-Iminobiotin is a selective, reversible inhibitor of nNOS and iNOS with a well-documented neuroprotective profile in relevant preclinical models of ischemic injury. Clinical trials have established its safety and feasibility of use in critically ill patient populations. The compelling mechanism of action, coupled with positive safety data and signals of potential efficacy, positions 2-iminobiotin as a strong candidate for further late-stage clinical development. Future pivotal trials will be essential to definitively determine its efficacy in improving neurological outcomes in patients suffering from hypoxic-ischemic brain injury. The optimization of dosing regimens based on patient characteristics, such as renal function, will be critical for maximizing its therapeutic potential.
References
- 1. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] The four-vessel occlusion rat model: method for complete occlusion of vertebral arteries and control of collateral circulation. | Semantic Scholar [semanticscholar.org]
- 8. Aged rats learn Morris Water maze using non-spatial searc... [degruyterbrill.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the pKa of Iminobiotin: An In-depth Technical Guide for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-iminobiotin, with a particular focus on its pKa and the implications for its use in experimental settings. A thorough understanding of the pH-dependent behavior of iminobiotin is critical for its effective application in affinity chromatography and other biochemical assays.
The Critical Role of pKa in this compound's Functionality
2-Iminobiotin, a cyclic guanidino analog of biotin, is a valuable tool in bioconjugation and purification protocols due to its reversible binding to avidin and streptavidin. This reversibility is governed by the protonation state of its guanidinium group, which is directly related to its acid dissociation constant (pKa).
The guanidinium group of this compound has a pKa in the range of 11.0 to 12.0 . At a pH above its pKa, the guanidinium group is deprotonated and uncharged, allowing for high-affinity binding to the biotin-binding sites of avidin and streptavidin. Conversely, at a pH below its pKa, the guanidinium group becomes protonated, acquiring a positive charge. This protonation leads to a significant conformational change and a drastic reduction in binding affinity, facilitating the gentle elution of this compound-tagged molecules from avidin or streptavidin matrices.
This pH-dependent binding is the cornerstone of this compound's utility in affinity chromatography, offering a mild elution strategy compared to the harsh, denaturing conditions required to break the nearly irreversible bond between biotin and avidin/streptavidin.
Quantitative Data Summary
The interaction of this compound with avidin and streptavidin is highly dependent on pH, which is reflected in their dissociation constants (Kd).
| Parameter | Value | Reference |
| pKa of this compound (Guanidinium Group) | 11.0 - 12.0 | [1](--INVALID-LINK--) |
| Interaction | Condition | Dissociation Constant (Kd) | Reference |
| This compound-Avidin | pH > 9.5 (alkaline) | High Affinity (e.g., 3.5 x 10⁻¹¹ M) | [1](--INVALID-LINK--) |
| This compound-Avidin | pH ~ 4.0 (acidic) | Low Affinity (e.g., > 10⁻³ M) | [1](--INVALID-LINK--) |
| This compound-Streptavidin (Immobilized) | pH 11.0 | Strong Binding | [2](--INVALID-LINK--) |
| This compound-Streptavidin (Immobilized) | pH 4.0 | Weak Binding/Elution | [2](--INVALID-LINK--) |
| This compound-Streptavidin (in solution) | pH 7.0 - 10.7 | ~10⁻⁵ M (Relatively low and less pH-dependent) | [1](--INVALID-LINK--) |
Experimental Protocols
Determination of the pKa of this compound via Potentiometric Titration
This protocol describes a standard method for the experimental determination of the pKa of 2-iminobiotin.
Materials:
-
2-Iminobiotin
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
Deionized water (18.2 MΩ·cm)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (50 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-iminobiotin and dissolve it in 20 mL of deionized water in a 50 mL beaker.
-
Initial pH Adjustment: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution. Add 0.1 M HCl dropwise to lower the pH to approximately 2.0 to ensure the guanidinium group is fully protonated.
-
Titration: Begin the titration by adding small increments (e.g., 0.1 mL) of 0.1 M NaOH from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before recording.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12.5. The equivalence point will be observed as a sharp inflection in the pH curve.
-
pKa Calculation: The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added. This can be determined from the titration curve by finding the pH at the midpoint of the buffer region. Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.
-
Replicates: Perform the titration in triplicate to ensure reproducibility.
Affinity Purification of a Biotin-Binding Protein using this compound-Agarose
This protocol provides a general workflow for the purification of avidin, streptavidin, or their derivatives using an this compound-agarose affinity column.
Materials:
-
This compound-Agarose resin
-
Chromatography column
-
Binding/Wash Buffer: 50 mM Sodium Carbonate-Bicarbonate buffer, pH 10.0-11.0, containing 0.5 M NaCl.
-
Elution Buffer: 50 mM Sodium Acetate buffer, pH 4.0, containing 0.5 M NaCl.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
-
Protein sample containing the target biotin-binding protein.
Procedure:
-
Column Packing: Gently resuspend the this compound-agarose resin and pack it into a suitable chromatography column.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the protein sample to the column. The pH of the sample should be adjusted to match the Binding/Wash Buffer if necessary.
-
Incubation: Allow the sample to incubate with the resin for 30-60 minutes at room temperature or 4°C to ensure efficient binding.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein by applying the Elution Buffer to the column.
-
Fraction Collection: Collect fractions of the eluate.
-
Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer to preserve the activity of the purified protein.
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
Column Regeneration: Regenerate the column by washing with 5-10 column volumes of Elution Buffer followed by 5-10 column volumes of Binding/Wash Buffer. For storage, equilibrate the column in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.
Visualizations
Caption: pH-dependent binding mechanism of this compound.
References
- 1. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iminobiotin Affinity Chromatography in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminobiotin affinity chromatography is a powerful technique for the purification of proteins and other biomolecules. It serves as a gentler alternative to the nearly irreversible bond of the standard biotin-avidin/streptavidin interaction.[1] This method leverages the pH-dependent binding affinity of 2-iminobiotin, a cyclic guanidino analog of biotin, for avidin and streptavidin.[2][3][4] This unique characteristic allows for the efficient capture of biotinylated molecules at an alkaline pH and their subsequent release under mild acidic conditions, thereby preserving the native structure and function of the purified proteins.[1][2]
The strong interaction between biotin and avidin or streptavidin often necessitates harsh and denaturing conditions for elution, such as 6-8 M guanidine-HCl at a pH of 1.5.[2][3][4] Such conditions can irreversibly damage the purified protein. This compound circumvents this issue by allowing for elution in gentle buffers at around pH 4.0.[2][3][4][5] This makes it an ideal choice for applications where protein activity and integrity are paramount.
Principle of this compound Affinity Chromatography
The reversible binding mechanism of this compound is rooted in its chemical structure. At an alkaline pH (typically 9.5 or higher), the imino group of 2-iminobiotin is unprotonated, which facilitates a strong and specific interaction with the biotin-binding sites of avidin or streptavidin.[1][2] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated.[2] This change in charge significantly reduces its affinity for avidin/streptavidin, leading to the gentle elution of the 2-iminobiotinylated target molecule.[2] While the interaction between 2-iminobiotin and avidin shows a distinct logarithmic dependence on pH, the streptavidin-iminobiotin interaction has been noted to have less pH dependence in solution.[2][6] However, immobilized streptavidin is still effectively utilized for pH-dependent purification with 2-iminobiotin.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound affinity chromatography, providing a clear comparison for experimental design.
Table 1: Binding and Elution pH for this compound Affinity Systems
| Parameter | Avidin System | Streptavidin System |
| Optimal Binding pH | ≥ 9.5 | 10.0 - 11.0 |
| Elution pH | ~ 4.0 | ~ 4.0 |
Table 2: Binding Capacities of this compound Resins
| Resin Type | Ligand | Binding Capacity |
| This compound Resin (GenScript) | This compound | > 12 mg streptavidin/ml settled resin[3] |
| Pierce this compound Agarose | This compound | ≥ 1 mg of avidin/mL of settled resin[4] |
| Immobilized this compound Resin (G-Biosciences) | This compound | > 2mg avidin/ml resin[5] |
Experimental Protocols
Protocol 1: Labeling of Target Protein with NHS-Iminobiotin
This protocol describes the labeling of a target protein containing primary amines with an NHS-ester derivative of this compound.
Materials:
-
Target protein
-
NHS-Iminobiotin
-
Labeling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0, free of primary amines like Tris)
-
Dry, aprotic solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve or dialyze the target protein into the Labeling Buffer.
-
Labeling Reaction:
-
Immediately before use, dissolve the NHS-Iminobiotin in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the NHS-Iminobiotin solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Removal of Excess Label: Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]
Protocol 2: Purification of an Iminobiotinylated Protein using this compound Affinity Chromatography
This protocol outlines the general steps for purifying an iminobiotinylated protein using an this compound-agarose resin.
Materials:
-
This compound-agarose resin
-
Chromatography column
-
Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[3] or 50mM ammonium carbonate buffer, pH 11, containing 500mM NaCl.[4]
-
Elution Buffer: 50 mM sodium acetate, pH 4.0[3] or 50mM ammonium acetate buffer, pH 4.0, containing 500mM NaCl.[4]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0[2] or 1M NaOH.[3]
-
Iminobiotinylated protein sample
Procedure:
-
Resin Preparation:
-
Gently resuspend the this compound-agarose resin.
-
Transfer the required amount of slurry to a chromatography column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[2]
-
-
Sample Application:
-
Washing:
-
Elution:
-
Elute the bound protein by applying 5-10 column volumes of Elution Buffer.[1]
-
Collect fractions of the eluate.
-
-
Neutralization:
-
Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1]
Visualizations
Caption: Experimental workflow for protein purification using this compound affinity chromatography.
Caption: pH-dependent binding and elution mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Immobilized this compound Resin [gbiosciences.com]
- 6. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Avidin Conjugates Using Iminobiotin Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminobiotin affinity chromatography is a powerful technique for the purification of avidin and its conjugates under gentle, non-denaturing conditions. Unlike the nearly irreversible bond between biotin and avidin, the interaction between this compound, a cyclic guanidino analog of biotin, and avidin is pH-dependent.[1][2][3] This characteristic allows for the efficient binding of avidin conjugates to an this compound-functionalized matrix at an alkaline pH and their subsequent elution in a mild acidic buffer, thus preserving the biological activity of the purified protein.[1][4]
At a pH of 9.5 or higher, the imino group of this compound is unprotonated, facilitating a strong, specific interaction with the biotin-binding sites of avidin.[1][3] As the pH is lowered to approximately 4.0, the imino group becomes protonated, which significantly weakens the binding affinity and allows for the gentle release of the bound avidin conjugate.[1][5] This method provides a significant advantage over traditional biotin-avidin affinity systems that often require harsh denaturing agents, such as 6-8 M guanidine-HCl at a pH of 1.5, for elution.[1][4]
These application notes provide detailed protocols for the purification of avidin conjugates using this compound affinity chromatography, including data summaries and visual workflows to guide researchers through the process.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound-avidin affinity chromatography to facilitate experimental design and comparison.
Table 1: Binding and Elution Conditions
| Parameter | Condition | Rationale |
| Binding pH | 9.5 - 11.0 | At high pH, the imino group of this compound is unprotonated, ensuring high-affinity binding to avidin.[3][5] |
| Elution pH | 4.0 | At acidic pH, the imino group becomes protonated, weakening the interaction and allowing for gentle elution.[1][4][5] |
Table 2: Resin Binding Capacities and Dissociation Constants
| Ligand-Matrix | Target Protein | Binding Capacity | Dissociation Constant (Kd) |
| This compound-Agarose | Avidin | ≥ 1 mg / mL of settled resin[4] | pH-dependent |
| This compound Resin | Streptavidin | > 12 mg / mL settled resin[6] | ~10⁻⁵ M (in solution, pH 7.0-10.7)[7] |
| This compound-AH-Sepharose 4B | Streptavidin | 4.07 ± 0.02 mol biotin/mol streptavidin[8] | Not specified |
Experimental Protocols
This section provides a detailed methodology for the purification of avidin conjugates using an this compound-agarose column.
Materials and Buffers
-
This compound-Agarose Resin
-
Chromatography Column
-
Binding/Wash Buffer: 50 mM ammonium carbonate or sodium borate, 0.5 M NaCl, pH 11.0.[5][9]
-
Elution Buffer: 50 mM ammonium acetate or sodium acetate, 0.5 M NaCl, pH 4.0.[1][4]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
-
Sample: Avidin conjugate in a compatible buffer, with pH and salt concentration adjusted to match the Binding/Wash Buffer.
Protocol 1: Gravity-Flow Affinity Purification
This protocol is optimized for purifying avidin conjugates using a gravity-flow column.
-
Resin Preparation:
-
Gently resuspend the this compound-agarose resin.
-
Transfer the desired amount of slurry to a chromatography column and allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[1]
-
-
Sample Application:
-
Adjust the sample containing the avidin conjugate to the pH and salt concentration of the Binding/Wash Buffer.
-
Apply the sample to the equilibrated column. For enhanced binding, the column can be capped and incubated for 30 minutes at room temperature.[4]
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Continue washing until the absorbance of the flow-through at 280 nm returns to baseline.
-
-
Elution:
-
Elute the bound avidin conjugate by applying the Elution Buffer to the column.
-
Collect fractions of a suitable volume (e.g., 1 mL).[4]
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a predetermined amount of Neutralization Buffer to raise the pH and preserve the activity of the purified conjugate.
-
-
Analysis:
-
Monitor the protein content of the eluted fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified avidin conjugate.
-
Analyze the purity of the final product using SDS-PAGE or other appropriate methods.
-
Protocol 2: Column Regeneration
The this compound-agarose resin can be regenerated for multiple uses.
-
After elution, wash the column thoroughly with 5-10 column volumes of Elution Buffer to remove any remaining protein.
-
Re-equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
For storage, wash the column with a neutral buffer containing a preservative (e.g., 0.02% sodium azide) and store at 4°C.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key processes involved in this compound-based purification of avidin conjugates.
Caption: pH-Dependent Binding and Elution Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Step-by-Step Guide to Iminobiotin-Streptavidin Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and practices of iminobiotin-streptavidin affinity chromatography. This purification technique offers a significant advantage over the traditional biotin-streptavidin system by allowing for the gentle elution of purified molecules under acidic conditions, thereby preserving their biological activity.
Introduction
This compound, a cyclic guanidino analog of biotin, exhibits a pH-dependent binding affinity for streptavidin.[1][2] This property is the cornerstone of a versatile and efficient method for the purification of biotinylated molecules. Unlike the nearly irreversible bond between biotin and streptavidin, which requires harsh denaturing conditions for dissociation, the this compound-streptavidin interaction is strong at alkaline pH and significantly weakened under acidic conditions.[1][2][3][4][5] This reversible binding allows for the elution of the target molecule under mild conditions, making it an ideal choice for purifying sensitive proteins and other biomolecules.
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ M.[6] While this high affinity is advantageous for detection and immobilization applications, it poses a significant challenge for purification protocols where recovery of the native, functional molecule is desired.[1][7] The use of this compound circumvents this issue by providing a strong capture mechanism at high pH and a gentle release at low pH.[2][4][5]
Principle of this compound-Streptavidin Purification
The purification strategy relies on the pH-sensitive interaction between this compound and streptavidin.
-
Binding: At an alkaline pH (typically 9.5 to 11.0), the guanidino group of this compound is largely unprotonated, allowing it to bind with high affinity to the biotin-binding sites on streptavidin immobilized on a solid support (e.g., agarose beads).[2][5]
-
Washing: After the this compound-labeled target molecule is captured by the streptavidin resin, unbound contaminants are washed away using a buffer with a similar alkaline pH.
-
Elution: To release the bound molecule, the pH of the buffer is lowered to an acidic range (typically around 4.0).[2][4][5] At this pH, the guanidino group of this compound becomes protonated, leading to a conformational change that significantly reduces its affinity for streptavidin, facilitating its elution.[2]
This cycle of binding and elution can be visualized in the following workflow:
Figure 1: Experimental workflow for this compound-streptavidin purification.
Quantitative Data Summary
The efficiency of this compound-streptavidin purification is dependent on several key parameters, which are summarized in the tables below.
| Parameter | Value | References |
| Binding pH | 9.5 - 11.0 | [2][4][5] |
| Elution pH | ~ 4.0 | [2][4][5] |
Table 1: Optimal pH Conditions for this compound-Streptavidin Chromatography
| Interaction | Dissociation Constant (Kd) | Binding Capacity | References |
| Biotin-Streptavidin | ~10⁻¹⁴ M | > 300 nmol/mL of resin | [6] |
| This compound-Streptavidin (pH > 9.5) | ~10⁻¹¹ M | Typically > 1 mg of avidin/mL resin | [5] |
| This compound-Streptavidin (pH 4.0) | Significantly increased (weaker binding) | - | [2] |
Table 2: Comparative Binding Affinities and Capacities
Experimental Protocols
This section provides detailed protocols for the purification of an iminobiotinylated protein using streptavidin-agarose resin.
Materials and Reagents
-
Streptavidin-Agarose Resin: (e.g., HiTrap Streptavidin HP, Streptavidin Sepharose High Performance)
-
Iminobiotinylated Protein Sample: Protein of interest labeled with an this compound derivative.
-
Binding/Wash Buffer: 50 mM Ammonium Carbonate, 0.5 M NaCl, pH 10.0-11.0.
-
Elution Buffer: 50 mM Ammonium Acetate, 0.5 M NaCl, pH 4.0.[2]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.[2]
-
Empty Chromatography Column
-
Peristaltic Pump or Syringe
-
Fraction Collector (optional)
-
Spectrophotometer or Protein Assay Reagents (for monitoring protein concentration)
-
SDS-PAGE analysis reagents
Protocol: Affinity Purification of an Iminobiotinylated Protein
-
Resin Preparation:
-
Gently resuspend the streptavidin-agarose resin.
-
Transfer the desired amount of resin slurry to an empty chromatography column.
-
Allow the storage buffer to drain from the column.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.[2]
-
-
Sample Application:
-
Ensure the iminobiotinylated protein sample is in the Binding/Wash Buffer or a compatible buffer with a pH of 9.5-11.0.
-
Apply the sample to the equilibrated column. For optimal binding, use a low flow rate (e.g., 0.1-0.5 mL/min).
-
-
Washing:
-
Wash the column with at least 10-20 CV of Binding/Wash Buffer to remove any unbound proteins and contaminants.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating that all unbound material has been washed away.
-
-
Elution:
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100-200 µL of 1 M Tris-HCl, pH 9.0 per 1 mL of eluate) to raise the pH to a neutral range.[2] This is crucial to preserve the activity of pH-sensitive proteins.
-
-
Analysis of Eluted Fractions:
-
Determine the protein concentration of each fraction using a suitable protein assay (e.g., Bradford or BCA) or by measuring absorbance at 280 nm.
-
Analyze the purity of the eluted protein by running samples from the fractions on an SDS-PAGE gel.
-
Resin Regeneration
The streptavidin-agarose resin can often be regenerated for multiple uses.
-
Wash the column with 5-10 CV of Elution Buffer.
-
Wash with 5-10 CV of a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5).
-
Re-equilibrate the column with 5-10 CV of Binding/Wash Buffer.
-
For long-term storage, wash the column with a neutral buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C.
Signaling Pathways and Logical Relationships
The underlying principle of this compound's pH-dependent binding is rooted in the protonation state of its guanidino group.
Figure 2: Logical relationship of pH and this compound-streptavidin affinity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield of Purified Protein | - Inefficient this compound labeling. | - Optimize the labeling reaction (e.g., molar ratio of this compound to protein). |
| - Incorrect binding or elution pH. | - Verify the pH of all buffers. | |
| - Protein precipitated during elution. | - Neutralize eluted fractions immediately. Perform elution at 4°C. | |
| - Sample overload. | - Reduce the amount of sample loaded onto the column. | |
| High Level of Contaminants | - Insufficient washing. | - Increase the wash volume (to 20 CV or more). |
| - Non-specific binding to the resin. | - Increase the salt concentration in the Binding/Wash Buffer (e.g., up to 1 M NaCl). | |
| Protein Elutes During Washing | - Binding pH is too low. | - Ensure the pH of the Binding/Wash Buffer is between 9.5 and 11.0. |
Conclusion
This compound-streptavidin affinity chromatography is a powerful and versatile technique for the purification of biotinylated molecules. Its key advantage lies in the pH-dependent nature of the interaction, which allows for the gentle elution of the target molecule, thereby preserving its structural integrity and biological function. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can effectively implement this method to achieve high-purity preparations of their molecules of interest.
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. benchchem.com [benchchem.com]
- 3. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound affinity columns and their application to retrieval of streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Streptavidin - Wikipedia [en.wikipedia.org]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for NHS-Iminobiotin Labeling of Primary Amines in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-Iminobiotin is a versatile reagent for the biotinylation of proteins and other biomolecules containing primary amines. This reagent features an N-hydroxysuccinimide (NHS) ester that readily reacts with the primary amino groups (-NH2) on lysine residues and the N-terminus of proteins to form stable amide bonds. A key feature of iminobiotin is its pH-dependent binding to avidin and streptavidin.[1][2] Strong binding occurs at an alkaline pH of 9.5 or higher, while the bond is readily reversed under mild acidic conditions (pH 4.0-6.0).[1][2][3][4][5] This property allows for the efficient capture and subsequent gentle elution of biotinylated molecules, preserving their structural integrity and biological activity, a significant advantage over the harsh elution conditions required for the nearly irreversible biotin-avidin interaction.[1][6][7]
These application notes provide detailed protocols for the use of NHS-Iminobiotin in protein labeling, purification, and analysis.
Data Presentation
Table 1: Properties of NHS-Iminobiotin
| Property | Value | Reference |
| Molecular Weight | 436.4 g/mol (TFA salt) | [2] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [2] |
| Target Functional Group | Primary Amines (-NH2) | |
| Binding Affinity | pH-dependent to Avidin/Streptavidin | [2][3][4][5] |
| Optimal Binding pH | > 9.0 | [2] |
| Elution pH | < 6.0 | [2][3][4][5] |
| Spacer Arm Length | 13.5 Å | [2] |
Table 2: Recommended Molar Excess of NHS-Iminobiotin for Protein Labeling
The optimal molar ratio of NHS-Iminobiotin to protein depends on the protein concentration and the desired degree of labeling. The following are general recommendations; empirical optimization is recommended for each specific protein.[8][9][10][11]
| Protein Concentration | Molar Excess (NHS-Iminobiotin : Protein) | Expected Degree of Labeling |
| 1-2 mg/mL | 20-50 fold | Low to Moderate (1-4 biotins/protein) |
| 5-10 mg/mL | 10-20 fold | Moderate to High (3-8 biotins/protein) |
Experimental Protocols
Protocol 1: Labeling of Proteins with NHS-Iminobiotin
This protocol describes the general procedure for biotinylating a purified protein solution.
Materials:
-
NHS-Iminobiotin
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample:
-
Prepare NHS-Iminobiotin Stock Solution:
-
Allow the vial of NHS-Iminobiotin to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]
-
Immediately before use, dissolve the NHS-Iminobiotin in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9][10]
-
-
Biotinylation Reaction:
-
Quench Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-Iminobiotin.
-
Incubate for 15 minutes at room temperature.
-
-
Remove Excess Biotin:
-
Remove unreacted NHS-Iminobiotin and reaction byproducts by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS).[10]
-
Protocol 2: Affinity Purification of Iminobiotinylated Proteins
This protocol outlines the capture and elution of this compound-labeled proteins using avidin or streptavidin-agarose beads.
Materials:
-
Iminobiotinylated protein sample
-
Avidin or Streptavidin-agarose slurry
-
Binding/Wash Buffer: 50 mM sodium carbonate, 0.15 M NaCl, pH 10.0
-
Elution Buffer: 50 mM sodium acetate, 0.15 M NaCl, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Prepare Affinity Resin:
-
Wash the required volume of avidin or streptavidin-agarose slurry with 3-5 bed volumes of Binding/Wash Buffer.
-
-
Binding:
-
Add the iminobiotinylated protein sample to the washed affinity resin.
-
Incubate for 60 minutes at room temperature with gentle end-over-end mixing. For optimal binding, ensure the pH of the protein solution is adjusted to >9.0.
-
-
Washing:
-
Pellet the resin by centrifugation (e.g., 1000 x g for 2 minutes) and discard the supernatant.
-
Wash the resin with 5-10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Repeat the wash step 2-3 times.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Incubate for 10-15 minutes at room temperature with gentle mixing.
-
Pellet the resin by centrifugation and carefully collect the supernatant containing the eluted protein.
-
Repeat the elution step 1-2 times to maximize recovery.
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL of eluate) to preserve protein stability.
-
Visualizations
Caption: Chemical reaction of NHS-Iminobiotin with a primary amine on a protein.
Caption: Experimental workflow for protein labeling with NHS-Iminobiotin.
Caption: Workflow for affinity purification of iminobiotinylated proteins.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. interchim.fr [interchim.fr]
- 3. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallographic analysis of the pH‐dependent binding of this compound by streptavidin | Semantic Scholar [semanticscholar.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Iminobiotin Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of affinity purification using iminobiotin columns. This technique offers a significant advantage over traditional biotin-avidin systems by enabling the gentle elution of purified proteins under mild acidic conditions, thereby preserving their native structure and function.
Principle of this compound Affinity Chromatography
This compound, a cyclic guanidino analog of biotin, demonstrates a pH-dependent binding affinity for avidin and streptavidin.[1][2][3] At an alkaline pH (typically 9.5 or higher), the imino group of 2-iminobiotin is unprotonated, facilitating a strong and specific interaction with the biotin-binding sites of avidin or streptavidin.[1][2] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated. This protonation leads to a significant reduction in its affinity for avidin/streptavidin, allowing for the gentle elution of the this compound-labeled target protein.[1][2][4]
This reversible binding mechanism is a key advantage, as it circumvents the need for the harsh, denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) required to disrupt the nearly irreversible bond between biotin and avidin/streptavidin.[3][5] The interaction between 2-iminobiotin and avidin exhibits a distinct logarithmic dependence on pH.[1] While the streptavidin-iminobiotin interaction has been noted to show less pH dependence in solution, immobilized streptavidin is still effectively utilized for pH-dependent purification with 2-iminobiotin.[1][4][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with 2-iminobiotin affinity chromatography.
Table 1: Binding and Elution pH for this compound Affinity Systems
| Parameter | Avidin System | Streptavidin System | Reference |
| Optimal Binding pH | ≥ 9.5 | 10.0 - 11.0 | [1][2][6] |
| Elution pH | ~ 4.0 | ~ 4.0 | [4][5][6] |
Table 2: Elution Buffer Compositions for this compound Columns
| Elution Buffer Components | Concentration | pH | Salt Concentration (optional) | Reference |
| Sodium Acetate | 50 mM | 4.0 | 0.5 M NaCl | [1][2] |
| Ammonium Acetate | 50 mM | 4.0 | 0.5 M NaCl | [1][3][8] |
| Acetic Acid | 0.1 M | ~2.9 | Not specified | [3] |
| Glycine-HCl | 0.1 M | 2.5 - 3.0 | Not specified | [9] |
Table 3: Binding Capacity of this compound Resins
| Resin | Binding Capacity | Reference |
| This compound Resin (GenScript) | > 12 mg streptavidin/ml settled resin | [2] |
| Pierce this compound Agarose | ≥ 1 mg of avidin/mL of settled resin | [3] |
| Immobilized this compound (G-Biosciences) | > 2mg avidin/ml resin | [8] |
Experimental Protocols
Protocol 1: Labeling of Target Protein with NHS-Iminobiotin
This protocol outlines the steps for covalently attaching this compound to a target protein using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Target protein
-
NHS-Iminobiotin
-
Labeling Buffer (e.g., Phosphate-buffered saline, pH 7.2-8.0, free of primary amines)
-
Dry, aprotic solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis equipment
Methodology:
-
Protein Preparation: Dissolve or dialyze the target protein into a labeling buffer that is free of primary amines (e.g., Tris).[1]
-
Labeling Reaction: Immediately before use, dissolve the NHS-Iminobiotin reagent in a dry, aprotic solvent like DMSO or DMF. Add a 10- to 20-fold molar excess of the NHS-Iminobiotin solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Removal of Excess Label: Remove the unreacted 2-iminobiotin by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[1]
Protocol 2: Affinity Purification of Iminobiotinylated Protein
This protocol describes the capture and elution of an this compound-labeled protein using an avidin or streptavidin agarose resin.
Materials:
-
This compound-labeled protein sample
-
Immobilized Avidin or Streptavidin Resin (e.g., Agarose)
-
Binding/Wash Buffer (e.g., 50 mM sodium borate or ammonium carbonate, 0.3-0.5 M NaCl, pH 10.0-11.0)[1][2]
-
Elution Buffer (e.g., 50 mM sodium acetate or ammonium acetate, 0.5 M NaCl, pH 4.0)[1][2]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)[1]
-
Chromatography column
Methodology:
-
Resin Preparation: Gently resuspend the avidin/streptavidin-agarose resin and transfer the required amount to a chromatography column. Allow the storage buffer to drain.[1][2]
-
Equilibration: Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[1][2]
-
Sample Application: Adjust the pH and salt concentration of the iminobiotinylated protein sample to match the Binding/Wash Buffer and apply it to the column.[1][2]
-
Incubation (Optional): For increased binding, the column can be capped and incubated for 30 minutes.[3]
-
Washing: Wash the column with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[2]
-
Elution: Elute the bound target protein by applying 10-20 bed volumes of Elution Buffer. Collect fractions.[2]
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined amount of Neutralization Buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.5) to preserve protein activity.[2][9]
-
Analysis: Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).[1]
-
Resin Regeneration: The affinity resin can be regenerated for reuse by washing with several column volumes of Binding/Wash Buffer, followed by equilibration and storage in a neutral buffer containing a preservative at 4°C.[1][10]
Diagrams
Caption: Experimental workflow for this compound affinity purification.
Caption: pH-dependent binding and elution mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Preparation and Equilibration of Iminobiotin Agarose Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminobiotin, a cyclic guanido analog of biotin, serves as a valuable ligand in affinity chromatography for the purification of avidin, streptavidin, and their derivatives or fusion proteins. The interaction between this compound and these proteins is pH-dependent, allowing for strong binding at an alkaline pH (≥9.5) and gentle elution at an acidic pH (~4.0). This reversible binding mechanism is a significant advantage over the nearly irreversible bond between biotin and avidin/streptavidin, which requires harsh, denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) for dissociation.[1]
These application notes provide detailed protocols for the in-house preparation of this compound agarose resin by coupling this compound to N-hydroxysuccinimide (NHS)-activated agarose, as well as the equilibration of the resin for use in affinity purification.
Quantitative Data Summary
The performance of this compound agarose resin can be characterized by several key parameters. The following table summarizes typical quantitative data for such resins.
| Parameter | Typical Value | Description |
| Ligand | 2-Iminobiotin | The affinity ligand coupled to the agarose matrix. |
| Matrix | 4-6% Cross-linked Agarose | A porous and robust support for ligand immobilization. |
| Particle Size | 45-165 µm | Influences flow characteristics and binding kinetics. |
| Binding Capacity | >2-12 mg streptavidin/mL of settled resin[1] | The amount of target protein that can be bound per unit volume of resin. |
| Optimal Binding pH | 9.5 - 11.0 | The pH range for efficient binding of avidin/streptavidin to the resin.[1] |
| Elution pH | ~4.0 | The pH at which the bound protein is released from the resin.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Agarose Resin
This protocol details the covalent coupling of 2-iminobiotin to NHS-activated agarose. NHS-activated agarose contains reactive N-hydroxysuccinimide esters that form stable amide bonds with primary amines, such as the one present in this compound.[2][3][4]
Materials:
-
NHS-Activated Agarose (e.g., from Thermo Fisher Scientific, Cytiva, or G-Biosciences)
-
2-Iminobiotin
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (Amine-free)
-
Quenching/Blocking Buffer: 1 M ethanolamine or 1 M Tris-HCl, pH 8.0
-
Wash Buffer 1: 1 mM HCl (ice-cold)
-
Wash Buffer 2: 1 M NaCl
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide
-
Spin columns or chromatography column
Procedure:
-
Resin Washing and Equilibration:
-
Transfer the desired amount of NHS-activated agarose slurry to a spin column. (Note: 2 mL of a 50% slurry typically yields 1 mL of settled resin).
-
Centrifuge at 500 x g for 1 minute to remove the storage solution (e.g., isopropanol or acetone).
-
Wash the resin by adding 10-15 bed volumes of ice-cold 1 mM HCl. Centrifuge and discard the supernatant. This step is crucial to remove the storage solvent and minimize hydrolysis of the NHS esters.[5]
-
Immediately equilibrate the resin by washing with 3-5 bed volumes of Coupling Buffer.
-
-
Ligand Preparation:
-
Dissolve 2-iminobiotin in the Coupling Buffer to a final concentration of 5-10 mg/mL. Ensure the pH of the solution is between 7.2 and 8.0.
-
-
Coupling Reaction:
-
Blocking Unreacted Sites:
-
Final Washing:
-
Wash the resin with 3-5 bed volumes of Wash Buffer 2 (high salt) to remove non-covalently bound ligands.
-
Follow with a wash of 3-5 bed volumes of PBS.
-
-
Storage:
-
Resuspend the prepared this compound agarose resin in 2 bed volumes of Storage Buffer. Store at 4°C.
-
Protocol 2: Equilibration of this compound Agarose Resin for Affinity Chromatography
Proper equilibration is essential to ensure that the pH and ionic strength of the resin are optimal for binding the target protein.
Materials:
-
Prepared this compound Agarose Resin
-
Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0 OR 50 mM ammonium carbonate, 0.5 M NaCl, pH 10.0-11.0.[1]
-
Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0.[1]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Chromatography column
Procedure:
-
Column Packing:
-
Gently resuspend the this compound agarose resin slurry.
-
Transfer the desired volume of slurry to a chromatography column. Allow the resin to settle and the storage buffer to drain.
-
-
Resin Equilibration:
-
Wash the packed resin with 5-10 column volumes of the Binding/Wash Buffer.
-
Monitor the pH of the flow-through to ensure it matches the pH of the Binding/Wash Buffer. This indicates that the resin is fully equilibrated.
-
-
Sample Application and Purification (General Steps):
-
Adjust the pH and salt concentration of the protein sample to match the Binding/Wash Buffer.
-
Load the sample onto the equilibrated column.
-
Wash the column with 10-20 bed volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elute the bound protein with 10-20 bed volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer (e.g., 100 µL per 1 mL of eluate) to preserve the activity of the purified protein.[1]
-
Diagrams
References
- 1. genscript.com [genscript.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Determining the Binding Capacity of Iminobiotin Resin
Introduction
Iminobiotin, a cyclic guanido analog of biotin, is a versatile ligand used in affinity chromatography for the purification of avidin, streptavidin, and their derivatives.[1][2] The interaction between this compound and avidin/streptavidin is pH-dependent, allowing for strong binding at alkaline pH (≥9.5) and gentle elution at acidic pH (around 4.0).[3][4] This characteristic circumvents the need for harsh, denaturing elution conditions often required for the strong biotin-avidin interaction, thereby preserving the biological activity of the purified proteins.[2][4] The binding capacity of an this compound resin is a critical parameter that defines the amount of target protein that can be purified per unit volume of resin. This application note provides detailed protocols for determining both the static and dynamic binding capacity of this compound resins.
Principle of this compound Affinity Chromatography
The purification strategy using this compound resin relies on the reversible, pH-sensitive interaction between this compound and avidin or streptavidin. At a pH of 9.5 or higher, the this compound molecule is uncharged and binds with high affinity to the biotin-binding sites of avidin or streptavidin.[5][6] When the pH is lowered to 4.0, the guanidino group of this compound becomes protonated, leading to a conformational change that significantly weakens the binding affinity and allows for the elution of the bound protein under mild conditions.[6]
Key Features of this compound Resins
| Feature | Description | Reference(s) |
| Ligand | This compound, a cyclic guanido analog of biotin. | [1][2] |
| Matrix | Commonly 4% or 6% cross-linked agarose. | [1][2] |
| Binding pH | Typically pH 9.5 - 11.0 for optimal binding. | [2][3][4] |
| Elution pH | Typically pH 4.0 for gentle elution. | [1][2][4] |
| Binding Capacity | Ranges from >1 mg to >12 mg of avidin/streptavidin per mL of resin, depending on the manufacturer. | [1][2][4][7][8] |
| Regeneration | The resin can be regenerated and reused multiple times. | [9][10] |
Binding Capacities of Commercially Available this compound Resins
| Product | Supplier | Reported Binding Capacity (per mL of settled resin) |
| Immobilized this compound Resin | G-Biosciences | >2 mg of avidin |
| This compound Resin | GenScript | >12 mg of streptavidin |
| Pierce this compound Agarose | Thermo Fisher Scientific | ≥1 mg of avidin |
| 2-IMINOBIOTIN AGAROSE | Sigma-Aldrich | minimum 4 mg of avidin |
Experimental Protocols
Protocol 1: Determination of Static Binding Capacity (SBC)
This protocol describes how to determine the maximum amount of a target protein that can be bound to the this compound resin under batch incubation conditions.
Materials and Reagents:
-
This compound Resin (e.g., 50% slurry)
-
Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[2]
-
Elution Buffer: 50 mM sodium acetate, pH 4.0[2]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0[9]
-
Purified avidin or streptavidin standard of known concentration
-
Spectrophotometer or plate reader
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Preparation of Protein Standard Curve:
-
Prepare a series of dilutions of the avidin/streptavidin standard in the Binding/Wash Buffer to generate a standard curve for your protein assay.
-
Follow the instructions of the protein assay kit to measure the absorbance and plot a graph of absorbance versus protein concentration.
-
-
Resin Preparation:
-
Gently resuspend the this compound resin slurry to ensure it is homogeneous.
-
Pipette a defined volume of the slurry (e.g., 200 µL of a 50% slurry, which corresponds to 100 µL of settled resin) into a microcentrifuge tube.
-
Allow the resin to settle and carefully remove the storage buffer.
-
Equilibrate the resin by adding 1 mL of Binding/Wash Buffer, gently inverting the tube several times, and then centrifuging at a low speed (e.g., 500 x g for 1 minute) to pellet the resin. Carefully decant the supernatant. Repeat this wash step twice.
-
-
Protein Binding:
-
Prepare a solution of avidin or streptavidin in Binding/Wash Buffer at a concentration known to be in excess of the expected binding capacity (e.g., 2 mg/mL).
-
Add a known volume of the protein solution (e.g., 1 mL) to the equilibrated resin.
-
Incubate the tube on an end-over-end rotator for a defined period (e.g., 1-2 hours) at room temperature to allow for complete binding.
-
-
Determination of Unbound Protein:
-
Centrifuge the tube to pellet the resin.
-
Carefully collect the supernatant, which contains the unbound protein.
-
Measure the protein concentration of the supernatant using the protein assay and the previously generated standard curve.
-
-
Calculation of Static Binding Capacity:
-
Total Protein Added (mg): Initial Protein Concentration (mg/mL) x Volume of Protein Solution Added (mL)
-
Unbound Protein (mg): Unbound Protein Concentration (mg/mL) x Volume of Supernatant (mL)
-
Bound Protein (mg): Total Protein Added (mg) - Unbound Protein (mg)
-
Static Binding Capacity (mg/mL): Bound Protein (mg) / Volume of Settled Resin (mL)
-
Protocol 2: Determination of Dynamic Binding Capacity (DBC)
This protocol describes how to determine the binding capacity of the this compound resin under flow conditions using a chromatography system. DBC is often considered more representative of the performance in a real purification process.
Materials and Reagents:
-
This compound Resin
-
Chromatography column
-
Chromatography system (e.g., ÄKTA system) with a UV detector
-
Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[2]
-
Elution Buffer: 50 mM sodium acetate, pH 4.0[2]
-
Purified avidin or streptavidin of known concentration in Binding/Wash Buffer (e.g., 1 mg/mL)
Procedure:
-
Column Packing and System Preparation:
-
Pack a chromatography column with a known volume of this compound resin according to the manufacturer's instructions.
-
Equilibrate the chromatography system and the packed column with Binding/Wash Buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Loading and Breakthrough Monitoring:
-
Load the avidin/streptavidin solution onto the column at a defined flow rate (e.g., 1 mL/min for a 1 mL column).[2]
-
Continuously monitor the absorbance of the column effluent at 280 nm.
-
Initially, the absorbance should be near zero as the protein binds to the resin. As the resin becomes saturated, the protein will start to appear in the effluent, and the absorbance will begin to rise. This is known as breakthrough.
-
-
Data Analysis and DBC Calculation:
-
Continue loading the sample until the absorbance of the effluent reaches a certain percentage of the initial sample absorbance (e.g., 10% breakthrough, denoted as QB10).
-
The volume of the protein solution loaded onto the column at the point of 10% breakthrough is recorded.
-
The dynamic binding capacity is calculated using the following formula: DBC (mg/mL) = (V10% - V0) x C / Vc Where:
-
V10% is the volume of sample loaded at 10% breakthrough (mL).
-
V0 is the void volume of the column (mL).
-
C is the concentration of the protein sample (mg/mL).
-
Vc is the volume of the packed resin bed (mL).
-
-
Visualizations
Caption: Workflow for Static Binding Capacity Determination.
Caption: pH-Dependent Binding and Elution Mechanism.
References
- 1. Immobilized this compound Resin [gbiosciences.com]
- 2. genscript.com [genscript.com]
- 3. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Iminobiotin in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of iminobiotin in the development of pH-sensitive drug delivery systems. The unique, reversible, and pH-dependent binding of this compound to avidin and streptavidin offers a powerful mechanism for controlled drug release in specific microenvironments, such as tumors or intracellular compartments.
Principle of this compound-Based Drug Delivery
This compound, a cyclic guanidino analog of biotin, exhibits a strong, specific binding to avidin and streptavidin at alkaline pH (typically pH 9.0 and above). In this state, the imino group of this compound is unprotonated, allowing for high-affinity interaction. As the pH decreases to acidic conditions (around pH 4.0-6.0), the imino group becomes protonated. This change in charge significantly reduces its binding affinity, leading to the dissociation of the this compound-avidin/streptavidin complex.[1]
This pH-triggered release mechanism is particularly advantageous for targeted drug delivery. Drug-loaded nanoparticles functionalized with avidin or streptavidin can be loaded with an this compound-conjugated drug at a higher pH. When these nanoparticles accumulate in the acidic microenvironment of a tumor or are internalized into the acidic endosomes of cancer cells, the drop in pH triggers the release of the iminobiotinylated drug from the carrier. This spatio-temporal control over drug release can enhance therapeutic efficacy while minimizing off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound-based drug delivery systems.
Table 1: Physicochemical Properties of this compound-Based Nanoparticle Systems
| Nanoparticle System | Drug | Average Size (nm) | Drug Loading Capacity | Drug Loading Efficiency (%) | Reference |
| Avidin-Immobilized Magnetic Nanoparticles | Daunomycin | ~35 | 0.408 ± 0.012 mg/g | 94.18 ± 2.64 | |
| Biotinylated PLA-PEG Nanoparticles* | Paclitaxel | ~110 | Not Reported | >90 |
*Note: This system utilizes biotin for targeting, not this compound for pH-release, but is included for comparison of a related targeting strategy.
Table 2: In Vitro Efficacy of this compound-Based Drug Delivery Systems
| Nanoparticle System | Drug | Cell Line | IC50 | Reference |
| Avidin-Immobilized Magnetic Nanoparticles | Daunomycin | DLKP | (1.60 ± 0.05) × 10⁻³ mg/mL |
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of this compound-based drug delivery systems.
Application Note 1: pH-Responsive Daunomycin Delivery Using Avidin-Immobilized Magnetic Nanoparticles
This protocol describes the synthesis and characterization of a smart nanocarrier system for the pH-controlled release of the chemotherapeutic drug, daunomycin.
Protocol 1.1: Preparation of Iminobiotinylated Daunomycin (IDAU)
Materials:
-
Daunomycin (DAU)
-
N-Hydroxysuccinimide-iminobiotin (NHS-iminobiotin)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 10.8
-
Reaction vessel protected from light
Procedure:
-
Dissolve 1.5 mg of daunomycin and 1.0 mg of NHS-iminobiotin in 20 mL of 0.1 M PBS (pH 10.8).
-
Incubate the reaction mixture at 4°C for 24 hours with gentle stirring, protected from light.
-
The resulting solution contains iminobiotinylated daunomycin (IDAU) and is used in the subsequent drug loading step.
Protocol 1.2: Loading of IDAU onto Avidin-Immobilized Magnetic Nanoparticles (AMNPs)
Materials:
-
Avidin-immobilized magnetic nanoparticles (AMNPs)
-
Iminobiotinylated daunomycin (IDAU) solution from Protocol 1.1
-
Phosphate-buffered saline (PBS), 0.1 M, pH 10.8
-
Magnetic separator
Procedure:
-
Disperse a known quantity of AMNPs in the IDAU solution.
-
Incubate the mixture at 4°C for 5 minutes with gentle agitation.
-
Separate the IDAU-loaded magnetic nanoparticles (IDAU-MNPs) from the solution using a magnetic separator.
-
Wash the IDAU-MNPs with 0.1 M PBS (pH 10.8) to remove any unbound IDAU.
-
The resulting IDAU-MNPs are ready for characterization and in vitro studies.
Protocol 1.3: In Vitro pH-Triggered and Biotin-Competitive Drug Release
Materials:
-
IDAU-MNPs
-
Ammonium acetate buffer, 0.1 M, pH 4.0 (containing 0.5 M NaCl and 1.0 mM EDTA)
-
PBS, pH 6.8 (containing 1 mM biotin)
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) system
Procedure for pH-Triggered Release:
-
Disperse a known amount of IDAU-MNPs in 20 mL of 0.1 M ammonium acetate buffer (pH 4.0).
-
Incubate the suspension at 37°C with constant mild agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), take a 15 µL aliquot of the supernatant after magnetic separation.
-
Quantify the amount of released daunomycin in the supernatant using HPLC.
Procedure for Biotin-Competitive Release:
-
Disperse a known amount of IDAU-MNPs in 20 mL of PBS (pH 6.8) containing 1 mM biotin.
-
Follow steps 2-4 of the pH-triggered release protocol.
Application Note 2: General Protocol for Iminobiotinylation of Amine-Containing Drugs or Ligands
This protocol provides a general method for conjugating this compound to drugs or targeting ligands that possess a primary amine group.
Protocol 2.1: Iminobiotinylation Reaction
Materials:
-
Amine-containing drug or ligand
-
NHS-Iminobiotin
-
Amine-free buffer (e.g., Phosphate-buffered saline, pH 7.2-8.0)
-
Dry, aprotic solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis membrane
Procedure:
-
Dissolve or dialyze the amine-containing drug or ligand into an amine-free buffer at a suitable concentration.
-
Immediately before use, dissolve NHS-Iminobiotin in a small amount of DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the NHS-Iminobiotin solution to the drug/ligand solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove excess, unreacted NHS-Iminobiotin by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Visualizations
Caption: pH-dependent binding and release mechanism of this compound-drug conjugates.
Caption: Experimental workflow for preparing and testing a smart nanocarrier system.
References
Application Notes and Protocols for Selective Retrieval of Cell Surface Proteins Using Iminobiotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective isolation and analysis of cell surface proteins are crucial for understanding cellular communication, identifying disease biomarkers, and developing targeted therapeutics. Traditional biotin-avidin affinity purification methods, while effective, often require harsh denaturing conditions to elute the captured proteins, compromising their native structure and function. Iminobiotin, a cyclic guanidino analog of biotin, offers a compelling alternative by enabling the selective retrieval of cell surface proteins under mild elution conditions. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the selective isolation of cell surface proteins.
The principle behind this technique lies in the pH-dependent interaction between this compound and avidin or streptavidin.[1][2] At an alkaline pH (typically 9.5 or higher), this compound binds strongly to avidin, allowing for the efficient capture of this compound-labeled cell surface proteins.[1][2] Subsequently, a simple shift to an acidic pH (around 4.0) protonates the this compound, significantly reducing its affinity for avidin and facilitating the gentle elution of the captured proteins.[1][2] This reversible binding mechanism preserves the integrity and biological activity of the isolated proteins, making it an ideal method for downstream functional assays and analyses.
Data Presentation
Quantitative Comparison of Biotin-Based Affinity Systems
The choice of biotin analog and its corresponding binding partner is critical for successful affinity purification. The following tables summarize key quantitative parameters for this compound-based systems in comparison to the traditional biotin-streptavidin interaction and another reversible system, d-Desthiobiotin.
| Parameter | Biotin-Streptavidin | d-Desthiobiotin-Streptavidin | 2-Iminobiotin-Avidin/Streptavidin |
| Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹¹ M[3] | ~10⁻¹¹ M (at pH ≥ 9.5)[3] |
| Binding Principle | High-affinity non-covalent bond | Reversible high-affinity binding | pH-dependent reversible binding[3] |
| Binding Conditions | Physiological pH | Physiological pH | Alkaline pH (≥9.5 for avidin, 10.0-11.0 for streptavidin)[4] |
| Elution Principle | Denaturation | Competitive displacement | pH shift to acidic conditions[3] |
| Elution Conditions | Harsh (e.g., 8M Guanidine-HCl, pH 1.5) | Excess free biotin in physiological buffer[3] | Mildly acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.0)[3] |
| Preservation of Protein Function | Low | High | High |
pH-Dependent Binding of this compound
The dissociation constant (Kd) of the this compound-avidin/streptavidin interaction is highly dependent on pH. This property is the basis for the gentle elution protocol.
| pH | This compound-Avidin Interaction | This compound-Streptavidin Interaction |
| > 9.5 | Strong binding (low Kd) | Strong binding (low Kd) |
| 7.0 - 8.0 | Weaker binding | Weaker binding (Kd ~10⁻⁵ M)[5] |
| < 6.0 | Weak to no binding (high Kd) | Weak to no binding (high Kd) |
| 4.0 | Elution | Elution |
Note: While streptavidin can be used, the pH-dependent binding of this compound is more pronounced with avidin.[5]
Mandatory Visualization
Caption: Workflow for this compound-based retrieval of cell surface proteins.
Caption: pH-dependent binding and elution of this compound.
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling with NHS-Iminobiotin
This protocol describes the labeling of primary amines on cell surface proteins of live cells.
Materials:
-
Cells in culture (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 7.4 and pH 8.0
-
NHS-Iminobiotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 100 mM Glycine in PBS, pH 7.4, ice-cold
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency.
-
For suspension cells, harvest and count to obtain the desired cell number (e.g., 1 x 10⁷ cells).
-
-
Washing:
-
For adherent cells, aspirate the culture medium and wash the monolayer three times with ice-cold PBS, pH 7.4.
-
For suspension cells, pellet the cells by centrifugation (300 x g for 5 minutes at 4°C) and wash the cell pellet three times with ice-cold PBS, pH 7.4.
-
-
Labeling Reaction:
-
Immediately before use, prepare a 10 mM stock solution of NHS-Iminobiotin in anhydrous DMSO.
-
Resuspend the cells (or cover the adherent cell monolayer) in ice-cold PBS, pH 8.0.
-
Add the NHS-Iminobiotin stock solution to the cell suspension to a final concentration of 0.5-1 mM.
-
Incubate for 30 minutes at 4°C with gentle agitation. To minimize internalization of the labeling reagent, it is crucial to perform this step at 4°C.
-
-
Quenching:
-
Add ice-cold Quenching Buffer to the cell suspension to a final glycine concentration of 100 mM.
-
Incubate for 15 minutes at 4°C with gentle agitation to quench any unreacted NHS-Iminobiotin.
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS, pH 7.4, to remove excess reagent and quenching buffer.
-
-
Proceed to Cell Lysis and Affinity Purification.
Protocol 2: Selective Retrieval of this compound-Labeled Cell Surface Proteins
This protocol outlines the capture and elution of iminobiotinylated proteins.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100 (or other suitable non-ionic detergent), and protease inhibitor cocktail
-
Avidin-Agarose Resin
-
Binding/Wash Buffer: 50 mM sodium borate, 150 mM NaCl, pH 10.0
-
Elution Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
Procedure:
-
Cell Lysis:
-
Resuspend the labeled cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Affinity Capture:
-
Equilibrate the required amount of Avidin-Agarose resin by washing it three times with Binding/Wash Buffer.
-
Adjust the pH of the cleared lysate to ≥ 9.5 by adding a small volume of a suitable alkaline buffer (e.g., 1M sodium borate, pH 10.0).
-
Add the equilibrated Avidin-Agarose resin to the pH-adjusted lysate.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the resin by centrifugation (500 x g for 2 minutes at 4°C).
-
Discard the supernatant.
-
Wash the resin three to five times with 10-15 bed volumes of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the washed resin.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the resin and carefully collect the supernatant containing the eluted proteins.
-
Repeat the elution step once or twice and pool the eluates.
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer (approximately 1/10th of the eluate volume).
-
-
Downstream Analysis:
-
The purified cell surface proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Conclusion
The use of this compound for the selective retrieval of cell surface proteins provides a powerful tool for researchers in various fields. The mild elution conditions ensure the preservation of protein structure and function, which is a significant advantage over traditional biotin-based methods. The detailed protocols and quantitative data presented in these application notes are intended to facilitate the successful implementation of this technique, enabling new discoveries in cell biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iminobiotin-Based Assays in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminobiotin, a cyclic guanidino analog of biotin, provides a significant advantage in the study of protein-protein interactions. Its pH-dependent binding to avidin and streptavidin allows for the gentle elution of captured protein complexes, preserving their integrity and biological activity for downstream analysis.[1] Unlike the strong, almost irreversible bond between biotin and avidin/streptavidin that often requires harsh denaturing conditions for elution, the this compound interaction is strong at an alkaline pH (9.5-11.0) and significantly weakened at an acidic pH (around 4.0).[2] This characteristic makes this compound an ideal tool for pull-down assays and affinity chromatography aimed at identifying and characterizing protein interaction partners.
This document provides detailed protocols for utilizing this compound-based assays to study protein interactions, quantitative data on binding affinities, and a practical example of its application in studying the Wnt signaling pathway.
Data Presentation
Quantitative Comparison of Biotin and this compound Binding
The selection of avidin or streptavidin as the affinity matrix can be critical, as their binding characteristics with this compound differ, particularly concerning pH dependence. The avidin-iminobiotin interaction exhibits a more pronounced logarithmic dependence on pH compared to the streptavidin-iminobiotin interaction.[3][4]
| Ligand | Binding Partner | Dissociation Constant (Kd) | Binding Conditions | Elution Conditions |
| Biotin | Avidin | ~10⁻¹⁵ M[1] | Wide pH range | 6-8 M Guanidine-HCl, pH 1.5[5] |
| Biotin | Streptavidin | ~10⁻¹⁴ M | Wide pH range | 6-8 M Guanidine-HCl, pH 1.5[5] |
| This compound | Avidin | Logarithmically pH-dependent[3] | pH ≥ 9.5 [6][7] | pH ~4.0 [5][7] |
| This compound | Streptavidin | ~10⁻⁵ M (less pH-dependent in solution)[3][4] | pH 10.0 - 11.0 [7][8] | pH ~4.0 [7][8] |
Experimental Protocols
Protocol 1: Labeling of Bait Protein with NHS-Iminobiotin
This protocol describes the covalent attachment of this compound to a purified "bait" protein using an N-hydroxysuccinimide (NHS) ester derivative of this compound, which reacts with primary amines on the protein.
Materials:
-
Purified bait protein
-
NHS-Iminobiotin
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Desalting column
-
Storage Buffer (e.g., PBS)
Procedure:
-
Prepare Bait Protein: Dissolve the purified bait protein in Labeling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare NHS-Iminobiotin: Immediately before use, dissolve NHS-Iminobiotin in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the bait protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Removal of Excess Label: Remove non-reacted NHS-Iminobiotin using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[7]
-
Verification of Labeling (Optional): The extent of labeling can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: this compound Pull-Down Assay for Protein-Protein Interactions
This protocol outlines the capture of "prey" proteins from a cell lysate using an iminobiotinylated bait protein and subsequent elution.
Materials:
-
Iminobiotinylated bait protein
-
Cell lysate containing the prey protein
-
Avidin or Streptavidin-agarose resin
-
Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[2]
-
Elution Buffer: 50 mM sodium acetate, pH 4.0[2]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5[2]
-
Microcentrifuge tubes or spin columns
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 20 mM Tris pH 7.6, 150 mM NaCl, 1% NP-40, 0.5 mM EDTA, and protease inhibitors).[9]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Resin Preparation:
-
Transfer the required amount of avidin or streptavidin-agarose resin slurry to a microcentrifuge tube or spin column.
-
Wash the resin twice with 10 bed volumes of Binding/Wash Buffer.[2]
-
-
Binding of Bait and Prey:
-
Incubate the clarified cell lysate with the iminobiotinylated bait protein for 1-3 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Add the lysate containing the bait-prey complexes to the equilibrated resin.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the resin and discard the supernatant.
-
Wash the resin three to five times with 10 bed volumes of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge and collect the supernatant containing the eluted bait-prey complexes.
-
Repeat the elution step and pool the eluates.
-
-
Neutralization:
-
Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer.[2]
-
-
Downstream Analysis:
-
The eluted protein complexes can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.
-
Mandatory Visualizations
Experimental Workflow for this compound Pull-Down Assay
Caption: Workflow of an this compound-based pull-down assay.
Application Example: Wnt Signaling Pathway
This compound-based pull-down assays can be employed to investigate the protein-protein interactions within critical signaling pathways, such as the Wnt pathway. For instance, an this compound-labeled β-catenin could be used as bait to pull down its interaction partners from a cell lysate, helping to elucidate the composition of the β-catenin destruction complex under different cellular conditions.
Caption: Key protein interactions in the canonical Wnt signaling pathway.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]
- 5. Immobilized this compound Resin [gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Troubleshooting & Optimization
Optimizing Iminobiotin Affinity Chromatography: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the binding pH for iminobiotin affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the pH-dependent binding of this compound?
This compound, a cyclic guanidino analog of biotin, exhibits a pH-sensitive interaction with avidin and streptavidin.[1] At an alkaline pH (typically ≥ 9.5), the imino group of this compound is unprotonated, allowing for strong, specific binding to the biotin-binding sites of avidin or streptavidin.[1] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated. This change in charge significantly reduces its affinity for avidin/streptavidin, facilitating the gentle elution of the this compound-labeled molecule.[1] This reversible binding mechanism is a key advantage over the nearly irreversible biotin-avidin/streptavidin interaction, which requires harsh denaturing conditions for elution.[1][2]
Q2: What are the optimal binding and elution pH values for this compound affinity chromatography?
The optimal pH for binding this compound to an avidin or streptavidin resin is typically in the alkaline range, while elution is most effective in an acidic environment.
| Parameter | Avidin System | Streptavidin System |
| Optimal Binding pH | ≥ 9.5 | 10.0 - 11.0 |
| Elution pH | ~ 4.0 | ~ 4.0 |
This data is compiled from multiple sources.[1][2]
Q3: Is there a difference in the pH-dependent binding of this compound to avidin versus streptavidin?
Yes, the interaction of this compound with avidin shows a clear logarithmic dependence on pH.[1] In contrast, the streptavidin-iminobiotin interaction in solution has been reported to be less dependent on pH, showing a consistently low dissociation constant across a pH range of 7.0 to 10.7.[3] However, despite this observation in solution, immobilized streptavidin is still effectively used for pH-dependent purification with this compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of binding pH for this compound affinity chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Binding of Iminobiotinylated Protein | Incorrect Binding Buffer pH: The pH of the binding buffer is not sufficiently alkaline. | - Ensure the binding buffer pH is within the optimal range (≥ 9.5 for avidin, 10.0-11.0 for streptavidin).[1][2] - Prepare fresh binding buffer and verify the pH with a calibrated pH meter. |
| Presence of Primary Amines in Sample Buffer: Buffers containing primary amines (e.g., Tris) can compete with the NHS-ester this compound labeling reaction. | - Dialyze the protein sample against a buffer free of primary amines, such as phosphate-buffered saline (PBS), before labeling.[1] | |
| Inefficient this compound Labeling: The protein of interest is not sufficiently labeled with this compound. | - Increase the molar excess of the NHS-iminobiotin reagent during the labeling reaction.[1] - Optimize the incubation time and temperature for the labeling reaction.[1] | |
| Protein Elutes During Washing Step | Wash Buffer pH is Too Low: The pH of the wash buffer is starting to protonate the this compound, causing premature elution. | - Ensure the wash buffer has the same high pH as the binding buffer.[4] |
| Ionic Strength of Wash Buffer is Too High: High salt concentrations can sometimes interfere with binding. | - While 0.3 M to 0.5 M NaCl is commonly used, consider reducing the salt concentration in the wash buffer if premature elution is observed.[2][4] | |
| Poor Recovery of Eluted Protein | Elution Buffer pH is Not Low Enough: The pH of the elution buffer is insufficient to fully protonate the this compound and disrupt its interaction with the resin. | - Ensure the elution buffer pH is at or around 4.0.[1][2] Prepare fresh elution buffer and verify the pH. |
| Protein Precipitation at Low pH: The target protein is unstable and precipitates in the acidic elution buffer. | - Neutralize the eluted fractions immediately with a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0).[1][2] | |
| Protein is Still Bound to the Column: The interaction between the iminobiotinylated protein and the resin is too strong for pH-based elution alone. | - For avidin systems, competitive elution with a buffer containing 1 mM biotin at a less acidic pH (e.g., pH 6.8) can be attempted. Note that this will saturate the column with biotin.[4] | |
| Column Clogging or High Backpressure | Precipitated Protein in the Sample: The protein sample contains aggregates that are clogging the column frit. | - Centrifuge or filter the sample (using a 0.22 µm or 0.45 µm filter) immediately before applying it to the column. |
| Resin has Dried Out: The chromatography resin was allowed to run dry. | - Ensure the resin bed is always submerged in buffer.[4] |
Experimental Protocols
Protocol 1: Optimizing Binding pH
This protocol outlines a method to determine the optimal binding pH for your specific iminobiotinylated protein and affinity resin.
-
Prepare a Series of Binding Buffers: Prepare several small batches of your binding buffer (e.g., 50 mM sodium borate, 0.3 M NaCl) with varying pH values (e.g., 9.0, 9.5, 10.0, 10.5, 11.0).[2]
-
Equilibrate Resin Aliquots: In separate microcentrifuge tubes, add an equal, small amount of the this compound affinity resin slurry.
-
Wash and Equilibrate: Wash the resin in each tube with its corresponding pH binding buffer.
-
Apply Protein Sample: Add an equal amount of your iminobiotinylated protein sample to each tube.
-
Incubate: Incubate the tubes with gentle end-over-end mixing for a defined period (e.g., 30-60 minutes) at room temperature or 4°C.
-
Separate Resin: Centrifuge the tubes to pellet the resin.
-
Analyze Supernatant: Carefully collect the supernatant (unbound fraction) from each tube.
-
Quantify Unbound Protein: Measure the protein concentration in each supernatant (e.g., using a Bradford assay). The pH that results in the lowest protein concentration in the supernatant corresponds to the optimal binding pH.
-
Wash and Elute: Wash the resin pellets with their respective binding buffers and then elute the bound protein with a low pH elution buffer (e.g., 50 mM sodium acetate, pH 4.0).[2]
-
Analyze Eluted Fractions: Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of the target protein.
Protocol 2: this compound Affinity Chromatography Workflow
This protocol provides a general workflow for purifying an iminobiotinylated protein.
-
Resin Preparation:
-
Gently resuspend the avidin or streptavidin-agarose resin.
-
Transfer the required amount of slurry to a chromatography column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding Buffer (e.g., 50 mM sodium borate, 0.3 M NaCl, pH 11.0).[2]
-
-
Sample Application:
-
Adjust the pH and salt concentration of your iminobiotinylated protein sample to match the Binding Buffer.
-
Apply the sample to the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins.[2]
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Analysis:
-
Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
Visualizations
Caption: Workflow for this compound Affinity Chromatography.
Caption: Troubleshooting Logic for Low Protein Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Low yield in Iminobiotin protein purification troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of proteins using iminobiotin affinity chromatography, with a focus on resolving low protein yield.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound affinity chromatography?
This compound is a cyclic guanido analog of biotin that exhibits a pH-dependent binding affinity for avidin and streptavidin.[1][2] At an alkaline pH (typically 9.5 or higher), this compound binds strongly to the biotin-binding sites on avidin or streptavidin resins.[3][4] When the pH is lowered to acidic conditions (around pH 4.0), the this compound molecule becomes protonated, which significantly reduces its affinity for the resin, allowing for the gentle elution of the bound protein.[1][4][5] This reversible binding mechanism is a key advantage over the standard biotin-avidin interaction, which requires harsh, denaturing conditions for dissociation.[6][7]
Q2: What are the recommended starting buffer conditions for binding and elution?
For optimal performance, it is crucial to start with the recommended buffer conditions and then optimize based on your specific protein and experimental setup.
| Buffer Type | Recommended Composition | Key Considerations |
| Binding/Wash Buffer | 50 mM Sodium Borate or Ammonium Carbonate, pH 10.0-11.0, with 0.3-0.5 M NaCl.[1][2] | The high pH is essential for strong binding of the this compound-tagged protein to the resin.[3] The salt helps to minimize non-specific ionic interactions.[8] |
| Elution Buffer | 50 mM Sodium Acetate or Ammonium Acetate, pH 4.0, with 0.5 M NaCl.[1][2][9] | This acidic buffer facilitates the protonation of this compound, leading to its release from the resin.[10] |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.0 or 1M NaOH.[1][4] | Eluted fractions should be immediately neutralized to prevent potential protein denaturation or loss of activity from prolonged exposure to low pH.[1] |
Q3: Can the this compound resin be regenerated and reused?
Yes, one of the advantages of the this compound system is the ability to regenerate and reuse the affinity column.[6] After elution, the column should be thoroughly washed with several column volumes of the elution buffer to remove any remaining protein. Following this, it should be re-equilibrated with the high-pH binding buffer before being used for the next purification cycle or stored according to the manufacturer's instructions in a neutral buffer containing a preservative.[10] Some resins can be reused 5-10 times with no significant decrease in binding capacity.[6]
Troubleshooting Guide: Low Protein Yield
This guide addresses common causes of low protein yield during this compound purification and provides systematic solutions.
Problem 1: Low or No Protein Binding to the Resin (High Protein in Flow-through)
| Possible Cause | Recommended Solution |
| Incorrect Binding Buffer pH | Ensure the pH of your binding/wash buffer is between 9.5 and 11.0.[1][3] Verify the pH of your sample and adjust it to match the binding buffer before loading it onto the column. |
| Suboptimal Salt Concentration | The recommended NaCl concentration is typically between 0.3 M and 0.5 M to reduce non-specific binding.[1][2] If your protein of interest is in the flow-through, consider reducing the salt concentration in the binding buffer. |
| Insufficient Incubation Time | For batch purification, ensure adequate incubation time (e.g., 30 minutes to 2 hours) with gentle mixing to allow for efficient binding.[2] For column chromatography, a slower flow rate during sample loading can increase the residence time and improve binding efficiency.[11] |
| Low Expression or Inefficient Labeling | Confirm the expression of your this compound-tagged protein using a method like Western blotting before purification.[12] Verify the efficiency of the this compound labeling reaction if you are labeling your protein in vitro. |
| Resin Binding Capacity Exceeded | Ensure the amount of protein loaded does not exceed the binding capacity of the resin. Refer to the manufacturer's specifications for the binding capacity of your specific resin. |
| Presence of Competing Substances | Ensure your sample is free from substances that might interfere with the this compound-avidin interaction, such as free biotin. |
Problem 2: Protein Binds to the Resin but Elution Yield is Low
| Possible Cause | Recommended Solution |
| Inefficient Elution Buffer | Confirm the pH of your elution buffer is at or below 4.0.[1][5] You can perform a small-scale trial with a range of pH values (e.g., 3.0 to 5.0) to determine the optimal elution pH for your protein.[8] |
| Overly Strong Interaction | In cases of multivalent binding (multiple this compound tags on the protein), the interaction with the resin might be too strong for efficient elution at pH 4.0. Consider a step-wise or gradient elution with decreasing pH. As a last resort, a more competitive elution using a low concentration of free biotin can be attempted, but this will require a more stringent resin regeneration protocol.[8][10] |
| Protein Precipitation on the Column | Some proteins may precipitate at the low pH of the elution buffer. Elute into fractions containing a neutralization buffer to immediately raise the pH.[1] Alternatively, screen for additives (e.g., glycerol, non-ionic detergents) that may increase the solubility of your protein at low pH. |
| Slow Elution Flow Rate | While a slower flow rate is often recommended for elution to obtain a more concentrated sample, an excessively slow rate can sometimes lead to broader peaks and lower apparent yield in individual fractions.[11] Experiment with slightly increasing the flow rate. |
| Insufficient Elution Volume | Ensure you are using an adequate volume of elution buffer to completely elute the bound protein. Typically, 5-10 column volumes are recommended.[13] |
Experimental Protocols
Protocol 1: Gravity-Flow Column Purification
-
Resin Preparation:
-
Completely resuspend the this compound resin slurry.
-
Transfer the desired volume of slurry to a gravity-flow column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer (e.g., 50 mM Sodium Borate, 0.3 M NaCl, pH 11.0).[1]
-
-
Sample Preparation and Loading:
-
Ensure your protein sample is in a buffer compatible with the binding conditions. Adjust the pH to 10.0-11.0 and the salt concentration to match the Binding/Wash Buffer.
-
Apply the prepared sample to the top of the equilibrated resin bed.[1]
-
Allow the sample to enter the resin bed completely. For improved binding, you can stop the flow and incubate the sample with the resin for 30 minutes.[2]
-
-
Washing:
-
Wash the column with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[1]
-
Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.
-
-
Elution:
-
Analysis:
-
Analyze the collected fractions for protein content using methods such as SDS-PAGE or a protein concentration assay (e.g., Bradford).
-
Visualizations
Caption: this compound affinity chromatography workflow.
Caption: Troubleshooting logic for low protein yield.
References
- 1. genscript.com [genscript.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immobilized this compound Resin [gbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Iminobiotin Agarose Affinity Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding to Iminobiotin agarose during affinity purification.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound agarose affinity chromatography?
This compound, a cyclic guanido analog of biotin, exhibits a pH-dependent binding affinity for avidin and streptavidin.[1] At an alkaline pH (typically 9.5 or higher), the imino group of this compound is unprotonated, allowing for strong, specific binding to the biotin-binding sites of avidin or streptavidin.[1][2][3] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated. This change in charge significantly decreases its affinity for avidin/streptavidin, facilitating the gentle elution of the iminobiotinylated target protein.[1][4] This reversible binding mechanism avoids the harsh, denaturing conditions often required to dissociate the strong biotin-avidin interaction.[4][5][6]
Q2: What are the common causes of non-specific binding to this compound agarose?
Non-specific binding in this compound affinity chromatography can arise from several factors:
-
Hydrophobic Interactions: Proteins in the lysate can non-specifically adhere to the agarose matrix or the spacer arm through hydrophobic interactions.[7]
-
Ionic Interactions: Electrostatic interactions can occur between charged proteins in the sample and the agarose resin.[7][8]
-
Binding to the Agarose Matrix: Some proteins may have an intrinsic affinity for the agarose backbone itself.[9]
-
Insufficient Washing: Inadequate washing steps can fail to remove unbound or weakly bound proteins, leading to their co-elution with the target protein.[7]
-
Inappropriate Buffer Conditions: Using buffers with suboptimal pH or salt concentrations can promote non-specific interactions.[10]
Troubleshooting Guide
This guide addresses common issues of non-specific binding and provides systematic solutions.
Problem: High background of contaminating proteins in the eluate.
High background, as observed on an SDS-PAGE gel, indicates significant non-specific binding of proteins to the this compound agarose resin.
Solution 1: Optimize Washing Conditions
Increasing the stringency of the wash buffer is a primary strategy to remove non-specifically bound proteins.
-
Increase Salt Concentration: High salt concentrations can disrupt ionic interactions.[10] It is recommended to use NaCl concentrations up to 0.5 M in the binding and wash buffers.[4][6] Some protocols suggest trying a range of salt concentrations, even up to 1M, to find the optimal condition for your specific protein interaction.[11][12]
-
Incorporate Detergents: Non-ionic detergents can effectively disrupt hydrophobic interactions.[13][14] Commonly used detergents include Tween-20 or Triton X-100 at concentrations ranging from 0.005% to 2%.[14][15][16]
-
Increase Wash Volume and Number: Increasing the number of wash cycles (e.g., from 3 to 5-8) and the volume of wash buffer (e.g., 10-20 column volumes) can help to effectively remove contaminants.[1][7]
Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Purpose | Citations |
| Sodium Chloride (NaCl) | 0.3 M - 1 M | Disrupts ionic interactions | [5][11][12][17] |
| Tween-20 | 0.001% - 2% | Disrupts hydrophobic interactions | [7][14][15][16] |
| Triton X-100 | 0.1% - 1% | Disrupts hydrophobic interactions | [7][14][15] |
| Glycerol | up to 20% | Disrupts non-specific interactions | [16] |
Solution 2: Pre-clear the Lysate
Pre-clearing the lysate removes proteins that non-specifically bind to the agarose beads before the affinity purification step.[18][19]
-
Method: Incubate the cell lysate with unconjugated agarose beads for 1-2 hours at 4°C before adding the this compound agarose resin.[7][18] The proteins that bind non-specifically to the beads are then removed by centrifugation, and the supernatant (pre-cleared lysate) is used for the affinity purification.[7][19]
Solution 3: Use Blocking Agents
Blocking agents are used to saturate non-specific binding sites on the agarose beads.[20]
-
Method: Before applying the sample, incubate the this compound agarose resin with a blocking agent like Bovine Serum Albumin (BSA).[10][21] This can help to prevent non-specific adherence of proteins from the lysate to the resin.
Experimental Protocols
Protocol 1: Affinity Purification using this compound Agarose
This protocol outlines the general steps for purifying an avidin- or streptavidin-tagged protein using this compound agarose.
Materials:
-
This compound Agarose Resin
-
Binding/Wash Buffer: 50mM Ammonium Carbonate or Sodium Borate, 0.5M NaCl, pH 11.0.[4][6]
-
Elution Buffer: 50mM Ammonium Acetate or Sodium Acetate, 0.5M NaCl, pH 4.0.[4][6]
-
Chromatography Column
Procedure:
-
Resin Preparation:
-
Sample Application:
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[1]
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Neutralization (Optional but Recommended):
-
Immediately neutralize the eluted fractions by adding a small amount of a high pH buffer (e.g., 1M Tris-HCl, pH 9.0) to preserve the protein's activity.[5]
-
Visual Guides
Caption: pH-dependent binding and elution mechanism of this compound.
Caption: Troubleshooting workflow for non-specific binding.
Caption: Experimental workflow for this compound affinity purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. genscript.com [genscript.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 19. IP Sample Preparation | Proteintech Group [ptglab.com]
- 20. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
How to regenerate and reuse Iminobiotin affinity columns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of iminobiotin affinity columns. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the longevity and performance of your columns.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound affinity chromatography?
A1: this compound is a cyclic guanido analog of biotin that binds to avidin and streptavidin in a pH-dependent manner.[1][2] At a pH above 9.5, this compound binds with high affinity, while at an acidic pH (e.g., pH 4.0), its affinity is significantly reduced, allowing for the gentle elution of bound molecules.[1][3][4] This pH-dependent interaction allows for a milder elution compared to the harsh conditions required to disrupt the strong avidin-biotin bond.[1]
Q2: How many times can I regenerate and reuse an this compound affinity column?
A2: The reusability of an this compound column can vary depending on the specific resin, the nature of the sample, and the cleaning procedure. However, many commercially available this compound columns can be regenerated and reused multiple times without a significant loss in binding capacity. Some resins can be reused for more than ten cycles.[5][6]
Q3: What are the typical binding and elution conditions for this compound chromatography?
A3: Typically, binding is performed at a pH between 9.5 and 11.0.[1][7][4][8] Elution is then achieved by lowering the pH to 4.0.[1][7][4]
Q4: Can I use the same this compound column to purify different proteins?
A4: It is generally not recommended to use the same column for different proteins to avoid cross-contamination.[9] However, if necessary, thorough cleaning and regeneration procedures must be followed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Binding of Target Molecule | Incorrect binding buffer pH. | Ensure the binding buffer pH is between 9.5 and 11.0 to facilitate the binding of this compound to avidin or streptavidin.[1][7][8] |
| Presence of primary amines in the sample buffer. | If your protein was labeled with NHS-Iminobiotin, ensure the buffer is free of primary amines (e.g., Tris) which can interfere with the labeling reaction. | |
| Column not equilibrated properly. | Equilibrate the column with 5-10 column volumes of binding buffer before applying the sample.[8] | |
| Low or No Elution of Target Molecule | Incomplete pH shift during elution. | Ensure the elution buffer is at pH 4.0 and that a sufficient volume (10-20 bed volumes) is used to completely change the pH within the column.[1] |
| Target molecule has precipitated on the column. | Try eluting with a buffer containing non-ionic detergents or agents that increase solubility. | |
| Reduced Column Performance After Regeneration | Incomplete removal of precipitated proteins or lipids. | If the standard regeneration protocol is insufficient, consider a more stringent cleaning-in-place (CIP) procedure. This may involve washing with alternating high and low pH buffers or using detergents. |
| Loss of affinity ligand. | Harsh cleaning conditions can lead to the degradation of the ligand. Always follow the manufacturer's recommendations for cleaning and regeneration. | |
| High Backpressure | Clogged column frit or resin. | Filter your sample and buffers through a 0.45 µm filter before use.[1] If the column is already clogged, try back-flushing with regeneration buffer at a low flow rate. |
Experimental Protocols
Standard this compound Column Regeneration Protocol
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific this compound resin.
Reagents and Buffers:
-
Regeneration Buffer: 50 mM Ammonium Acetate, pH 11.0
-
Equilibration/Wash Buffer: Binding buffer used for your specific application (e.g., 50 mM Carbonate buffer, 0.5 M NaCl, pH 10.0).
-
Storage Buffer: Neutral buffer containing a preservative (e.g., 1X PBS with 20% ethanol or 0.02% sodium azide).
Procedure:
-
Wash with Elution Buffer: After eluting your target molecule, wash the column with 5-10 column volumes of the acidic elution buffer (e.g., 50 mM Ammonium Acetate, pH 4.0) to remove any remaining non-specifically bound proteins.
-
High pH Wash: Wash the column with 5-10 column volumes of Regeneration Buffer (pH 11.0).[7][8] This step ensures that any tightly bound molecules are stripped from the resin.
-
Re-equilibration: Equilibrate the column with 5-10 column volumes of Equilibration/Wash Buffer until the pH of the column effluent matches the buffer's pH.
-
Storage: For short-term storage, the column can be left in the Equilibration/Wash Buffer. For long-term storage, wash the column with 5 column volumes of Storage Buffer and store at 2-8°C.[1][8]
Quantitative Data Summary
| Parameter | Value | Source |
| Binding pH | 9.5 - 11.0 | [1][7][4][8] |
| Elution pH | 4.0 | [1][7][4] |
| Binding Capacity | > 12 mg streptavidin/ml settled resin | [1] |
| Number of Reuses | Up to 10 times or more | [5][6] |
| Regeneration Buffer | High pH buffer (e.g., pH 11.0) | [7][8][10] |
Visual Workflow
Caption: Workflow for regenerating an this compound affinity column.
References
- 1. genscript.com [genscript.com]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. genscript.com [genscript.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Iminobiotin Elution: Technical Support Center
Welcome to the Technical Support Center for iminobiotin-based affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the elution of this compound-tagged molecules from avidin or streptavidin resins.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
Q1: Why is the recovery of my target protein low after elution?
Possible Causes:
-
Incomplete Elution: The pH of the elution buffer may not be low enough to efficiently disrupt the this compound-avidin/streptavidin interaction.[1][2]
-
Protein Precipitation on the Column: The acidic environment of the elution buffer may be causing your protein of interest to precipitate on the resin.[3]
-
Suboptimal Binding to Resin: The initial binding of the iminobiotinylated protein to the resin may have been inefficient.
-
High Flow Rate: During sample loading or elution, a high flow rate can reduce the interaction time between the protein and the resin, leading to poor binding or incomplete elution.[4]
-
Protein Degradation: The target protein may be susceptible to degradation by proteases present in the sample.[5]
Solutions:
-
Optimize Elution pH: Test a range of lower pH values for your elution buffer (e.g., pH 3.5, 3.0).[2] Collect fractions and analyze for your target protein to determine the optimal pH for recovery.
-
Add Solubilizing Agents: Include additives like glycerol (5-20%), non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20), or arginine (e.g., 0.5 M) in your elution buffer to prevent protein precipitation.[2][6]
-
Verify Binding Conditions: Ensure the binding buffer has a sufficiently high pH (typically ≥ 9.5) to promote strong interaction between this compound and the resin.[1][2]
-
Adjust Flow Rates: Use a slower flow rate during sample application to maximize binding and a slower rate during elution to ensure complete release of the target protein.[4]
-
Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your lysis and binding buffers to minimize protein degradation.[5]
Q2: My eluted protein is not pure. What can I do to reduce contaminants?
Possible Causes:
-
Non-Specific Binding: Other proteins in your sample may be binding non-specifically to the affinity resin.[2]
-
Insufficient Washing: The washing steps may not be stringent enough to remove all non-specifically bound proteins.[7]
-
Co-elution of Interacting Partners: The eluted contaminants may be proteins that naturally interact with your target protein.
Solutions:
-
Increase Salt Concentration in Wash Buffer: Adding or increasing the concentration of NaCl (e.g., up to 0.5 M) in the binding and wash buffers can help to disrupt ionic interactions and reduce non-specific binding.[2][8]
-
Increase Wash Volumes: Use a larger volume of wash buffer (e.g., 10-20 column volumes) to thoroughly remove unbound and weakly interacting proteins.[7]
-
Optimize Wash Buffer Composition: Consider adding a low concentration of a non-ionic detergent to the wash buffer to minimize hydrophobic interactions.
-
Perform a Secondary Purification Step: If contaminants persist, an additional chromatography step, such as size-exclusion or ion-exchange chromatography, may be necessary after the initial affinity purification.[3]
Q3: The eluted protein shows reduced or no activity. How can I prevent this?
Possible Causes:
-
Denaturation at Low pH: The acidic elution conditions can denature the target protein, leading to a loss of biological activity.[1][9]
-
Prolonged Exposure to Acidic Conditions: Leaving the protein in the low pH elution buffer for an extended period can cause irreversible damage.[9]
Solutions:
-
Immediate Neutralization: Collect eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5-9.0) to rapidly increase the pH.[7][9]
-
Optimize Elution pH: Experiment with slightly higher elution pH values that are still effective for elution but less harsh on your protein.
-
Rapid Buffer Exchange: Immediately after elution, perform a buffer exchange into a buffer that maintains the protein's stability and activity using methods like dialysis or desalting columns.[1]
Frequently Asked Questions (FAQs)
What is the principle behind this compound elution?
This compound is an analog of biotin where the ureido ring is replaced by a guanidino group. This modification makes its binding to avidin and streptavidin pH-dependent.[1] At an alkaline pH (≥9.5), this compound binds strongly to the resin.[1][2] By lowering the pH to an acidic range (typically around 4.0), the guanidino group becomes protonated, which significantly weakens the interaction and allows for the gentle elution of the iminobiotinylated molecule.[1][2][7]
What are the recommended buffer conditions for this compound affinity chromatography?
Standard recommended buffers are outlined below. However, optimization for your specific protein is often necessary.
| Buffer Type | Recommended Composition | Key Considerations |
| Binding/Wash Buffer | 50 mM Sodium Borate or Ammonium Carbonate, 0.3-0.5 M NaCl, pH 10.0-11.0[2][7][8][9] | High pH is crucial for strong binding. Salt minimizes non-specific interactions. |
| Elution Buffer | 50 mM Sodium Acetate or Ammonium Acetate, 0.5 M NaCl, pH 4.0[1][2][7][8][9] | Acidic pH facilitates the protonation and release of this compound. |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5-9.0[1][7] | Immediately raises the pH of eluted fractions to preserve protein activity. |
Can I reuse the avidin/streptavidin resin after this compound elution?
Yes, a significant advantage of the this compound system is the ability to regenerate and reuse the affinity column.[2] After elution, the column should be thoroughly washed with the elution buffer, followed by re-equilibration with the binding/wash buffer before the next use.
How does this compound compare to desthiobiotin for reversible binding?
Both are biotin analogs that allow for milder elution than traditional biotin-streptavidin systems. The key difference is the elution mechanism. This compound elution is pH-dependent, while desthiobiotin is eluted competitively with free biotin under physiological pH.[7]
| Feature | 2-Iminobiotin | Desthiobiotin |
| Binding Principle | pH-dependent (strong at pH >9.5)[7] | Weaker, non-covalent binding at neutral pH[7] |
| Elution Mechanism | pH shift to acidic conditions (~pH 4.0)[7] | Competitive elution with free biotin[7] |
| Protein Stability | May be an issue for pH-sensitive proteins[7] | Generally gentler as it avoids pH extremes[7] |
Experimental Protocols & Visualizations
General this compound Affinity Chromatography Workflow
This workflow outlines the key steps for purifying a target protein using this compound-based affinity chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
Technical Support Center: Iminobiotin Affinity Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of iminobiotin in affinity chromatography. The content focuses on the effect of high salt concentration on the binding of this compound to avidin and streptavidin.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the binding of this compound to avidin/streptavidin?
The binding of this compound to avidin and streptavidin is primarily dependent on pH. This compound, a cyclic guanidino analog of biotin, exhibits a strong, high-affinity binding to avidin and streptavidin at an alkaline pH (typically 9.5 or higher).[1][2][3] As the pH is lowered to acidic conditions (around pH 4.0), the this compound becomes protonated, leading to a significant decrease in its affinity for avidin/streptavidin and facilitating its elution.[1][2][4]
Q2: How does a high salt concentration in the binding buffer affect the this compound-avidin/streptavidin interaction?
Q3: Is there a difference in the pH-dependent binding of this compound to avidin versus streptavidin?
Yes, there can be differences. The interaction between this compound and avidin generally shows a clear logarithmic dependence on pH.[5] However, some studies have reported that the streptavidin-iminobiotin interaction exhibits less pH dependence, with a consistently lower binding affinity (Kd in the order of 10-5 M) across a pH range of 7.0 to 10.7.[5] Despite this, the pH-shift elution strategy is still effectively used for both avidin and streptavidin resins.
Q4: What are the recommended buffer conditions for this compound affinity chromatography?
For optimal performance, it is recommended to use a high pH binding/wash buffer and a low pH elution buffer. Both buffers typically contain a high concentration of salt.
| Buffer Type | Recommended Composition | Key Considerations |
| Binding/Wash Buffer | 50 mM Sodium Borate or Ammonium Carbonate, 0.3-0.5 M NaCl, pH 10.0-11.0.[1][2] | The high pH is essential for strong binding of the this compound tag to the resin. The added salt helps to reduce non-specific binding. |
| Elution Buffer | 50 mM Sodium Acetate or Ammonium Acetate, 0.5 M NaCl, pH 4.0.[1] | The acidic pH facilitates the protonation of this compound, leading to its release from the resin. |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.0.[1] | To immediately neutralize the eluted fractions and preserve the protein's activity. |
Q5: Can the avidin/streptavidin resin be reused after elution?
Yes, a significant advantage of the this compound system is the ability to regenerate and reuse the affinity column. After elution, the column should be thoroughly washed with several column volumes of the binding buffer at a high pH (e.g., pH 11) to ensure all bound this compound is removed and the resin is re-equilibrated for the next purification cycle.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no binding of the target protein to the resin | Incorrect pH of the binding buffer: The pH of the binding buffer is below the optimal range (9.5-11.0). | Verify the pH of your binding buffer and adjust it to be within the 10.0-11.0 range. Ensure the sample is also pH-adjusted to match the binding buffer.[1][2] |
| Insufficient salt concentration: Low salt concentration may lead to non-specific interactions that interfere with the binding of the iminobiotinylated protein. | Ensure the binding and wash buffers contain 0.3-0.5 M NaCl to minimize non-specific binding.[1][2] | |
| Inefficient iminobiotinylation of the target protein: The labeling reaction was not optimal. | Verify the efficiency of your protein labeling reaction. Consider optimizing the molar ratio of the iminobiotinylation reagent to the protein and the reaction conditions (e.g., incubation time, temperature). | |
| High background of non-specific proteins in the eluate | Inadequate washing: The washing steps were not sufficient to remove all non-specifically bound proteins. | Increase the number of column volumes for the wash step (e.g., 20-30 column volumes). Ensure the wash buffer contains an adequate salt concentration (0.3-0.5 M NaCl). |
| Hydrophobic interactions: The target protein or contaminating proteins are interacting non-specifically with the resin matrix. | Consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the binding and wash buffers to reduce hydrophobic interactions. | |
| Low yield of eluted target protein | Incomplete elution: The pH of the elution buffer is not low enough to efficiently dissociate the this compound-avidin/streptavidin complex. | Ensure the elution buffer pH is around 4.0. You can try a slightly lower pH (e.g., 3.5) if elution is still incomplete, but be mindful of your protein's stability. |
| Protein precipitation on the column: The target protein is precipitating on the column during elution due to the low pH. | Immediately neutralize the eluted fractions with a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0). Consider performing a gradient elution to find a less harsh elution pH. | |
| Target protein is still bound to the resin: The interaction is too strong for the mild elution conditions. | While this compound allows for mild elution, in some cases, a stronger elution buffer might be needed. This is less common but can be considered as a last resort. |
Quantitative Data
The binding affinity of this compound is highly dependent on pH. Below is a summary of available data.
Table 1: this compound Binding Affinity (Kd)
| Ligand | Binding Partner | Condition | Dissociation Constant (Kd) |
| This compound | Streptavidin | Basic pH | ~ 10-11 M[6] |
| This compound | Streptavidin | Acidic pH | ~ 10-3 M[6] |
| This compound | Streptavidin | pH 7.0 - 10.7 | ~ 10-5 M[5] |
Note: There is a lack of direct quantitative data in the literature on how varying salt concentrations affect the Kd, kon, and koff rates for the this compound-avidin/streptavidin interaction. The standard practice is to use a high salt concentration (0.3-0.5 M NaCl) in binding and wash buffers to minimize non-specific binding.
Experimental Protocols
Protocol 1: Labeling of Target Protein with NHS-Iminobiotin
-
Protein Preparation: Dialyze the purified protein against a phosphate-free and amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.
-
Reagent Preparation: Immediately before use, dissolve the NHS-Iminobiotin reagent in a dry, aprotic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Removal of Excess Reagent: Remove the unreacted NHS-Iminobiotin by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
Protocol 2: Affinity Purification of Iminobiotinylated Protein
-
Resin Preparation:
-
Gently resuspend the avidin- or streptavidin-agarose resin.
-
Transfer the required amount of slurry to a chromatography column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer (50 mM Sodium Borate, 0.5 M NaCl, pH 11.0).[2]
-
-
Sample Application:
-
Adjust the pH and salt concentration of the iminobiotinylated protein sample to match the Binding/Wash Buffer.
-
Apply the sample to the equilibrated column at a flow rate of 0.2-0.5 mL/min.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein by applying 5-10 column volumes of Elution Buffer (50 mM Sodium Acetate, 0.5 M NaCl, pH 4.0).[1]
-
Collect fractions of 0.5-1 mL.
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a pre-determined volume of Neutralization Buffer (e.g., 100-200 µL of 1 M Tris-HCl, pH 9.0 per 1 mL of fraction) to preserve the protein's activity.[1]
-
-
Analysis:
-
Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
-
Resin Regeneration:
-
Regenerate the resin by washing with several column volumes of Binding/Wash Buffer (pH 11.0), followed by re-equilibration in a neutral storage buffer containing a preservative.[1]
-
Visualizations
Caption: pH-dependent binding and elution mechanism of this compound.
Caption: Experimental workflow for this compound affinity purification.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifunctional streptavidin–biotin conjugates with precise stoichiometries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01589J [pubs.rsc.org]
Technical Support Center: Iminobiotin Affinity Chromatography
Welcome to the technical support center for Iminobiotin affinity chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your protein purification experiments and improve elution efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound affinity chromatography?
This compound is a cyclic guanidino analog of biotin that exhibits a pH-dependent binding affinity for avidin and streptavidin.[1][2] At an alkaline pH (typically 9.5 or higher), the imino group of 2-iminobiotin is unprotonated, which allows for strong, specific binding to the biotin-binding sites of avidin or streptavidin.[1][3] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated. This protonation leads to a significant decrease in its affinity for avidin/streptavidin, facilitating the gentle elution of the 2-iminobiotinylated target protein.[1][4][5] This reversible binding mechanism is a key advantage over the nearly irreversible biotin-avidin/streptavidin interaction, which requires harsh and denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) for dissociation.[1][2]
Q2: What are the recommended initial buffer conditions for binding and elution?
For optimal results, it is advisable to start with the recommended buffer conditions and then tailor them to your specific protein and experimental setup.[4]
| Buffer Type | Recommended Composition | Key Considerations |
| Binding/Wash Buffer | 50 mM Ammonium Carbonate or Sodium Borate, pH 10.0-11.0, with 0.3-0.5 M NaCl.[1][4][5][6] | The high pH is crucial for ensuring strong binding of the this compound tag to the resin.[3][4] The added salt helps to minimize non-specific binding.[4][5] |
| Elution Buffer | 50 mM Ammonium Acetate or Sodium Acetate, pH 4.0, with 0.5 M NaCl.[1][2][4][7] | This acidic buffer facilitates the protonation of this compound, leading to its release from the resin.[4][5] Some protocols also suggest 0.1M acetic acid.[2][4] |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.0.[1] | It is recommended to collect eluted fractions into a neutralization buffer to bring the pH of the fractions to an approximately neutral state, especially if the target protein is sensitive to low pH. |
Q3: Can the avidin/streptavidin resin be regenerated and reused after elution?
Yes, a significant advantage of the this compound system is the ability to regenerate and reuse the affinity column.[4] After elution, the column should be washed thoroughly with several column volumes of the elution buffer to remove any residual protein. Following this, it should be re-equilibrated with the high-pH binding buffer before proceeding with the next purification cycle or for storage.[1][4][5] For long-term storage, it is recommended to keep the resin in a neutral buffer containing a preservative at 4°C.[1][5]
Troubleshooting Guide
This section addresses common problems encountered during the purification of iminobiotinylated proteins, with a focus on improving elution efficiency.
Problem: Low or No Elution of the Target Protein
Possible Cause 1: Incorrect pH of Elution Buffer
-
Solution: The most critical factor for elution is the acidic pH of the elution buffer. Verify the pH of your elution buffer and ensure it is at or below 4.0. Even a slight deviation can significantly impact elution efficiency. It is advisable to prepare the buffer fresh.
Possible Cause 2: Insufficient Equilibration with Elution Buffer
-
Solution: Ensure the column is thoroughly equilibrated with the elution buffer before collecting fractions. A slow flow rate during equilibration can help ensure the entire resin bed has reached the target pH.
Possible Cause 3: Elution Flow Rate is Too High
-
Solution: A high flow rate reduces the contact time between the elution buffer and the bound protein, which can lead to incomplete elution.[8] Try reducing the flow rate during the elution step to allow sufficient time for the dissociation of the this compound-avidin/streptavidin interaction.
Possible Cause 4: Insufficient Volume of Elution Buffer
-
Solution: The volume of the elution buffer may not be adequate to elute the entire bound protein. Try increasing the volume of the elution buffer and collecting more fractions. Monitor the protein concentration in the eluted fractions using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.[2]
Possible Cause 5: Protein Precipitation on the Column
-
Solution: The low pH of the elution buffer might cause your specific protein to precipitate on the column. To address this, consider adding non-ionic detergents or glycerol to the elution buffer to enhance protein solubility.[4][9]
Possible Cause 6: Strong Secondary Interactions
-
Solution: Your protein might have non-specific interactions with the resin matrix that are not disrupted by the low pH alone. Including a moderate concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) or other additives like arginine (e.g., 0.5 M) in the elution buffer can help disrupt these interactions and improve recovery.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters associated with this compound affinity chromatography.
Table 1: Binding and Elution pH for this compound Affinity Systems
| Parameter | Avidin System | Streptavidin System |
| Optimal Binding pH | ≥ 9.5[1][3] | 10.0 - 11.0[1] |
| Elution pH | ~ 4.0[1][2][10] | ~ 4.0[1][10] |
Table 2: Binding Capacities of this compound Resins
| Resin Type | Binding Capacity |
| Pierce this compound Agarose | ≥ 1 mg of avidin/mL of settled resin[2] |
| G-Biosciences Immobilized this compound | >2mg avidin/ml resin[7] |
| GenScript this compound Resin | > 12 mg streptavidin/ml settled resin[6] |
| Interchim Biotin- and this compound-Agarose | 2-2.6 mg Avidin per ml of beads[11] |
Experimental Protocols
Protocol 1: Labeling of Target Protein with NHS-Iminobiotin
-
Protein Preparation: Dissolve or dialyze the target protein into a buffer that is free of primary amines (e.g., Tris), such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[1]
-
Labeling Reaction:
-
Immediately before use, dissolve the NHS-Iminobiotin reagent in a dry, aprotic solvent like DMSO or DMF.[1]
-
Add a 10- to 20-fold molar excess of the NHS-Iminobiotin solution to the protein solution.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Removal of Excess Label: Remove the unreacted 2-iminobiotin by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[1]
Protocol 2: Affinity Purification of Iminobiotinylated Protein
-
Resin Preparation:
-
Sample Application:
-
Washing:
-
Elution:
-
Analysis: Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).[1]
-
Resin Regeneration:
-
Wash the column with several volumes of Elution Buffer.
-
Re-equilibrate the column with Binding/Wash Buffer.
-
For storage, wash the column with a neutral buffer containing a preservative (e.g., 0.02% sodium azide) and store at 4°C.[7]
-
Visualizations
Caption: Experimental workflow for this compound affinity purification.
Caption: Troubleshooting decision tree for low elution efficiency.
Caption: pH-dependent binding and elution mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
Troubleshooting incomplete elution of target protein from Iminobiotin resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete elution of their target protein from iminobiotin resin.
Troubleshooting Guide: Incomplete or No Elution of Target Protein
Problem: Low or no elution of the target protein from the this compound resin.
This is a common issue in affinity chromatography. The following sections outline potential causes and systematic steps to identify and resolve the problem.
Initial Checks & Key Considerations:
-
pH is Critical: The binding of this compound to avidin or streptavidin is highly pH-dependent. Binding occurs at a high pH (≥9.5) and elution is triggered by a shift to a low pH (~4.0).
-
Immediate Neutralization: Eluted protein fractions should be immediately neutralized to prevent potential denaturation or loss of activity due to prolonged exposure to acidic conditions.
-
Protein Stability: Consider the stability of your target protein at both the high binding pH and the low elution pH.
Troubleshooting Workflow:
Caption: A troubleshooting decision tree for incomplete elution.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound affinity chromatography?
A1: this compound is a cyclic guanidino analog of biotin that exhibits a pH-sensitive interaction with avidin and streptavidin. At an alkaline pH (e.g., pH 9.5 or higher), this compound binds with high affinity to the resin. When the pH is lowered to an acidic range (around pH 4.0), the this compound molecule becomes protonated, which significantly weakens its interaction with avidin or streptavidin, allowing for the gentle elution of the this compound-labeled protein. This avoids the harsh, denaturing conditions required to dissociate the standard biotin-avidin interaction.
Q2: What are the recommended buffer conditions for binding and elution?
A2: For optimal performance, it is recommended to start with the following buffer conditions. However, optimization may be necessary for your specific protein.
| Buffer Type | Recommended Composition | Key Considerations |
| Binding/Wash Buffer | 50 mM Ammonium Carbonate or Sodium Borate, 0.5 M NaCl, pH 11.0 | The high pH is crucial for strong binding of the this compound tag to the resin. The added salt helps to minimize non-specific binding. |
| Elution Buffer | 50 mM Ammonium Acetate or Sodium Acetate, 0.5 M NaCl, pH 4.0 | This acidic buffer facilitates the protonation of this compound, leading to its release from the resin. Some protocols also suggest 0.1M acetic acid. |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.0 | Used to immediately neutralize the eluted fractions to preserve protein structure and function. |
Q3: My protein is not eluting even at pH 4.0. What should I try?
A3: If elution is still incomplete at pH 4.0, consider the following:
-
Verify Elution Buffer pH: Double-check the pH of your elution buffer with a calibrated pH meter.
-
Increase Incubation Time: Allow the elution buffer to incubate with the resin for a longer period (e.g., 30 minutes) before collecting the eluate.
-
Stepwise Elution: Instead of a single elution step, try multiple, sequential elutions with smaller volumes of elution buffer.
-
Competitive Elution: As an alternative to low pH, you can try competitive elution with free biotin (e.g., 1 mM biotin in a buffer at pH 6.8). Note that this will require subsequent removal of the free biotin and will saturate the column with biotin, necessitating a more stringent regeneration protocol.
Q4: Can I reuse the this compound resin?
A4: Yes, the resin can be regenerated and reused. After elution, wash the column with several column volumes of the elution buffer, followed by re-equilibration with the high-pH binding/wash buffer. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the resin in a neutral buffer with a preservative at 4°C.
Q5: My protein is eluting, but it appears to be aggregated or inactive. What can I do?
A5: This may be due to the low pH of the elution buffer. Here are some suggestions:
-
Immediate Neutralization: Ensure you are neutralizing the eluted fractions immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 9.0).
-
Additives for Stability: Consider including stabilizing additives in your elution or neutralization buffer.
-
Glycerol: Can improve protein solubility and stability.
-
Arginine: Can reduce protein aggregation.
-
Reducing Agents (e.g., DTT, TCEP): To prevent incorrect disulfide bond formation.
-
Non-denaturing Detergents (e.g., Tween 20): Can help solubilize proteins prone to aggregation.
-
Experimental Protocols
Protocol 1: General this compound Affinity Chromatography Workflow
This protocol outlines the key steps for purifying an this compound-labeled protein.
Caption: A typical workflow for this compound affinity purification.
Methodology:
-
Resin Preparation and Equilibration:
-
Gently resuspend the this compound resin and transfer the desired amount to a chromatography column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer (e.g., 50 mM Sodium Borate, 0.5 M NaCl, pH 11.0).
-
-
Sample Loading:
-
Adjust the pH and salt concentration of your this compound-labeled protein sample to match the Binding/Wash Buffer.
-
Apply the sample to the equilibrated column.
-
-
Wash Unbound Proteins:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.
-
-
Elution of Target Protein:
-
Apply the Elution Buffer (e.g., 50 mM Sodium Acetate, 0.5 M NaCl, pH 4.0) to the column.
-
Collect fractions of the eluate.
-
-
Neutralization:
-
Immediately add Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0) to each collected fraction to raise the pH and protect the protein from acid-induced damage.
-
-
Analysis:
-
Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
Protocol 2: On-Column pH Titration for Elution Optimization
This protocol can be used to determine the optimal pH for eluting your specific target protein.
Methodology:
-
Bind your this compound-labeled protein to the resin as described in Protocol 1.
-
Prepare a series of elution buffers with decreasing pH values (e.g., pH 6.0, 5.5, 5.0, 4.5, 4.0, 3.5).
-
Sequentially apply each elution buffer to the column, starting with the highest pH.
-
Collect and analyze the fractions from each pH step to determine the pH at which your protein begins to elute and the pH that yields the most efficient elution.
Technical Support Center: Scaling Up Iminobiotin Affinity Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up iminobiotin affinity purification for large samples.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound over biotin for large-scale affinity purification?
This compound offers a significant advantage in its pH-dependent binding to avidin and streptavidin, allowing for milder elution conditions.[1][2] Unlike the very strong interaction of biotin which often requires harsh, denaturing agents for elution (e.g., 6-8 M guanidine-HCl, pH 1.5), the this compound interaction can be reversed by lowering the pH to around 4.0.[3][4] This gentle elution helps to preserve the native structure and function of the purified protein, which is critical in drug development and other applications where protein activity is paramount.
Q2: What is the binding capacity I can expect from this compound resins, and how does this influence scaling up?
The binding capacity of this compound resins can vary between manufacturers, but typically ranges from >2 mg to >12 mg of avidin or streptavidin per ml of settled resin.[3][5] When scaling up, it is crucial to determine the dynamic binding capacity (DBC) of your specific resin with your target protein under your process conditions.[6] The DBC will determine the amount of resin and the column size required to process your large sample volume efficiently without significant loss of your target protein in the flow-through.
Q3: How do I prepare a large-volume sample for this compound affinity purification?
For large samples, it is critical to ensure the sample is clear and free of particulate matter to avoid clogging the column.[6] This can be achieved through centrifugation or filtration. The sample's pH and salt concentration must be adjusted to match the binding buffer (typically pH 9.5-11.0 and a salt concentration like 0.3-0.5 M NaCl).[3][7] For very large volumes, this can be a significant undertaking and may require the use of in-line pH and conductivity meters for accurate adjustment.
Q4: Can I reuse this compound affinity resin? If so, how many times?
Yes, this compound resins can be regenerated and reused multiple times, which is a key consideration for cost-effectiveness in large-scale purification. Regeneration is typically achieved by washing the column with the binding buffer (pH 11) to remove any remaining eluted protein and then re-equilibrating it.[7] Some manufacturers suggest that their resins can be reused 5-10 times or even up to 50 times without a significant decrease in binding capacity, but this should be validated for your specific application.[8]
Troubleshooting Guide
Issue 1: Low Yield of Purified Protein
| Potential Cause | Troubleshooting Steps |
| Suboptimal Binding pH | For large volumes, ensuring a consistent and high pH (9.5-11.0) throughout the sample can be challenging. Use a calibrated in-line pH meter to monitor and adjust the pH of your sample as it is being loaded onto the column. |
| Insufficient Incubation Time | At large scales, the residence time of the sample on the column becomes critical. A slower flow rate during sample loading can increase the interaction time between the this compound-tagged protein and the resin.[9] Consider a dual-flow rate strategy: a higher flow rate initially, followed by a lower flow rate.[10] |
| Column Overloading | Exceeding the dynamic binding capacity of your column will result in the target protein flowing through without binding. Perform a breakthrough study to determine the maximum sample volume you can load before the target protein is detected in the flow-through.[6] |
| Premature Elution | If the pH of the wash buffer is too low, it can cause premature elution of the target protein. Ensure the wash buffer is at the same high pH as the binding buffer. |
| Inefficient Elution | For large columns, ensure the elution buffer (pH 4.0) is distributed evenly and the volume is sufficient to completely elute the bound protein. A step or gradient elution might be more effective than a single isocratic elution. |
Issue 2: High Levels of Non-Specific Binding
| Potential Cause | Troubleshooting Steps |
| Inefficient Washing | Insufficient wash volume or suboptimal wash buffer composition can leave contaminants bound to the resin. Increase the wash volume (e.g., 10-20 column volumes).[3] Consider adding a low concentration of a non-ionic detergent to the wash buffer to disrupt non-specific hydrophobic interactions.[7] An intermediate wash step with a buffer at a slightly lower pH (e.g., pH 8-9) could also be tested to remove weakly bound contaminants without eluting the target protein.[11] |
| High Sample Viscosity | Large, concentrated samples can be viscous, leading to poor flow characteristics and trapping of contaminants.[12] Dilute the sample if possible, or consider using a resin with larger bead sizes designed for viscous samples.[6] |
| Contaminants Associated with Target Protein | The target protein may naturally interact with other proteins. Optimize the wash buffer by increasing the salt concentration or including additives like arginine to disrupt these interactions.[11] |
| Precipitated Proteins in the Sample | Ensure your sample is properly clarified before loading. Precipitates can clog the column and trap contaminants.[13] |
Issue 3: High Backpressure During the Run
| Potential Cause | Troubleshooting Steps |
| Clogged Column Frit or Resin | Particulates in the sample are a common cause of high backpressure. Ensure the sample is filtered (e.g., through a 0.45 µm filter) before loading.[3] If the column is already clogged, it may need to be unpacked and cleaned, or the top frit replaced. |
| High Flow Rate | Operating at a flow rate exceeding the resin's specifications can lead to bed compression and high backpressure.[6] Consult the resin manufacturer's guidelines for the maximum recommended flow rate and operate below this limit. |
| Improperly Packed Column | An unevenly packed column can lead to poor flow distribution and increased backpressure.[14] Ensure the column is packed according to the manufacturer's instructions to achieve a homogenous bed. |
| High Viscosity of Sample or Buffers | High viscosity fluids require more pressure to move through the column.[15] If possible, reduce the viscosity by diluting the sample or performing the chromatography at a slightly higher temperature (if the protein is stable). |
Experimental Protocols
Protocol 1: Large-Scale this compound Affinity Purification
This protocol is a general guideline and should be optimized for your specific protein and equipment.
1. Column Preparation and Equilibration:
- Pack the chromatography column with the appropriate volume of this compound agarose resin based on your calculated required binding capacity. Ensure the column is packed evenly to avoid channeling.[14]
- Equilibrate the column with 5-10 column volumes (CVs) of Binding/Wash Buffer (e.g., 50 mM sodium borate, 0.3-0.5 M NaCl, pH 11.0).[3][7]
2. Sample Preparation and Loading:
- Clarify the large-volume sample by centrifugation and/or filtration to remove all particulate matter.
- Adjust the pH of the sample to 10.0-11.0 and the salt concentration to match the Binding/Wash Buffer.
- Load the prepared sample onto the equilibrated column at a controlled flow rate. The optimal flow rate should be determined experimentally to maximize binding without generating excessive backpressure.
3. Washing:
- Wash the column with 10-20 CVs of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.[3]
4. Elution:
- Elute the bound protein with Elution Buffer (e.g., 50 mM sodium acetate, 0.5 M NaCl, pH 4.0).[1]
- Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
5. Neutralization:
- Immediately neutralize the eluted fractions by adding a predetermined volume of a high-concentration neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to bring the pH to a neutral range and preserve protein activity.[1][16]
6. Column Regeneration:
- Regenerate the column by washing with 5-10 CVs of Binding/Wash Buffer (pH 11.0).[7]
- For long-term storage, wash the column with a storage solution (e.g., PBS containing 20% ethanol) and store at 2-8°C.[3]
Data Presentation
Table 1: Typical Buffer Compositions for Large-Scale this compound Affinity Purification
| Buffer Type | Composition | pH | Purpose |
| Binding/Wash Buffer | 50 mM Sodium Borate or Ammonium Carbonate, 0.3-0.5 M NaCl | 10.0 - 11.0 | Promotes binding of this compound to avidin/streptavidin and removes non-specific binders.[3][7] |
| Elution Buffer | 50 mM Sodium Acetate or Ammonium Acetate, 0.5 M NaCl | ~ 4.0 | Disrupts the this compound-avidin/streptavidin interaction for gentle elution.[1] |
| Neutralization Buffer | 1 M Tris-HCl | ~ 9.0 | Rapidly neutralizes the acidic eluate to preserve protein stability and activity.[1] |
Table 2: Key Parameters for Scaling Up this compound Affinity Chromatography
| Parameter | Small-Scale (Lab) | Large-Scale (Process) | Key Considerations for Scale-Up |
| Sample Volume | mL to <1 L | 1 L to >100 L | Sample clarification and buffer exchange become major logistical challenges. |
| Column Diameter | < 2.5 cm | > 5 cm | Maintain bed height while increasing diameter to preserve linear flow rate and residence time.[6] |
| Linear Flow Rate | Variable (often low) | Optimized for productivity | Must be carefully optimized to balance binding efficiency and process time.[17] |
| Resin Volume | mL | Liters | Cost of resin becomes a significant factor; regeneration and reuse are critical. |
| Buffer Volume | Liters | Hundreds of Liters | Requires large-scale buffer preparation and storage capabilities. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Immobilized this compound Resin [gbiosciences.com]
- 6. purolite.com [purolite.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 9. neb.com [neb.com]
- 10. Use and optimization of a dual-flowrate loading strategy to maximize throughput in protein-a affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. researchgate.net [researchgate.net]
- 13. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 14. Column Packing and Preparation [sigmaaldrich.com]
- 15. Change of pressure drop during large-scale chromatography of viscous samples (Journal Article) | OSTI.GOV [osti.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. The optimal flow rate and column length for maximum production rate of protein A affinity chromatography | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Iminobiotin and Biotin Binding Kinetics to Streptavidin
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin and streptavidin is renowned for its extraordinary affinity and stability, making it a cornerstone of numerous biotechnological applications. However, the quasi-irreversible nature of this bond can be a significant drawback in processes requiring the gentle elution and recovery of target molecules. Iminobiotin, a pH-sensitive analog of biotin, presents a compelling alternative, offering reversible binding to streptavidin. This guide provides an objective comparison of the binding kinetics of this compound and biotin to streptavidin, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal affinity system for their specific needs.
Quantitative Comparison of Binding Kinetics
The binding of biotin and this compound to streptavidin is characterized by distinct kinetic and affinity parameters. Biotin exhibits an exceptionally high affinity with a very slow dissociation rate, rendering the interaction nearly permanent. In contrast, this compound displays a significantly lower affinity, with its binding being highly dependent on pH, which allows for controlled association and dissociation.
| Parameter | Biotin | This compound | Experimental Conditions |
| Equilibrium Dissociation Constant (KD) | ~10-14 - 10-15 M[1][2] | ~10-5 M (at pH 7.0-10.7)[1][3] | Data compiled from various studies. |
| Association Rate Constant (kon or ka) | > 1 x 107 M-1s-1[2] | Not consistently reported | Typically measured by SPR. |
| Dissociation Rate Constant (koff or kd) | ~10-4 - 10-6 s-1 | Not consistently reported | Typically measured by SPR. |
Note: The kinetic parameters presented are compiled from multiple studies and are intended for comparative purposes. Experimental conditions such as pH, temperature, and buffer composition can significantly influence these values.
The pH-Dependent Binding Mechanism of this compound
The key feature of this compound is its pH-sensitive binding to streptavidin. At an alkaline pH (typically 9.5 to 11), the guanidino group of this compound is uncharged, allowing for high-affinity binding to the streptavidin pocket[4]. As the pH is lowered to an acidic range (e.g., pH 4.0), this group becomes protonated. This introduction of a positive charge disrupts the favorable interactions within the binding pocket, leading to a significant decrease in affinity and the release of the this compound-tagged molecule[5][6].
Experimental Protocols
Accurate determination of binding kinetics is crucial for understanding and applying these affinity systems. Below are detailed methodologies for two common techniques used to characterize the interaction between biotin/iminobiotin and streptavidin.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_D) for the binding of biotin and this compound to immobilized streptavidin.[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip (or a sensor chip for amine coupling)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). For this compound at alkaline pH, a buffer such as 50 mM sodium borate, pH 10.0, can be used.
-
Analyte Solutions: Serial dilutions of biotin and this compound in running buffer.
-
Regeneration Solution: For biotin, a harsh solution like 1 M NaCl, 50 mM NaOH is often required. For this compound, a simple buffer change to an acidic pH (e.g., 50 mM sodium acetate, pH 4.0) is sufficient.
Procedure:
-
Immobilization: If not using a pre-coated chip, immobilize streptavidin on a sensor chip (e.g., CM5) using standard amine coupling chemistry to achieve a density of approximately 2000 Resonance Units (RU).
-
Analyte Injection: Inject the prepared dilutions of biotin or this compound over the streptavidin-coated surface at a constant flow rate (e.g., 30 µL/min). Monitor the association phase for a defined period (e.g., 180 seconds).
-
Dissociation: Switch the flow back to the running buffer to monitor the dissociation of the analyte from the streptavidin surface.
-
Regeneration: After each binding cycle, inject the appropriate regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and K_D.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH) for the interaction of biotin and this compound with streptavidin.[1]
Materials:
-
Isothermal Titration Calorimeter
-
Streptavidin solution (e.g., 10-50 µM in ITC buffer)
-
Biotin or this compound solution (e.g., 100-500 µM in the same ITC buffer)
-
ITC Buffer: A suitable buffer such as PBS or Tris-HCl, pH 7.4. For this compound, a high pH buffer like sodium borate, pH 10.0, should be used. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
Procedure:
-
Sample Preparation: Prepare the streptavidin and biotin/iminobiotin solutions in the exact same, degassed ITC buffer.
-
Loading: Load the streptavidin solution into the sample cell and the biotin/iminobiotin solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the ligand (biotin or this compound) into the protein solution in the sample cell while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the K_D, n, and ΔH.
Conclusion
The choice between biotin and this compound for streptavidin-based applications is dictated by the specific requirements of the experimental workflow. The biotin-streptavidin interaction offers unparalleled strength and stability, ideal for applications where a permanent linkage is desired. Conversely, the pH-dependent, reversible binding of this compound to streptavidin provides a versatile tool for affinity purification and other applications where the gentle and controlled release of the captured molecule is paramount. A thorough understanding of their respective binding kinetics, as outlined in this guide, is essential for the rational design and successful execution of a wide range of biological assays and purification strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. howarthgroup.org [howarthgroup.org]
Iminobiotin vs. Biotin: A Comparative Guide to Gentle Elution in Affinity Chromatography
For researchers, scientists, and drug development professionals seeking to preserve the integrity of their target molecules during affinity purification, the choice between biotin and its analog, iminobiotin, is critical. While the biotin-streptavidin interaction is renowned for its high affinity, this very strength necessitates harsh elution conditions that can compromise protein structure and function. This compound emerges as a superior alternative, offering a pH-dependent binding mechanism that allows for gentle and efficient elution, thereby safeguarding the biological activity of purified proteins.
This guide provides an objective comparison of this compound and biotin for affinity chromatography, supported by experimental data and detailed protocols. We will delve into the fundamental differences in their interaction with streptavidin and illustrate the practical advantages of employing this compound for applications demanding the recovery of functional biomolecules.
Performance Comparison: this compound's Gentle Elution Advantage
The primary advantage of this compound lies in its reversible, pH-sensitive binding to streptavidin and its analogs like avidin.[1][2] Unlike the nearly irreversible bond of biotin, this compound's interaction is strong at alkaline pH and significantly weakened under acidic conditions, enabling elution under mild buffers.[3][4]
| Feature | Biotin | This compound | References |
| Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹¹ M (at pH 11) | [5][6] |
| Binding pH | Wide range (typically neutral) | Alkaline (pH > 9.5) | [7][8] |
| Elution pH | Extreme (e.g., pH 1.5 with 6-8M Guanidine HCl) or harsh (e.g., boiling in SDS-PAGE buffer) | Mildly acidic (pH ~4.0) | [6][7][9] |
| Elution Conditions | Harsh denaturants (Guanidine HCl, SDS), extreme pH, high temperature, competitive displacement with excess free biotin | Gentle, non-denaturing acidic buffers (e.g., 50mM ammonium acetate, 0.1M acetic acid) | [7][9][10] |
| Preservation of Protein Function | Often compromised due to harsh elution | High, due to gentle elution conditions | [8][11] |
| Resin Regeneration | Difficult to impossible without harsh treatments | Simple and efficient with pH cycling | [3] |
The Mechanism of Gentle Elution: A Tale of Two Affinities
The key to this compound's utility is the protonation of its guanido group at acidic pH.[3] This modification alters the charge and conformation of the molecule, disrupting the hydrogen bonds that hold it within the streptavidin binding pocket and leading to its release.
This compound Binding and Elution Mechanism
In contrast, the biotin-streptavidin interaction, one of the strongest non-covalent bonds in nature, lacks this pH-dependent sensitivity.[12][13] Breaking this bond requires extreme conditions that disrupt the protein structure of either the streptavidin or the bound molecule.[9][10]
Biotin Binding and Harsh Elution
Experimental Protocols
This compound Affinity Chromatography Protocol
This protocol is optimized for the purification of a target protein from a complex mixture using this compound-agarose resin.
Materials:
-
Binding/Wash Buffer: 50 mM ammonium carbonate or sodium borate, 0.5 M NaCl, pH 11.0.[3][6]
-
Elution Buffer: 50 mM ammonium acetate or sodium acetate, pH 4.0.[3][6]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
This compound-agarose resin.
-
Chromatography column.
Procedure:
-
Resin Equilibration:
-
Pack the this compound-agarose resin in a suitable chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.[8]
-
-
Sample Loading:
-
Ensure the protein sample is in the Binding/Wash Buffer. If necessary, perform a buffer exchange.
-
Load the sample onto the equilibrated column at a flow rate that allows for sufficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[8] Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer.[8]
-
Collect fractions and immediately neutralize them by adding a predetermined volume of Neutralization Buffer to preserve the activity of the eluted protein.
-
-
Resin Regeneration:
-
Wash the column with 5-10 column volumes of Elution Buffer.
-
Re-equilibrate the column with 5-10 column volumes of Binding/Wash Buffer for immediate reuse or storage in a suitable buffer containing a bacteriostatic agent.[3]
-
This compound Affinity Chromatography Workflow
Standard Biotin Affinity Chromatography Protocol (for comparison)
This protocol highlights the typical harsh conditions required for eluting proteins from a biotin-streptavidin affinity column.
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.4.
-
Elution Buffer (Harsh): 0.1 M glycine-HCl, pH 2.5-2.8, or 6 M guanidine-HCl, pH 1.5.[9]
-
Elution Buffer (Denaturing): SDS-PAGE sample buffer.[10]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Streptavidin-agarose resin.
-
Chromatography column.
Procedure:
-
Resin Equilibration:
-
Pack the streptavidin-agarose resin in a column.
-
Equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the biotinylated protein sample onto the column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer.
-
-
Elution (Option 1: Harsh Chemical Elution):
-
Apply the harsh Elution Buffer (e.g., 6 M guanidine-HCl, pH 1.5) to the column.[6]
-
Collect fractions and immediately neutralize them. Note that protein activity is likely compromised.
-
-
Elution (Option 2: Denaturing Elution):
-
Resuspend the resin in SDS-PAGE sample buffer and boil for 5-10 minutes.[10] This method is suitable for subsequent analysis by SDS-PAGE and western blotting but results in complete denaturation of the protein.
-
Conclusion
For applications where the recovery of functional, structurally intact proteins is paramount, this compound offers a clear advantage over biotin in affinity chromatography. Its pH-dependent binding allows for a gentle elution strategy that avoids the harsh, denaturing conditions required to disrupt the exceptionally strong biotin-streptavidin interaction. By adopting this compound-based purification, researchers can significantly enhance the yield of active proteins, a critical factor in drug development, enzyme studies, and the analysis of protein-protein interactions.
References
- 1. interchim.fr [interchim.fr]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. goldbio.com [goldbio.com]
- 10. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]
Validating Protein Purity: A Comparative Guide to Iminobiotin Affinity Chromatography
For researchers, scientists, and drug development professionals, achieving high-purity protein samples is a critical prerequisite for reliable downstream applications. Iminobiotin affinity chromatography presents a valuable method for protein purification, offering gentle elution conditions that preserve protein structure and function. This guide provides an objective comparison of this compound-based purification with other common affinity chromatography techniques, supported by experimental data and detailed protocols for purity validation.
Principles of this compound Affinity Chromatography
This compound, a cyclic guanidino analog of biotin, binds to avidin and streptavidin in a pH-dependent manner.[1] At an alkaline pH (typically 9.5 or higher), this compound binds strongly to the biotin-binding sites of avidin or streptavidin.[1] This allows for the efficient capture of this compound-labeled proteins. To elute the purified protein, the pH is lowered to an acidic level (around 4.0), which protonates the imino group of this compound, significantly reducing its affinity for avidin/streptavidin and facilitating the gentle release of the target protein.[1] This reversible binding mechanism is a key advantage over the nearly irreversible biotin-avidin/streptavidin interaction, which requires harsh, denaturing conditions for elution.[1]
Comparison of Affinity Purification Methods
The choice of affinity tag for protein purification depends on several factors, including the desired purity, yield, cost, and the nature of the target protein. Below is a comparison of this compound with other commonly used affinity tags.
| Feature | This compound | Desthiobiotin | His-Tag | GST-Tag | Strep-Tag® II |
| Principle | pH-dependent binding to avidin/streptavidin | Competitive elution from streptavidin with biotin | Metal chelate affinity chromatography (IMAC) | Binds to immobilized glutathione | Binds to engineered streptavidin (Strep-Tactin®) |
| Elution Conditions | Mild, acidic pH (~4.0) | Mild, competitive elution with free biotin | Mild, imidazole competition or pH shift | Mild, reduced glutathione | Mild, competitive elution with desthiobiotin |
| Purity | High | High | Moderate, often requires optimization or a second purification step.[2][3][4] | High, but the large tag may need to be removed | Very high (>99% in a single step).[5] |
| Tag Size | Small molecule | Small molecule | Small peptide (6-10x His) | Large protein (~26 kDa) | Small peptide (8 amino acids) |
| Advantages | Gentle elution preserves protein function; no competing ligand in eluate. | Elution at neutral pH; mild conditions. | High capacity resin; relatively low cost.[2][3][4] | Can enhance the solubility of the fusion protein. | High specificity and purity; rapid one-step purification.[5] |
| Disadvantages | Requires protein stability at both alkaline and acidic pH. | Presence of free biotin in the eluate may interfere with downstream applications. | Co-purification of host proteins with histidine residues; potential for metal ion leaching.[2][3][4] | Large tag may interfere with protein function and needs to be cleaved. | Higher cost of resin compared to His-tag. |
Experimental Workflows
The general workflow for affinity protein purification can be visualized as a series of steps from sample preparation to elution and analysis.
Caption: General workflow for affinity protein purification and subsequent purity validation.
Detailed Experimental Protocols for Purity Validation
Accurate assessment of protein purity is essential. The following are detailed protocols for key validation methods.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight, providing a qualitative assessment of purity.[6] A single, sharp band at the expected molecular weight suggests high purity, while the presence of multiple bands indicates contaminants.
Protocol:
-
Sample Preparation:
-
Mix 20 µL of the purified protein sample with 5 µL of 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
-
-
Gel Electrophoresis:
-
Load 10-20 µL of the prepared sample into the wells of a pre-cast or hand-cast polyacrylamide gel (e.g., 4-20% gradient gel).
-
Include a molecular weight marker in one lane to estimate the size of the protein bands.
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue or a fluorescent stain) for at least 1 hour with gentle agitation.
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system.
-
Western Blotting
Western blotting provides a more specific validation of the target protein's identity and purity by using antibodies.
Protocol:
-
SDS-PAGE and Protein Transfer:
-
Perform SDS-PAGE as described above.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate.
-
Image the resulting signal using a chemiluminescence detection system.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a quantitative assessment of protein purity by separating the sample components based on their physicochemical properties.[7]
Protocol (Size-Exclusion Chromatography - SEC-HPLC):
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the purified protein sample through a 0.22 µm filter to remove any particulates.
-
-
Injection and Analysis:
-
Inject a defined volume of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
A pure protein sample should ideally show a single, symmetrical peak. The presence of other peaks indicates impurities or aggregates.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the target protein as the percentage of the main peak area relative to the total peak area.
-
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate determination of the molecular weight of the purified protein, confirming its identity and detecting any modifications or degradation products.
Protocol (Intact Protein Analysis):
-
Sample Preparation:
-
Desalt the purified protein sample using a suitable method (e.g., zip-tipping or buffer exchange) to remove salts and detergents that can interfere with ionization.
-
Dilute the desalted sample in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Deconvolute the resulting m/z spectrum to obtain the intact mass of the protein.
-
Compare the experimentally determined mass with the theoretical mass of the target protein. The presence of unexpected masses may indicate impurities, truncations, or post-translational modifications.
-
Logical Pathway for Purity Validation
The selection and sequence of purity validation methods often follow a logical progression from qualitative to quantitative analysis.
Caption: A decision-making workflow for validating protein purity.
By employing a combination of these purification and validation techniques, researchers can confidently assess the purity of their protein samples, ensuring the reliability and reproducibility of their subsequent experiments. The choice between this compound and other affinity tags should be guided by the specific requirements of the protein of interest and the downstream applications.
References
- 1. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ie [fishersci.ie]
- 6. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-works.com [bio-works.com]
A Head-to-Head Comparison of Iminobiotin and Other Biotin Analogs for Affinity Purification
For researchers, scientists, and drug development professionals, the choice of biotin analog for affinity purification is a critical decision that directly impacts the yield, purity, and biological activity of the target molecule. While the biotin-streptavidin interaction is renowned for its high affinity and specificity, its near-irreversible nature often necessitates harsh elution conditions that can be detrimental to sensitive proteins. This guide provides an objective, data-driven comparison of iminobiotin and other biotin analogs, offering insights into their respective performances to aid in the selection of the most suitable tool for various research applications.
This comparison guide delves into the quantitative differences in binding affinities and elution conditions between this compound, standard d-biotin, desthiobiotin, and cleavable biotin analogs. Detailed experimental protocols for common affinity purification workflows are provided, alongside visualizations of key mechanisms to facilitate a deeper understanding of these powerful biotechnological tools.
Quantitative Comparison of Biotin Analogs
The selection of a biotin analog is primarily dictated by the desired binding strength and the required gentleness of the elution process. The following tables summarize the key quantitative parameters for the interaction of various biotin analogs with avidin and streptavidin.
Table 1: Binding and Elution Characteristics of Biotin Analogs
| Biotin Analog | Binding Partner | Dissociation Constant (Kd) | Optimal Binding Conditions | Elution Conditions | Key Feature |
| d-Biotin | Avidin | ~10⁻¹⁵ M[1] | Physiological pH (7.0-7.5) | Harsh denaturants (e.g., 8M Guanidine-HCl, pH 1.5), boiling in SDS-PAGE buffer[2][3] | Extremely strong, near-irreversible binding. |
| Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M[1][4] | Physiological pH (7.0-7.5) | Harsh denaturants (e.g., 8M Guanidine-HCl, pH 1.5), boiling in SDS-PAGE buffer[2][3] | Extremely strong, near-irreversible binding. | |
| This compound | Avidin | pH-dependent; high affinity at alkaline pH | pH ≥ 9.5[5][6] | Mildly acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0)[7] | pH-dependent reversible binding. |
| Streptavidin | ~10⁻⁵ M (pH 7.0-10.7)[8][9] | pH 10.0 - 11.0 | Mildly acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) | Weaker, pH-dependent reversible binding compared to avidin. | |
| Desthiobiotin | Streptavidin | ~10⁻¹¹ M | Physiological pH (7.0-7.5) | Competitive elution with free biotin (e.g., 4-5 mM biotin) at room temperature or 37°C[3] | Weaker binding than biotin, allowing for gentle competitive elution. |
| Cleavable Biotin (Disulfide) | Streptavidin | Similar to d-Biotin | Physiological pH (7.0-7.5) | Reducing agents (e.g., 50 mM DTT, 10-20 mM TCEP)[10][11][12][13][14] | Linker cleavage allows for release of the target molecule. |
| Cleavable Biotin (Photocleavable) | Streptavidin | Similar to d-Biotin | Physiological pH (7.0-7.5) | UV light (e.g., 365 nm) for 20-30 minutes[15][16][17][18] | Light-induced cleavage provides a reagent-free elution method. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound and other biotin analogs for affinity purification.
Protocol 1: Affinity Purification using this compound-Agarose
This protocol describes the capture and pH-dependent elution of an avidin- or streptavidin-tagged protein using this compound-agarose.
Materials:
-
This compound-Agarose resin
-
Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0
-
Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Chromatography column
-
Protein sample containing the avidin/streptavidin-tagged target
Procedure:
-
Resin Preparation:
-
Gently resuspend the this compound-Agarose resin.
-
Transfer the desired amount of slurry to a chromatography column and allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Application:
-
Adjust the pH and salt concentration of the protein sample to match the Binding/Wash Buffer.
-
Apply the sample to the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein by applying 5-10 column volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the protein's activity.
-
-
Analysis:
-
Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE or a protein concentration assay.
-
Protocol 2: Competitive Elution of Desthiobiotinylated Proteins
This protocol outlines the capture of a desthiobiotin-tagged protein on streptavidin beads and its subsequent elution through competition with free biotin.
Materials:
-
Streptavidin-coated magnetic beads
-
Desthiobiotinylated protein sample
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20
-
Elution Buffer: Binding/Wash Buffer containing 5 mM free d-biotin
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Wash the streptavidin-coated magnetic beads twice with Binding/Wash Buffer.
-
-
Binding:
-
Incubate the beads with the desthiobiotinylated protein sample for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack to pellet the beads.
-
Remove the supernatant and wash the beads three times with Binding/Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate for 15-30 minutes at room temperature (or 37°C for tighter interactions) with gentle rotation to allow for competitive displacement.
-
Pellet the beads on the magnetic rack and collect the supernatant containing the eluted protein.
-
-
Analysis:
-
Analyze the eluate for the purified protein.
-
Protocol 3: Cleavage and Elution of Proteins Labeled with Disulfide-Cleavable Biotin
This protocol describes the release of a target protein from streptavidin beads by cleaving a disulfide linker within the biotin analog.
Materials:
-
Streptavidin-coated beads with bound protein labeled with a disulfide-cleavable biotin
-
Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer: 50 mM Dithiothreitol (DTT) or 20 mM TCEP in PBS, pH 7.5
-
Collection tubes
Procedure:
-
Washing:
-
After binding and washing away unbound proteins, perform a final wash of the streptavidin beads with Wash Buffer.
-
-
Elution:
-
Collection:
-
Separate the beads from the eluate using a magnetic stand or centrifugation.
-
Carefully collect the supernatant containing the released, tag-free protein.
-
-
Post-Elution Treatment (Optional):
-
If the reducing agent interferes with downstream applications, it can be removed by dialysis or using a desalting column.
-
Visualization of Mechanisms
The following diagrams, generated using the DOT language, illustrate the key principles behind the different elution strategies.
Caption: pH-dependent binding and elution of this compound.
Caption: Competitive elution of a desthiobiotin-tagged molecule.
Caption: Elution via cleavage of a linker in a cleavable biotin analog.
References
- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Navigating the Affinity Maze: When to Choose Iminobiotin for Protein Purification
For researchers, scientists, and drug development professionals, selecting the optimal affinity purification system is a critical step in obtaining high-quality, functional proteins. While a multitude of affinity tags are available, the iminobiotin-based system offers a unique set of advantages, particularly when gentle elution and preservation of protein integrity are paramount. This guide provides an objective comparison of this compound with other common affinity purification systems, supported by experimental data and detailed protocols, to aid in making an informed decision.
The this compound Advantage: pH-Dependent Elution
This compound, a cyclic guanidino analog of biotin, stands out due to its pH-sensitive interaction with avidin and streptavidin.[1] At an alkaline pH (typically 9.5 or higher), this compound binds strongly to the biotin-binding sites of these proteins. However, by lowering the pH to an acidic range (around 4.0), the this compound molecule becomes protonated, leading to a significant decrease in its affinity for avidin/streptavidin and facilitating the gentle elution of the tagged protein.[1][2] This reversible binding mechanism is a key differentiator from the nearly irreversible bond formed between biotin and avidin/streptavidin, which often necessitates harsh, denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) for elution.[1]
This gentle elution is particularly crucial for proteins whose structure and function are sensitive to extreme pH or denaturing agents. By avoiding these harsh conditions, the this compound system helps to preserve the native conformation and biological activity of the purified protein.
Comparative Analysis of Affinity Purification Systems
To provide a clear overview, the following tables summarize the key characteristics and performance metrics of this compound and other widely used affinity purification systems.
Table 1: Comparison of Binding and Elution Conditions
| Affinity System | Ligand | Binding Conditions | Elution Conditions | Elution Mechanism |
| This compound-Avidin/Streptavidin | This compound | High pH (≥ 9.5) | Mildly acidic pH (~4.0) | pH shift |
| Biotin-Avidin/Streptavidin | Biotin | Neutral pH | Harsh denaturants (e.g., 6-8 M guanidine-HCl, pH 1.5) | Denaturation |
| His-Tag (IMAC) | Polyhistidine Tag | Neutral pH, presence of imidazole | High concentration of imidazole or low pH | Competitive displacement or pH shift |
| FLAG-Tag | FLAG peptide | Neutral pH | Competitive elution with FLAG peptide or low pH | Competitive displacement or pH shift |
| GST-Tag | Glutathione S-transferase | Neutral pH | Reduced glutathione | Competitive displacement |
| Strep-Tag® II | Strep-Tag® II peptide | Neutral pH | Desthiobiotin | Competitive displacement |
Table 2: Performance Comparison of Affinity Tags
| Affinity Tag | Size | Typical Purity | Typical Yield | Resin Cost | Key Advantages | Key Disadvantages |
| This compound | Small molecule | High | Good | Moderate | Gentle, non-denaturing elution; preserves protein activity. | Requires pH shifts; potential for non-specific binding at high pH. |
| Biotin | Small molecule | Very High | High | Moderate | Very strong interaction, high specificity. | Harsh elution conditions often denature the protein. |
| His-Tag (6xHis) | ~0.8 kDa | Moderate to High | High | Low | High capacity resin; can be used under denaturing conditions. | Co-purification of endogenous histidine-rich proteins; metal ions can affect some proteins.[3][4][5] |
| FLAG-Tag | ~1 kDa | Very High | Low to Moderate | High | Highly specific; mild elution conditions. | Low binding capacity; high cost of antibody-based resin.[6] |
| GST-Tag | ~26 kDa | Good | High | Moderate | Can enhance solubility of the fusion protein. | Large tag size may interfere with protein function; requires protease cleavage to remove.[4] |
| Strep-Tag® II | ~1 kDa | Very High | Good | High | High specificity; mild elution conditions. | Lower binding capacity than His-tag. |
Visualizing the Process: Workflows and Decision Making
To further clarify the operational differences, the following diagrams illustrate the experimental workflows and a decision-making framework.
Caption: this compound affinity chromatography workflow.
Caption: Decision tree for choosing an affinity tag.
Detailed Experimental Protocols
For practical application, detailed methodologies for key experiments are provided below.
Protocol 1: Labeling of Target Protein with NHS-Iminobiotin
This protocol describes the labeling of a protein with an amine-reactive this compound derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Iminobiotin
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or dialyze the target protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
NHS-Iminobiotin Preparation: Immediately before use, dissolve NHS-Iminobiotin in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Removal of Excess Reagent: Remove non-reacted NHS-Iminobiotin using a desalting column equilibrated with the desired buffer for affinity chromatography.
Protocol 2: Affinity Purification of Iminobiotinylated Protein
This protocol outlines the steps for purifying the labeled protein using an avidin or streptavidin resin.
Materials:
-
Iminobiotinylated protein sample
-
Avidin- or Streptavidin-agarose resin
-
Binding/Wash Buffer: 50 mM sodium borate, 0.5 M NaCl, pH 11.0
-
Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Chromatography column
Procedure:
-
Resin Preparation:
-
Gently resuspend the avidin/streptavidin-agarose resin.
-
Transfer the required amount of slurry to a chromatography column and allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[1]
-
-
Sample Application:
-
Adjust the pH and salt concentration of the iminobiotinylated protein sample to match the Binding/Wash Buffer.
-
Apply the sample to the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound protein by applying 5-10 column volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer (e.g., 100 µL per 1 mL of eluate).
-
-
Analysis:
-
Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
-
Resin Regeneration:
-
Regenerate the resin by washing with several column volumes of Elution Buffer followed by re-equilibration with Binding/Wash Buffer. The resin can then be stored in a neutral buffer with a preservative at 4°C.
-
Conclusion: Making the Right Choice
The this compound affinity purification system presents a powerful option for researchers who prioritize the recovery of functional, natively folded proteins. Its unique pH-dependent elution mechanism offers a distinct advantage over systems that require harsh denaturing conditions. However, the choice of an affinity tag should always be guided by the specific properties of the target protein, the requirements of downstream applications, and practical considerations such as cost and available equipment. For proteins that are sensitive to denaturation and where biological activity is paramount, the this compound system is an excellent, and often superior, choice.
References
Iminobiotin In-Vivo: A Comparative Guide to a Reversible Biotin-Binding System and Its Alternatives
For researchers, scientists, and drug development professionals, the reversible binding of iminobiotin to avidin and streptavidin has long offered a valuable tool for affinity purification. However, its transition to in-vivo applications is fraught with limitations, primarily due to its pH-dependent binding affinity and the relatively weak interaction with streptavidin at physiological pH. This guide provides an objective comparison of this compound with alternative biotin-binding systems, supported by experimental data, to aid in the selection of the most appropriate tools for in-vivo research and therapeutic development.
The core limitation of this compound for in-vivo applications lies in its binding mechanism. The interaction is strong at an alkaline pH but weakens significantly at a neutral or acidic pH.[1][2] While this property is advantageous for eluting captured molecules in chromatography, it presents a significant challenge in the stable pH environment of a living organism.[1] Furthermore, the binding affinity of this compound to streptavidin is notably weak, with a dissociation constant (Kd) in the micromolar range (~10⁻⁵ M), even at a favorable pH.[1] This low affinity can lead to rapid dissociation of the complex in vivo, limiting its efficacy in applications requiring stable and prolonged target engagement.
Quantitative Comparison of Biotin-Binding Systems
To facilitate a direct comparison, the following table summarizes key quantitative parameters for this compound and its alternatives.
| Ligand/System | Binding Partner | Dissociation Constant (Kd) | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Key In-Vivo Considerations |
| This compound | Avidin | pH-dependent | - | - | Binding is unstable at physiological pH. |
| Streptavidin | ~1 x 10⁻⁵ M[1] | - | - | Very low affinity, leading to rapid dissociation in vivo. | |
| Biotin | Streptavidin | ~1 x 10⁻¹⁵ M | ~7.5 x 10⁷ | ~2.4 x 10⁻⁶[3] | Essentially irreversible binding, not suitable for applications requiring release. High immunogenicity of streptavidin.[4][5][6] |
| Desthiobiotin | Streptavidin | ~1 x 10⁻¹¹ M[7] | - | - | Reversible binding via displacement with biotin. Milder elution than this compound. Stability of the complex in vivo needs consideration.[3][7] |
| Low-Immunogenicity Streptavidin Mutants | Biotin | Variable (similar to WT) | - | - | Reduced immunogenicity compared to wild-type streptavidin, improving in-vivo tolerance.[4][5][6] |
| Tamavidin 2 | Biotin | High affinity (similar to streptavidin)[8] | - | - | High thermal stability and low nonspecific binding. Immunologically distinct from avidin and streptavidin.[8][9] |
| Neutravidin | Biotin | ~1 x 10⁻¹⁵ M[10] | - | - | Deglycosylated avidin with a neutral pI, reducing nonspecific binding. Lower immunogenicity than avidin.[10][11][12] |
Alternative Systems for In-Vivo Applications
Several alternatives to the this compound-avidin/streptavidin system have been developed to address its in-vivo limitations, each with distinct advantages.
-
Desthiobiotin: This sulfur-free biotin analog offers a reversible binding mechanism based on competitive displacement by biotin.[3][7] This allows for the release of captured molecules under physiological conditions, avoiding the pH shifts required for this compound. However, the stability of the desthiobiotin-streptavidin complex in the presence of endogenous biotin needs to be carefully considered for long-term in-vivo studies.
-
Low-Immunogenicity Streptavidin Mutants: A significant hurdle for the in-vivo use of streptavidin is its bacterial origin, which can elicit a strong immune response.[4][5][6] Researchers have developed streptavidin mutants with altered surface epitopes, leading to reduced immunogenicity while maintaining high biotin-binding affinity.[4][5][13] These mutants offer a promising platform for applications requiring repeated administration.
-
Tamavidin: Isolated from a mushroom, tamavidin is a biotin-binding protein with high affinity, remarkable thermal stability, and low nonspecific binding.[8][9] Crucially, it is immunologically distinct from avidin and streptavidin, potentially offering a lower immunogenic profile in vivo.[8]
-
Neutravidin: This deglycosylated form of avidin has a neutral isoelectric point (pI), which significantly reduces its nonspecific binding to negatively charged biological molecules like DNA and cell surfaces.[10][11][12] This property makes it a more suitable candidate for in-vivo targeting applications where minimizing off-target interactions is critical.
Binding and Release Mechanisms
The following diagrams illustrate the different binding and release mechanisms of this compound and its key alternatives.
Caption: this compound's pH-dependent binding and release mechanism.
Caption: Desthiobiotin's competitive displacement release mechanism.
Experimental Protocols
Protocol 1: In-Vivo Biodistribution and Clearance Study of Radiolabeled Biotin Analogs
This protocol outlines a general procedure for comparing the in-vivo behavior of different biotin-binding systems using radiolabeling and imaging.
1. Radiolabeling of Biotin Analogs:
- Synthesize or obtain biotin analogs (this compound, desthiobiotin, etc.) with a chelating agent (e.g., DOTA) suitable for radiolabeling.
- Radiolabel the chelator-conjugated biotin analogs with a suitable radionuclide (e.g., ¹¹¹In for SPECT or ⁶⁸Ga for PET) following established protocols.[14][15][16]
- Purify the radiolabeled biotin analogs using methods like size-exclusion chromatography to remove unincorporated radionuclide.
2. Animal Model:
- Use an appropriate animal model (e.g., mice or rats) relevant to the research question.
- For tumor targeting studies, use tumor-bearing xenograft models.
3. Administration of Biotin-Binding Protein and Radiolabeled Analog:
- Pretargeting Approach:
- Administer a conjugate of a targeting moiety (e.g., an antibody) and the biotin-binding protein (e.g., streptavidin, neutravidin, tamavidin, or a low-immunogenicity mutant).
- Allow sufficient time for the conjugate to accumulate at the target site and for unbound conjugate to clear from circulation.
- Administer the radiolabeled biotin analog intravenously.[17]
4. In-Vivo Imaging:
- At various time points post-injection of the radiolabeled analog, perform imaging using the appropriate modality (SPECT or PET).[14][15]
- Acquire whole-body images to visualize the biodistribution of the radiolabeled analog.
5. Ex-Vivo Biodistribution:
- At the final time point, euthanize the animals and harvest major organs and tissues (e.g., blood, tumor, liver, kidneys, spleen, muscle).
- Measure the radioactivity in each tissue using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
6. Data Analysis:
- Analyze the imaging data to visualize and quantify the accumulation of the radiolabeled analog at the target site and in other organs over time.
- Compare the %ID/g values between the different biotin-binding systems to assess their relative targeting efficacy and clearance profiles.
- Evaluate the tumor-to-background ratios for each system.
Experimental Workflow for In-Vivo Comparison
The following diagram illustrates a generalized workflow for the in-vivo comparison of different biotin-binding systems.
Caption: A generalized workflow for the in-vivo comparison of biotin-binding systems.
Conclusion
While this compound's reversible binding is a valuable asset for in-vitro applications, its limitations in terms of pH sensitivity and low affinity to streptavidin curtail its utility in vivo. For researchers and drug developers seeking robust and stable in-vivo performance, alternatives such as desthiobiotin, low-immunogenicity streptavidin mutants, tamavidin, and neutravidin offer significant advantages. The choice of the optimal system will depend on the specific requirements of the application, including the need for reversible binding, concerns about immunogenicity, and the desired in-vivo stability. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision and for designing rigorous in-vivo studies to validate the chosen approach.
References
- 1. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced antibody response to streptavidin through site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations for decreasing the immunogenicity and maintaining the function of core streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations for decreasing the immunogenicity and maintaining the function of core streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Tamavidins--novel avidin-like biotin-binding proteins from the Tamogitake mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One moment, please... [biomat.it]
- 11. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Avidin, Neutravidin, and Streptavidin as Nanocarriers for Efficient siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure of streptavidin mutant with low immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Navigating the Disposal of Iminobiotin: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle iminobiotin with the appropriate Personal Protective Equipment (PPE) as outlined in its Safety Data Sheet (SDS). Although some sources state that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is best practice to treat it as potentially hazardous chemical waste.[1] Skin contact may cause an allergic reaction.[2]
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder form of the reagent.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[3] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[3] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4] In case of accidental contact, immediately wash the affected area with plenty of water.[2] If skin irritation or a rash occurs, seek medical advice.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and this compound-contaminated materials must be managed as hazardous chemical waste.[3] Do not dispose of this chemical down the drain or in regular solid waste.[3]
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste management.[5][6]
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.[3]
-
Collect any contaminated materials, such as weigh boats, pipette tips, and disposable labware, in a dedicated, sealed plastic bag or container.[3][5] This container must be labeled as "Solid waste contaminated with this compound."[3]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).[3]
-
The choice of waste container (e.g., for halogenated or non-halogenated organic waste) will depend on the solvent used to dissolve the compound.[6]
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.[3][5]
-
Step 2: Proper Labeling of Waste Containers
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[7]
-
Include any other information required by your institution, such as the concentration (if in solution), quantity, and the date of initial waste accumulation.[5]
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[7]
-
This storage area should be well-ventilated and provide secondary containment to catch any potential leaks.[8]
-
Keep containers of incompatible materials physically separated.[6]
Step 4: Disposal Arrangement
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][7]
-
Follow all institutional procedures for waste manifests and pickup requests.[7]
Experimental Protocol: Spill Management
In the event of an this compound spill, follow these procedures:
-
Ensure Proper Ventilation and Evacuate Non-Essential Personnel: Ventilate the spillage area.[2]
-
Wear Full PPE: Don the appropriate personal protective equipment as outlined above.[2]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorb and Collect:
-
For liquid spills, take up the material with an absorbent material.[2]
-
For solid spills, carefully sweep up the material, avoiding dust formation.
-
-
Decontaminate: Thoroughly clean the spill area.
-
Dispose of Cleanup Materials: Place all contaminated materials (absorbent, gloves, etc.) into a labeled hazardous waste container for disposal according to the procedures above.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Iminobiotin
Essential Safety and Handling Guide for Iminobiotin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, wearing appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), good laboratory practice dictates the use of PPE to minimize health risks.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or latex gloves.[1][3][4] | Protects skin from direct contact and potential allergic reactions.[5][6] |
| Eye Protection | Safety glasses with side shields or goggles.[1] | Shields eyes from airborne powder and accidental splashes. |
| Respiratory Protection | N95 (US) or equivalent dust mask.[1] | Prevents inhalation of fine powder particles. |
| Body Protection | Laboratory coat.[1] | Protects skin and personal clothing from contamination.[3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to prevent contamination and ensure the stability of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Bring the this compound container to room temperature before opening to prevent condensation.
-
Weighing and Aliquoting: Conduct any operations that may generate dust, such as weighing, in a well-ventilated area or under a fume hood to minimize inhalation risk.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly.
Storage Conditions:
-
Temperature: Store this compound at 2-8°C.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2]
-
Environment: Store in a well-ventilated, cool, and dry place.[5] this compound is classified as a combustible solid.
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance. While this compound is not classified as hazardous, it should be disposed of as chemical waste.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[1] It should be collected in a designated and clearly labeled container.[1]
-
Solid Waste:
-
Uncontaminated this compound: Small quantities of uncontaminated solid this compound may be permissible for disposal as non-hazardous solid waste, but always consult your institution's specific guidelines.[1]
-
Contaminated Labware: Items such as gloves, wipes, and plasticware contaminated with this compound should be collected as chemical waste.[7]
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Do not dispose of this compound solutions down the drain.[7]
-
-
Container Disposal: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Skin Contact: While this compound is generally not a skin irritant, it may cause an allergic reaction in some individuals.[2][5][6] In case of contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For larger spills, contact your institution's EHS department.
Workflow for Safe Handling and Disposal of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
